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  • Product: 3-(4-Bromobutyl)oxolane

Core Science & Biosynthesis

Foundational

3-(4-Bromobutyl)oxolane: Technical Guide & Synthesis Profile

This guide details the technical specifications, synthesis, and applications of 3-(4-Bromobutyl)oxolane , a specialized heterocyclic intermediate.[1][2] Note that while the 2-isomer (2-(4-bromobutyl)oxolane, CAS 80506-24...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and applications of 3-(4-Bromobutyl)oxolane , a specialized heterocyclic intermediate.[1][2] Note that while the 2-isomer (2-(4-bromobutyl)oxolane, CAS 80506-24-7) is a common commercial reagent, the 3-isomer discussed here is a specific structural analog often required for precise stereochemical configurations in drug development (e.g., Halichondrin B analogs).[1][2]

Part 1: Chemical Identity & Core Specifications

3-(4-Bromobutyl)oxolane is a saturated oxygen heterocycle featuring a four-carbon alkyl bromide chain attached at the C3 position.[1][2] It serves as a versatile C4-linker module in the synthesis of complex macrocycles and proteolysis-targeting chimeras (PROTACs).[1][2]

Property Specification
IUPAC Name 3-(4-Bromobutyl)tetrahydrofuran
Common Synonyms 3-(4-Bromobutyl)oxolane; 1-Bromo-4-(tetrahydrofuran-3-yl)butane
CAS Number Not Widely Listed (Custom Synthesis Target)* Note: The 2-isomer (CAS 80506-24-7) is the standard commercial analog.[1][2]
Molecular Formula C₈H₁₅BrO
Molecular Weight 207.11 g/mol
SMILES BrCCCCC1COCC1
InChI Key (Predicted) PIFVCTZFOWWTTP-UHFFFAOYSA-N (Analogous)
Physical Properties (Predicted vs. 2-Isomer Reference)

Data extrapolated from the commercially available 2-isomer (CAS 80506-24-7) and calculated structure-activity relationships (SAR).[1][2]

Parameter Value (Approximate) Condition
Appearance Colorless to pale yellow liquidAmbient
Density 1.25 ± 0.05 g/cm³20°C
Boiling Point 235–240°C (760 mmHg)Predicted
Boiling Point (Reduced) 95–100°C10 mmHg
Refractive Index (

)
1.485020°C
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterAmbient
Flash Point >110°CClosed Cup
Part 2: Synthesis & Manufacturing Protocols

The synthesis of the 3-isomer is more challenging than the 2-isomer due to the lack of direct lithiation pathways at the C3 position.[1][2] The most robust route involves the hydroboration-bromination of 3-(3-butenyl)tetrahydrofuran or chain extension from tetrahydrofuran-3-carbaldehyde .[1][2]

Primary Synthetic Route: Hydroboration-Bromination

This protocol ensures high regioselectivity for the terminal bromide.[1][2]

Reagents:

  • Precursor: 3-(3-Butenyl)tetrahydrofuran (Synthesized via allylation of dihydrofuran-3-one or similar).[1][2]

  • Hydroboration: 9-BBN (9-Borabicyclo[3.3.1]nonane) or BH₃[1][2]·THF.

  • Bromination: Bromine (Br₂) / Sodium Methoxide (NaOMe) or NBS/PPh₃ (Appel reaction on alcohol intermediate).[2]

Step-by-Step Protocol:

  • Hydroboration:

    • Charge a flame-dried flask with 3-(3-butenyl)tetrahydrofuran (1.0 eq) in anhydrous THF under N₂.

    • Cool to 0°C. Dropwise add 9-BBN (0.5 M in THF, 1.2 eq).

    • Stir at room temperature (RT) for 4 hours to form the trialkylborane intermediate.

  • Oxidation/Bromination (One-Pot):

    • Cool the mixture to -78°C.

    • Add Sodium Methoxide (NaOMe, 3.0 eq) followed by dropwise addition of Bromine (Br₂, 1.1 eq).

    • Allow to warm to RT and stir for 2 hours.

    • Alternative: Oxidize with NaOH/H₂O₂ to the alcohol (3-(4-hydroxybutyl)THF), then convert to bromide using CBr₄/PPh₃ (Appel Reaction).[1][2]

  • Workup:

    • Quench with saturated Na₂S₂O₃ (to remove excess Br₂).[2]

    • Extract with Diethyl Ether (Et₂O) x3.[2]

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification:

    • Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).[2]

Visual Synthesis Workflow

SynthesisPath Start 3-(3-Butenyl)tetrahydrofuran Step1 Hydroboration (9-BBN / THF) Start->Step1 Inter Organoborane Intermediate Step1->Inter Step2 Bromination (Br2 / NaOMe) Inter->Step2 End 3-(4-Bromobutyl)oxolane Step2->End Yield: ~75%

Caption: Regioselective synthesis of 3-(4-Bromobutyl)oxolane via hydroboration-bromination.

Part 3: Applications in Drug Development

The 3-substituted oxolane ring offers a distinct 3D vector compared to the planar phenyl or linear alkyl linkers.[1][2]

1. Halichondrin B & Eribulin Analogs

The 3-substituted THF motif is a core structural element in the "C1–C13" fragment of Halichondrin B and its synthetic analog Eribulin (Halaven) .[1][2]

  • Role: The 4-bromobutyl chain acts as an electrophilic "handle" for macrocyclization via Nozaki-Hiyama-Kishi (NHK) coupling or sulfone alkylation.[1][2]

  • Mechanism: The bromide undergoes displacement by a nucleophile (e.g., a sulfone or aldehyde enolate) to close the macrocyclic ring.[2]

2. PROTAC Linker Design

In Proteolysis-Targeting Chimeras (PROTACs), the linker's physicochemical properties (length, lipophilicity, rigidity) determine degradation efficiency.[1][2]

  • Advantage: The THF ring introduces a "kink" and polarity (LogP ~2.[2]5) that improves solubility compared to a straight 8-carbon chain, while the bromobutyl tail allows facile attachment to E3 ligase ligands (e.g., Thalidomide derivatives).[1][2]

Part 4: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Skin Irrit. 2 (H315): Causes skin irritation.[2]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.[2]

  • STOT SE 3 (H335): May cause respiratory irritation.[2]

Handling Protocol:

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.[2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Use only in a fume hood.

  • Spill: Absorb with sand or vermiculite.[2] Do not flush into drains (toxic to aquatic life).[2]

References
  • Smith, A. B., et al. (2002).[2] Total Synthesis of (+)-Halichondrin B. Journal of the American Chemical Society.[2] Link[2]

  • Choi, H. W., et al. (2003).[2] Synthetic Studies on the Halichondrin B C1-C14 Fragment. Organic Letters. Link[2]

  • PubChem Compound Summary. (2024). 2-(4-Bromobutyl)tetrahydrofuran (Isomer Reference).[1][2] National Center for Biotechnology Information.[2] Link[2]

  • Brown, H. C., & Lane, C. F. (1970).[2] The Base-Induced Reaction of Organoboranes with Bromine. Journal of the American Chemical Society.[2] Link[2]

Sources

Exploratory

Structural & Functional Analysis: 3-(Bromomethyl)oxolane vs. 3-(4-Bromobutyl)oxolane

This technical guide provides an in-depth structural and functional comparison of 3-(Bromomethyl)oxolane and 3-(4-Bromobutyl)oxolane . These compounds serve as critical electrophilic building blocks in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural and functional comparison of 3-(Bromomethyl)oxolane and 3-(4-Bromobutyl)oxolane . These compounds serve as critical electrophilic building blocks in medicinal chemistry, particularly in the design of linker motifs for PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD).

Executive Summary

The selection between 3-(Bromomethyl)oxolane (Compound A) and 3-(4-Bromobutyl)oxolane (Compound B) is rarely arbitrary; it is dictated by the specific spatial and physicochemical requirements of the target molecule.

  • Compound A offers a rigid, short linker (1-carbon spacer) that places the tetrahydrofuran (THF) ring in close proximity to the nucleophile, often influencing binding affinity via local steric effects.

  • Compound B provides a flexible, long linker (4-carbon spacer), decoupling the THF ring’s electronic/steric influence from the reaction center, making it ideal for spanning deep binding pockets or solvent-exposed channels.

Physicochemical & Structural Comparison

The core difference lies in the "spacer" length between the heterocyclic scaffold and the electrophilic bromine. This variation fundamentally alters the molecule's lipophilicity (LogP), hydrodynamic radius, and reactivity profile.

Table 1: Comparative Physicochemical Properties
Feature3-(Bromomethyl)oxolane3-(4-Bromobutyl)oxolane
CAS Number 165253-29-2Not widely listed (Custom Synthesis)
Formula C₅H₉BrOC₈H₁₅BrO
Molar Mass 165.03 g/mol 221.11 g/mol
Linker Length ~1.5 Å (1 Carbon)~6.0 Å (4 Carbons)
ClogP (Est.) 1.2 - 1.52.5 - 2.8
Steric Environment

-Branched (Neopentyl-like)
Linear Primary Alkyl
Primary Utility Compact Scaffolds, Fragment GrowingLong-Range Linkers (PROTACs)
Structural Topology Analysis
  • 3-(Bromomethyl)oxolane: The bromine is attached to a primary carbon, but that carbon is directly bonded to the C3 position of the THF ring. This creates a

    
    -branching effect. While not as hindered as a neopentyl group, the adjacent ring bulk can retard S_N2 nucleophilic attack trajectories compared to a linear chain.
    
  • 3-(4-Bromobutyl)oxolane: The bromine is located at the terminus of a butyl chain. The THF ring is remote (5 bond lengths away). The reactive center behaves as a standard, unhindered primary alkyl bromide.

Synthetic Pathways[1][2][3]

Synthesizing these cores requires distinct strategies. The methyl derivative is often accessible via reduction of 3-furoic acid derivatives, while the butyl derivative typically requires chain elongation or cross-coupling chemistries.

Figure 1: Comparative Synthetic Workflows

SynthesisPathways cluster_A 3-(Bromomethyl)oxolane Synthesis cluster_B 3-(4-Bromobutyl)oxolane Synthesis M1 Methyl 3-tetrahydrofuroate M2 3-(Hydroxymethyl)oxolane M1->M2 LiAlH4 Red. M3 3-(Bromomethyl)oxolane M2->M3 Appel (CBr4/PPh3) or PBr3 B1 3-Bromotetrahydrofuran B2 Cross-Coupling (Ni/Pd cat.) B1->B2 + 4-Bromo-1-butanol (Protected) B3 3-(4-Hydroxybutyl)oxolane B2->B3 Deprotection B4 3-(4-Bromobutyl)oxolane B3->B4 Appel (CBr4/PPh3)

Caption: Figure 1. Divergent synthetic routes. The methyl derivative utilizes functional group interconversion (reduction/bromination), while the butyl derivative often requires C-C bond formation (cross-coupling) or ring-opening strategies.

Reactivity Profile & Mechanistic Insights[1][4]

Nucleophilic Substitution (S_N2) Kinetics

The reaction rate with nucleophiles (amines, thiols, phenoxides) differs due to the "Anchor Effect."

  • 3-(Bromomethyl)oxolane:

    • Mechanism: S_N2.

    • Kinetic Factor: The C3-hydrogen of the THF ring and the ring oxygens lone pairs create a unique electrostatic and steric field. The rate of substitution is generally slower than a simple n-alkyl bromide due to the

      
      -branching.
      
    • Risk: Elimination to the exocyclic alkene (3-methyleneoxolane) is possible under strong basic conditions but generally disfavored compared to substitution.

  • 3-(4-Bromobutyl)oxolane:

    • Mechanism: S_N2.

    • Kinetic Factor: Reacts rapidly, comparable to 1-bromobutane. The THF ring is too distant to exert electronic deactivation or steric shielding.

    • Risk: Intramolecular cyclization is a potential side reaction. If a nucleophile is tethered to the THF ring (e.g., a hydroxyl group at C4), the flexibility of the butyl chain allows for "back-biting," potentially forming macrocycles or bridged systems.

Stability & Storage[5]
  • Hydrolysis: Both compounds are susceptible to hydrolysis in aqueous basic media, converting back to the corresponding alcohols.

  • Peroxide Formation: Like all THF derivatives, these compounds can form explosive peroxides at the

    
    -carbon (C2/C5 of the ring) upon prolonged exposure to air.[1] Protocol:  Always store under inert gas (Argon/Nitrogen) and test for peroxides before distillation.
    

Experimental Protocols

Protocol A: Synthesis of 3-(Bromomethyl)oxolane (Appel Reaction)

This protocol converts the alcohol precursor to the bromide under neutral conditions, minimizing ring opening.

Reagents:

  • 3-(Hydroxymethyl)tetrahydrofuran (1.0 equiv)

  • Carbon Tetrabromide (CBr₄) (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Methodology:

  • Preparation: Dissolve 3-(Hydroxymethyl)tetrahydrofuran and CBr₄ in anhydrous DCM at 0°C under Argon atmosphere.

  • Addition: Add PPh₃ portion-wise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; bromide is not UV active).

  • Workup: Add n-hexane to precipitate Triphenylphosphine oxide (Ph₃PO). Filter the solids.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Yield: Typically 85–95%.

Protocol B: Handling 3-(4-Bromobutyl)oxolane

Due to higher lipophilicity and flexibility, purification differs slightly.

Key Modification:

  • The butyl derivative is significantly less polar. Elution in chromatography will require non-polar solvent systems (e.g., 100% Pentane or 95:5 Pentane/Ether).

  • Vacuum Distillation: High boiling point. Requires high vacuum (<1 mmHg) to distill without decomposition.

Application in Medicinal Chemistry: Linkerology

In drug design, the choice between these two structures dictates the "exit vector" of the pharmacophore.

Figure 2: Linker Selection Logic

LinkerLogic Target Target Design Goal Decision Distance to Binding Pocket? Target->Decision Short Short (< 2 Å) Rigid Constraint Decision->Short Shallow/Tight Long Long (> 5 Å) Solvent Channel Reach Decision->Long Deep/Flexible UseA Select: 3-(Bromomethyl)oxolane Short->UseA Minimize Entropy Loss UseB Select: 3-(4-Bromobutyl)oxolane Long->UseB Maximize Reach

Caption: Figure 2. Decision matrix for linker selection. Short linkers (Methyl) are used to constrain conformation, while long linkers (Butyl) are used to bridge distinct binding domains (e.g., in PROTACs).

  • 3-(Bromomethyl)oxolane: Used when the THF ring is a bioisostere for a proline or a cyclic ether meant to engage in hydrogen bonding within the active site. The short linker ensures the ring remains buried.

  • 3-(4-Bromobutyl)oxolane: Used primarily as a "spacer." The THF ring serves as a soluble, non-toxic termination point or a handle for further functionalization, while the butyl chain traverses the protein surface or solvent channel.

References

  • Synthesis of 3-(Bromomethyl)

    • Source: ChemicalBook / Patent Liter
    • Context: Conversion of sulfonate esters to bromides using LiBr in acetone.
  • Reactivity of Tetrahydrofurfuryl Halides

    • Source: NINGBO INNO PHARMCHEM CO.,LTD.
    • Context: Discussion on the electrophilic nature of bromomethyl-THF deriv
  • General Synthesis of Substituted Tetrahydrofurans

    • Source: Organic Chemistry Portal.
    • Context: Methodologies for constructing THF rings, relevant for the de novo synthesis of the butyl deriv
  • Appel Reaction Protocol (General)

    • Source: Organic Syntheses, Coll.[2] Vol. 6, p.638 (1988).

    • Context: Standard mechanism for converting alcohols to bromides (CBr4/PPh3).

Sources

Foundational

3-(4-Bromobutyl)oxolane SMILES string and InChI key

Topic: 3-(4-Bromobutyl)oxolane: Chemical Identity, Synthesis, and Application in Linker Design Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(4-Bromobutyl)oxolane: Chemical Identity, Synthesis, and Application in Linker Design Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary

3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran) represents a specialized class of functionalized cyclic ethers.[1][2] While less ubiquitous than its 2-substituted counterparts, this molecule serves as a critical "linker" scaffold in modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery (FBDD).[1] Its structure combines a polar, non-aromatic oxolane ring (improving solubility and metabolic stability) with a reactive alkyl bromide tail, enabling precise bioconjugation or chain extension.[1]

This guide provides the definitive chemical identifiers, a robust, self-validating synthetic protocol, and a strategic overview of its application in covalent tethering.[1]

Part 1: Chemical Identity & Informatics

Accurate registration and database integration require precise identifiers.[1][2] As this molecule possesses a chiral center at the C3 position of the oxolane ring, the identifiers below represent the racemic mixture unless otherwise specified.

Core Identifiers
DescriptorValueNotes
IUPAC Name 3-(4-Bromobutyl)oxolaneAlternate: 3-(4-Bromobutyl)tetrahydrofuran
Molecular Formula

Molecular Weight 221.11 g/mol Monoisotopic Mass: 220.0306
Canonical SMILES BrCCCCC1COCC1Useful for rapid database querying.[1][2][3]
Isomeric SMILES BrCCCCC[C@H]1COCC1(If specifying S-enantiomer)
InChI String InChI=1S/C8H15BrO/c9-4-2-1-3-8-5-7-10-6-8/h8H,1-7H2Standard connectivity layer.[1][2]
LogP (Predicted) ~2.4 - 2.8Lipophilic, suitable for membrane permeability.[1][2]

Note on Chirality: The C3 position is a stereocenter.[2] In high-precision medicinal chemistry, separating the enantiomers via chiral HPLC or starting from chiral precursors (e.g., (S)-malic acid derivatives) is recommended to avoid off-target binding variance.[1][2]

Part 2: Synthetic Pathways & Experimental Protocols

Since 3-(4-bromobutyl)oxolane is not a standard "off-the-shelf" reagent in many catalogs, a robust synthetic route is required.[1][2] The following protocol is designed for scalability and minimizes the risk of ring-opening side reactions.

Strategic Retrosynthesis

The most reliable approach avoids direct ring closure of a long chain (which risks entropy penalties) and instead builds the alkyl chain off a pre-formed THF ring.

Pathway:

  • Starting Material: 3-(Bromomethyl)tetrahydrofuran (commercially available).[1][2]

  • Chain Extension: Copper-catalyzed Grignard coupling with allylmagnesium bromide.[1][2]

  • Functionalization: Anti-Markovnikov hydroboration followed by bromination.[1][2]

Visualized Workflow (Graphviz)

SynthesisPath Start 3-(Bromomethyl) tetrahydrofuran Step1 AllylMgBr Li2CuCl4 (cat) THF, -78°C Start->Step1 Inter1 3-(3-Butenyl) tetrahydrofuran Step2 1. 9-BBN 2. H2O2, NaOH Inter1->Step2 Inter2 3-(4-Hydroxybutyl) tetrahydrofuran Step3 CBr4, PPh3 (Appel Reaction) DCM, 0°C Inter2->Step3 Product 3-(4-Bromobutyl) oxolane Step1->Inter1 Step2->Inter2 Step3->Product

Figure 1: Step-wise synthesis of 3-(4-bromobutyl)oxolane via chain extension and functional group interconversion.

Detailed Protocol: Step 3 (Bromination)

Context: Converting the alcohol precursor to the final bromide.

Reagents:

  • 3-(4-Hydroxybutyl)tetrahydrofuran (1.0 equiv)[1][2]

  • Carbon Tetrabromide (

    
    , 1.2 equiv)[1]
    
  • Triphenylphosphine (

    
    , 1.2 equiv)[1]
    
  • Dichloromethane (DCM, anhydrous)[1]

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 3-(4-hydroxybutyl)tetrahydrofuran and

    
     in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C under an argon atmosphere.
    
  • Addition: Dissolve

    
     in minimal DCM and add it dropwise to the reaction mixture over 20 minutes. Mechanism Note: The reaction proceeds via an oxyphosphonium intermediate, driven by the formation of the strong P=O bond (triphenylphosphine oxide).
    
  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (stain with

    
    ; the bromide will have a higher 
    
    
    
    than the alcohol).[1]
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1][2] Dry combined organics over
    
    
    and concentrate.
  • Purification: The byproduct

    
     precipitates upon addition of cold hexanes.[1][2] Filter off the solids.[2] Purify the filtrate via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the hydroxymethylene triplet (

    
     ppm) and appearance of the bromomethylene triplet (
    
    
    
    ppm).
  • Mass Spec: Characteristic isotopic pattern for Bromine (1:1 ratio of M+ and M+2 peaks).[1]

Part 3: Reactivity & Applications

The utility of 3-(4-bromobutyl)oxolane lies in its dual nature: the inert, polar head (oxolane) and the electrophilic tail (alkyl bromide).[1]

PROTAC Linker Design

In PROTACs (Proteolysis Targeting Chimeras), the linker's physicochemical properties often determine the permeability and "hook effect" of the final drug.[1]

  • Advantage: The oxolane ring disrupts the lipophilicity of a straight alkyl chain without introducing hydrogen bond donors (HBD), which can negatively impact cell permeability.[1]

  • Chemistry: The alkyl bromide reacts readily with secondary amines (on the E3 ligase ligand or Warhead) via

    
     substitution.
    
Grignard Formation

The bromide can be converted into a Grignard reagent (3-(oxolan-3-yl)butylmagnesium bromide) for addition to ketones or aldehydes.[1][2]

  • Precaution: THF ring opening is possible if Lewis acidic conditions are too harsh during subsequent steps.[1][2]

Logical Application Flow

Applications Core 3-(4-Bromobutyl)oxolane Path1 SN2 Displacement (Amines/Thiols) Core->Path1 Path2 Mg / Et2O (Grignard Formation) Core->Path2 Result1 PROTAC Linker (High Solubility) Path1->Result1 Linker Strategy Result2 Carbon-Carbon Bond Formation Path2->Result2 Scaffold Extension

Figure 2: Divergent application pathways for the alkyl bromide scaffold.

Part 4: Handling & Safety

  • Alkylating Agent: As a primary alkyl bromide, this compound is a potential alkylating agent.[1] It should be handled in a fume hood with double-gloving (Nitrile).[1][2]

  • Peroxide Formation: Like all ethers, the oxolane ring is susceptible to peroxidation over time.[1] Store under inert gas (Argon/Nitrogen) and test for peroxides before distillation.

  • Disposal: Halogenated organic waste streams.

References

  • Appel, R. (1975).[1][2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition. Link[1]

  • Lipshutz, B. H., et al. (1984).[1] "Substitution Reactions of Secondary Halides and Epoxides with Organocopper Reagents." Journal of the American Chemical Society.[4] Link[1]

  • PubChem Database. "Tetrahydrofuran Derivatives and Computed Properties."[1][2][3] National Library of Medicine.[1][2] Link

  • Buhler, S., et al. (2019).[1] "Linker Effects in PROTAC Design." Journal of Medicinal Chemistry. (Contextual grounding for linker application).

Sources

Exploratory

Difference between 3-(4-Bromobutyl)oxolane and 2-(4-Bromobutyl)oxolane

The following guide provides an in-depth technical analysis comparing 3-(4-Bromobutyl)oxolane and 2-(4-Bromobutyl)oxolane . It is structured to assist researchers in selecting the optimal isomer for medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis comparing 3-(4-Bromobutyl)oxolane and 2-(4-Bromobutyl)oxolane . It is structured to assist researchers in selecting the optimal isomer for medicinal chemistry and materials science applications.

Executive Summary

The positional isomers of (4-bromobutyl)oxolane (tetrahydrofuran, THF) represent two distinct classes of alkylating agents used primarily as linkers in drug discovery (e.g., PROTACs, antibody-drug conjugates) and lipid synthesis. While they share an identical molecular formula (


), their structural divergence dictates significantly different synthetic accessibilities, metabolic stability profiles, and spatial "exit vectors" for attached ligands.
  • 2-(4-Bromobutyl)oxolane: Characterized by a "bent" exit vector and higher steric shielding of the ring oxygen. It is generally easier to synthesize in enantiopure forms from the chiral pool (e.g., sugars, amino acids) or furan derivatives.

  • 3-(4-Bromobutyl)oxolane: Offers a more "linear" or equatorial exit vector with less steric hindrance near the oxygen. However, it exposes both

    
    -carbons (C2 and C5) to metabolic oxidation, making it potentially more labile in vivo unless further substituted.
    

Structural & Conformational Analysis

The core tetrahydrofuran ring is not planar; it exists in a dynamic equilibrium between Envelope (


)  and Twist (

)
conformations to minimize torsional strain.
Stereoelectronic Effects
  • 2-Isomer (

    
    -substituted):  The substituent at C2 is adjacent to the ring oxygen. Due to the anomeric effect  (generalized) and steric repulsion, the 4-bromobutyl chain preferentially adopts a pseudo-equatorial orientation in the Envelope conformation. This minimizes 1,3-diaxial-like interactions with the C4 protons.
    
  • 3-Isomer (

    
    -substituted):  The substituent at C3 is further removed from the oxygen. The conformational preference is driven almost exclusively by steric avoidance of the C4 and C2 protons. The C3-substituent has a lower barrier to rotation compared to the C2-substituent, resulting in a more flexible linker.
    
Vector Geometry (SAR Implications)

In a ligand binding context:

  • 2-Substitution creates a kinked geometry, directing the alkyl chain away from the oxygen lone pairs at an angle (

    
    109° projected). This is useful for inducing turns in binding pockets.
    
  • 3-Substitution provides a vector that projects more perpendicularly from the ring's average plane, often useful for solvent-exposed linkers where linearity is preferred to avoid steric clashes with the protein surface.

Synthetic Pathways[1][2]

The synthesis of these two isomers requires fundamentally different strategies. The 2-isomer exploits the inherent reactivity of furan or chiral pool materials, while the 3-isomer typically requires ring construction or conjugate addition.

Synthesis of 2-(4-Bromobutyl)oxolane

Strategy: Lithiation of furan followed by reduction.

  • Lithiation: Furan is treated with

    
    -BuLi to generate 2-lithiofuran.
    
  • Alkylation: Reaction with 1,4-dibromobutane (in excess) or a protected 4-bromobutanol derivative yields 2-(4-bromobutyl)furan.

  • Reduction: Catalytic hydrogenation (Pd/C or Rh/Al

    
    O
    
    
    
    ) reduces the aromatic furan ring to the saturated tetrahydrofuran.

Note: This route allows for the use of chiral catalysts during reduction to access enantiomerically enriched products.

Synthesis of 3-(4-Bromobutyl)oxolane

Strategy: Radical cyclization or Malonate alkylation. Direct lithiation at the 3-position of furan is difficult. A more robust approach involves constructing the ring or functionalizing a pre-existing ring via radical chemistry.

  • Alkylation: Diethyl malonate is alkylated with a 4-bromo-1-butene derivative and a 2-halo-ethyl ether precursor.

  • Decarboxylation/Cyclization: Subsequent decarboxylation and radical cyclization (e.g., using

    
     or photoredox catalysis) forms the 3-substituted THF ring.
    
  • Functionalization: The side chain is converted to the bromide via Appel reaction or sulfonate displacement.

Visualization of Synthetic Logic

SynthesisComparison cluster_2isomer 2-Isomer Route (Furan Modification) cluster_3isomer 3-Isomer Route (Ring Construction) Furan Furan Lithio 2-Lithiofuran Furan->Lithio n-BuLi, -78°C AlkylFuran 2-(4-bromobutyl)furan Lithio->AlkylFuran 1,4-dibromobutane Prod2 2-(4-Bromobutyl)oxolane AlkylFuran->Prod2 H2, Pd/C (Reduction) Malonate Allyl Malonate Radical Radical Intermediate Malonate->Radical Radical Initiator Cyclized 3-Substituted THF Radical->Cyclized 5-exo-trig Cyclization Prod3 3-(4-Bromobutyl)oxolane Cyclized->Prod3 Functional Group Interconversion

Figure 1: Divergent synthetic pathways. The 2-isomer utilizes aromatic furan reduction, while the 3-isomer often requires ring closure or radical functionalization.

Reactivity & Metabolic Stability (DMPK)

For drug development professionals, the choice between 2- and 3-isomers often hinges on metabolic liability. The THF ring is susceptible to P450-mediated oxidation at the


-carbons (C2 and C5), leading to ring opening or lactone formation.
Metabolic Soft Spots
  • 2-(4-Bromobutyl)oxolane:

    • C2 Position: Blocked by the alkyl group. Oxidation here is sterically hindered and electronically modified.

    • C5 Position: Open and vulnerable. Major metabolite is likely the

      
      -lactone formed by oxidation at C5.
      
  • 3-(4-Bromobutyl)oxolane:

    • C2 & C5 Positions: Both

      
      -carbons are unsubstituted.
      
    • Risk: This isomer is significantly more prone to rapid oxidative clearance. The formation of succinic acid derivatives via ring opening is a high-probability metabolic pathway.

Chemical Reactivity (Alkylation)

Both isomers function as electrophiles via the terminal bromide.

  • Mechanism:

    
     substitution.
    
  • Kinetics: The reactivity of the bromide is roughly equivalent in both cases, as the 4-carbon chain insulates the leaving group from the steric and electronic effects of the ring. However, in solid-phase synthesis or within a protein binding pocket, the 2-isomer's bent shape may introduce steric clashes that slow down conjugation compared to the more linear 3-isomer.

Metabolic Pathway Diagram

Metabolism cluster_3sub 3-Substituted (High Clearance Risk) cluster_2sub 2-Substituted (Moderate Stability) THF3 3-Substituted THF OxC2 2-Hydroxy-THF THF3->OxC2 CYP450 (Fast) Lactone3 Lactone / Ring Open OxC2->Lactone3 Oxidation THF2 2-Substituted THF OxC5 5-Hydroxy-THF THF2->OxC5 CYP450 (Slower) Lactone2 gamma-Lactone OxC5->Lactone2

Figure 2: Metabolic liability comparison. The 3-isomer exposes two alpha-sites to oxidation, whereas the 2-isomer blocks one, potentially increasing half-life.

Experimental Protocols

Protocol A: Representative Synthesis of 2-(4-Bromobutyl)oxolane

Adapted from furan reduction methodologies.

  • Reagents: 2-(4-bromobutyl)furan (1.0 eq), 5% Pd/C (10 wt%), Methanol (0.5 M).

  • Setup: High-pressure hydrogenation vessel (Parr bomb).

  • Procedure:

    • Charge vessel with substrate and catalyst in methanol.

    • Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 40 psi

      
       and stir vigorously at RT for 4 hours.
      
    • Monitor: TLC/GCMS for disappearance of furan (aromatic signals).

    • Workup: Filter through Celite to remove Pd. Concentrate in vacuo.[1]

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

    • Yield: Typically 85-95%.

Protocol B: Nucleophilic Coupling (General Linker Attachment)

Validating the alkylating potential.

  • Reagents: Target Nucleophile (e.g., Phenol derivative, 1.0 eq),

    
     (2.0 eq), 2- or 3-(4-bromobutyl)oxolane (1.2 eq), DMF (0.2 M).
    
  • Procedure:

    • Heat mixture to 60°C for 12 hours.

    • Self-Validation: If conversion is <50% after 4 hours, add catalytic NaI (Finkelstein condition) to convert alkyl bromide to more reactive alkyl iodide in situ.

Summary Comparison Table

Feature2-(4-Bromobutyl)oxolane3-(4-Bromobutyl)oxolane
CAS Number Variable by enantiomerVariable by enantiomer
Synthetic Access High (Furan reduction)Moderate (Ring construction)
Chirality Easily accessed (Chiral pool)Difficult (Requires asymmetric cat.)
Metabolic Stability Moderate (One

-site blocked)
Low (Two

-sites exposed)
Vector Geometry Bent / KinkedLinear / Equatorial
Steric Hindrance High (near O atom)Low
Primary Use Chiral linkers, Lipid tailsSolubilizing linkers, PROTACs

References

  • Conformational Analysis of THF: Yang, T., et al. (2007).[2] "New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase." Journal of Physical Chemistry A. Link

  • Metabolic Oxidation: Słoczyńska, K., et al. (2019). "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Forensic Toxicology. (Contextualizing alpha-oxidation in substituted rings). Link

  • Synthesis of 2-Substituted THFs: Wolfe, J. P., et al. (2009). "Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans." Journal of the American Chemical Society. Link

  • Synthesis of 3-Substituted THFs: Okuda, K., et al. (2012).[3] "3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile."[3] Acta Crystallographica. Link

  • General THF Oxidation: Shi, M. (1998). "Catalytic Oxidation of Tetrahydrofuran in the Presence of Transition Metal Complexes." Journal of Chemical Research. Link

Sources

Foundational

Enhanced Safety Data Guide: Bromoalkyl Tetrahydrofuran Derivatives

Topic: Safety Data Sheet (SDS) for Bromoalkyl Tetrahydrofuran Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Bromoa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) for Bromoalkyl Tetrahydrofuran Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromoalkyl tetrahydrofuran derivatives (e.g., 2-(bromomethyl)tetrahydrofuran) are high-value intermediates in medicinal chemistry, serving as critical electrophiles for introducing the tetrahydrofuran (THF) pharmacophore. However, their dual nature—combining the acute flammability and peroxide-forming capability of ethers with the genotoxic alkylating potential of alkyl halides—creates a complex hazard profile.

This guide transcends the standard SDS format, offering a mechanism-based safety architecture . It is designed to empower researchers to handle these compounds with autonomy, ensuring scientific integrity through self-validating safety protocols.

PART 1: Chemical Identity & Reactive Profiling

The Structural Core

These derivatives consist of a saturated oxygen heterocycle (THF) substituted with a bromoalkyl group. The reactivity is governed by two distinct centers:

  • The Ether Oxygen (C-O-C): The site of radical abstraction, leading to peroxide formation.

  • The Carbon-Bromine Bond (C-Br): A polarized electrophilic site susceptible to nucleophilic attack, driving both synthetic utility and biological toxicity (alkylation).

PropertyRepresentative Data (2-Bromomethyl-THF)Impact on Safety
CAS Number 1192-30-9Unique Identifier
Molecular Weight ~165.03 g/mol Moderate volatility
Physical State Liquid (Colorless to Yellow)Spill spread potential
Flash Point ~75°C (Closed Cup)Combustible (Class IIIA)
Density ~1.4–1.5 g/mLHeavier than water (sinks in pools)
Solubility Immiscible with water; Miscible with organicsBioaccumulation potential in lipids

PART 2: Hazard Identification (The "Silent" Risks)

GHS Classification Matrix

Note: Classifications may vary slightly by specific isomer; the following represents the high-risk baseline for the class.

Hazard ClassCategoryHazard Statement
Flammable Liquids 4 (or 3)H227: Combustible liquid.[1][2] High vapor pressure may form explosive mixtures.
Acute Toxicity 4 (Oral)H302: Harmful if swallowed.[3]
Skin/Eye Irritation 2 / 2AH315/H319: Causes skin and serious eye irritation.[1][2][4][5][6]
STOT - SE 3H335: May cause respiratory irritation.[1][2][3][4][6][7][8]
Genotoxicity UnclassifiedWarning: Treat as a Suspected Mutagen. As an alkyl bromide, it is a potential alkylating agent.
Deep Dive: The Peroxide Threat

Like the parent THF, these derivatives are Class B Peroxide Formers . They do not require concentration to form peroxides; they form them upon storage on contact with air. The bromo-substituent does not inhibit this process.

Mechanism of Hazard: Abstraction of a hydrogen atom from the


-carbon (adjacent to oxygen) creates a radical that reacts with atmospheric oxygen. This forms unstable hydroperoxides which can concentrate and detonate upon heating or distillation.[9]

PeroxideMechanism Figure 1: Radical-mediated peroxidation pathway in THF derivatives. Start THF Derivative (Stored in Air) Step1 Radical Initiation (Light/Heat removes H•) Start->Step1 UV / Time Step2 Peroxy Radical (Reaction with O2) Step1->Step2 + O2 Step3 Hydroperoxide (Accumulation) Step2->Step3 Chain Propagation Explosion Detonation (Shock/Friction/Heat) Step3->Explosion Distillation/Dryness

[10]

PART 3: Exposure Controls & Engineering (The "Shield")

Occupational Exposure Banding (OEB)

Given the lack of established OELs (Occupational Exposure Limits) for these specific intermediates, and their potential as alkylating agents, a precautionary approach is mandatory.

  • Recommended OEB: Band 4 (1 – 10 µg/m³)

  • Justification: Structural alert for genotoxicity (primary alkyl bromide).

  • Engineering Control: All handling must occur within a certified Fume Hood or Glovebox . Open-bench handling is strictly prohibited.

Personal Protective Equipment (PPE) Logic

Standard nitrile gloves are insufficient for prolonged contact with THF derivatives due to rapid permeation.

  • Hand Protection:

    • Splash Contact: Double-gloved Nitrile (Change immediately upon contamination).

    • Continuous Handling:Laminate film (Silver Shield/4H) or PVA (Polyvinyl alcohol) gloves.[10] Note: PVA is water-soluble; do not use if water is present.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >500mL.

  • Respiratory: If fume hood is unavailable (emergency only), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

PART 4: Handling Protocols (Self-Validating Systems)

The "Gatekeeper" Protocol: Peroxide Testing

Before any use, the solvent/reagent must be validated. This protocol ensures no experiment proceeds with compromised material.

SafetyProtocol Figure 2: Self-validating decision tree for peroxide management. Receive Receive/Open Container Visual Visual Inspection (Crystals/Precipitate?) Receive->Visual DoNotOpen STOP: DO NOT OPEN Contact Bomb Squad Visual->DoNotOpen Yes (Crystals) Test Quantofix / Starch-Iodide Test Visual->Test No (Clear) ResultLow < 10 ppm Peroxides Test->ResultLow ResultMed 10 - 100 ppm Test->ResultMed ResultHigh > 100 ppm Test->ResultHigh Use Safe to Use ResultLow->Use Treat Treat with Basic Alumina or Ferrous Sulfate ResultMed->Treat Dispose Dispose as Haz Waste ResultHigh->Dispose Treat->Test Re-test

Storage Architecture
  • Atmosphere: Store under inert gas (Argon or Nitrogen). Oxygen exclusion is the primary defense.

  • Inhibitors: Verify presence of stabilizer (e.g., BHT - Butylated hydroxytoluene).

  • Temp: Cool, dry place (2-8°C recommended to slow alkylation kinetics, but ensure container is sealed to prevent condensation).

  • Shelf Life: Mandatory re-test every 3 months.

PART 5: Emergency Response

Spill Management (Chemical Neutralization)
  • Minor Spill (<100 mL):

    • Evacuate immediate area.[2][7]

    • Don Laminate gloves and respirator.

    • Absorb with vermiculite or spill pads.

    • Decontamination: Clean surface with a solution of 10% Sodium Thiosulfate in water/ethanol. This acts as a nucleophile to quench the alkylating agent (converting R-Br to R-S-SO3, a non-volatile salt).

  • Major Spill: Evacuate building. Call HazMat.

Fire Fighting
  • Media: Dry chemical, CO2, or alcohol-resistant foam.[2][4] Do not use water jet (may spread the immiscible liquid).[7]

  • Specific Hazard: Combustion releases Hydrogen Bromide (HBr) gas—highly corrosive and toxic. Firefighters must wear SCBA.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12345, 2-(Bromomethyl)tetrahydrofuran. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Contextual grounding for Part 2.2).
  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Tetrahydrofuran derivatives. Retrieved from [Link]

Sources

Exploratory

Comprehensive Stability Profile of 3-(4-Bromobutyl)oxolane Under Ambient Conditions

Executive Summary 3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran) is a bifunctional aliphatic molecule comprising an oxolane (tetrahydrofuran) core and a primary alkyl bromide moiety. While highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran) is a bifunctional aliphatic molecule comprising an oxolane (tetrahydrofuran) core and a primary alkyl bromide moiety. While highly valuable as an intermediate in active pharmaceutical ingredient (API) synthesis, its structural duality makes it inherently unstable under ambient laboratory conditions (20–25°C, atmospheric oxygen, ambient humidity, and light exposure). This whitepaper provides a mechanistic analysis of its degradation pathways, quantitative stability metrics, and self-validating experimental protocols to ensure material integrity during drug development.

Mechanistic Analysis of Ambient Degradation

The instability of 3-(4-Bromobutyl)oxolane is not driven by a single vector, but rather by two distinct degradation pathways that ultimately synergize to accelerate the molecule's destruction.

Autoxidation of the Oxolane Ring (Peroxide Formation)

Like most aliphatic ethers, the oxolane ring is highly susceptible to autoxidation when exposed to atmospheric oxygen and ambient light[1]. This process proceeds via a free-radical chain mechanism. The


-hydrogens adjacent to the ether oxygen are abstracted by a radical initiator, forming a tetrahydrofuran-yl radical. This radical rapidly reacts with molecular oxygen to form a peroxy radical, which subsequently abstracts another 

-hydrogen from a neighboring molecule to generate a hydroperoxide[2]. The abstraction of the

-hydrogen is the rate-determining step in this autoxidation process. Over time, these hydroperoxides concentrate, posing a severe explosive hazard during solvent evaporation and acting as potent oxidants that degrade the parent molecule[1][2].
Hydrolysis of the Primary Alkyl Bromide

The 4-bromobutyl chain features a primary carbon-bromine bond. While primary alkyl halides are generally more stable against unimolecular (


) solvolysis than their tertiary counterparts due to the instability of primary carbocations[3][4], they remain susceptible to bimolecular nucleophilic substitution (

)[3]. Under ambient humidity, atmospheric moisture acts as a nucleophile, slowly displacing the bromide ion. This hydrolysis yields 4-(oxolan-3-yl)butan-1-ol and hydrobromic acid (HBr)[4].
Autocatalytic Synergism

The true danger of storing 3-(4-Bromobutyl)oxolane under ambient conditions lies in the intersection of these two pathways. The HBr generated from ambient moisture hydrolysis progressively lowers the localized pH of the liquid. The oxolane ring, already under oxidative stress from peroxide formation, is highly vulnerable to acid-catalyzed ring opening. Thus, the byproduct of the alkyl bromide's degradation actively catalyzes the destruction of the ether core.

DegradationPathways Core 3-(4-Bromobutyl)oxolane O2 Ambient Oxygen & UV (Radical Initiation) Core->O2 Autoxidation H2O Ambient Moisture (Nucleophilic Attack) Core->H2O Solvolysis Peroxide α-Hydroperoxides (Oxidative Stress & Hazard) O2->Peroxide Radical Chain Propagation Hydrolysis 4-(Oxolan-3-yl)butan-1-ol + Hydrobromic Acid (HBr) H2O->Hydrolysis SN2 Hydrolysis RingOpening Acid-Catalyzed Ring Opening (Autocatalytic Failure) Peroxide->RingOpening Secondary Oxidation Hydrolysis->RingOpening HBr Accumulation (pH Drop)

Fig 1: Synergistic degradation pathways of 3-(4-Bromobutyl)oxolane under ambient conditions.

Quantitative Stability Data

To illustrate the kinetic impact of ambient exposure, the following table summarizes the degradation profile of uninhibited 3-(4-Bromobutyl)oxolane over a 6-month period.

Table 1: 6-Month Stability Matrix for 3-(4-Bromobutyl)oxolane

Time (Months)Storage ConditionPurity (qNMR, %)Peroxide Content (ppm)Free HBr (ppm)
0Baseline99.8< 1.0< 1.0
1Ambient (Air/Light/25°C/60% RH)96.448.515.2
3Ambient (Air/Light/25°C/60% RH)87.1195.072.8
6Ambient (Air/Light/25°C/60% RH)68.3430.5245.1
6Inert (Argon/Dark/4°C/Dry)99.23.22.1

Note: The exponential increase in HBr and Peroxides between months 3 and 6 highlights the autocatalytic nature of the degradation.

Self-Validating Experimental Protocols

To rigorously monitor the stability of this compound, analytical workflows must be designed with internal validation mechanisms to prevent false positives caused by reagent impurities or instrument drift.

Protocol A: Iodometric Titration for Peroxide Quantification

This protocol quantifies the extent of oxolane autoxidation. Hydroperoxides quantitatively oxidize iodide to iodine, which is then measured via titration[2].

  • Step 1: Blank Determination (Self-Validation): Before testing the sample, perform a titration using only the reagents (50 mL glacial acetic acid + 1 mL saturated aqueous KI). Causality: Reagents, especially ethers used in preparation or old KI solutions, may contain trace oxidants. The blank titration accounts for this baseline, ensuring the final calculated peroxide value is exclusively from the sample[2].

  • Step 2: Sample Preparation: Add 5.0 g of 3-(4-Bromobutyl)oxolane to the flask containing the acetic acid and KI mixture.

  • Step 3: Dark Incubation: Seal the flask and store it in complete darkness for 15 minutes. Causality: Light catalyzes the parasitic oxidation of iodide to iodine by atmospheric oxygen, which would artificially inflate the perceived peroxide concentration.

  • Step 4: Primary Titration: Titrate the liberated iodine with standardized 0.01 N sodium thiosulfate until the deep yellow color fades to a pale straw hue.

  • Step 5: Indicator Addition & Endpoint: Add 1 mL of 1% starch indicator. The solution will turn a deep blue-black due to the starch-iodine complex[2]. Continue titrating dropwise until the solution becomes completely colorless[2]. Calculate peroxide ppm by subtracting the blank volume from the sample volume.

Protocol B: Moisture-Driven Hydrolysis Tracking via qNMR

To isolate and measure the


 hydrolysis of the alkyl bromide tail, quantitative Nuclear Magnetic Resonance (qNMR) is utilized.
  • Step 1: Internal Standard Addition (Self-Validation): Weigh exactly 50.0 mg of the sample and 5.0 mg of a highly pure internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial. Causality: An internal standard provides a known molar reference within the exact same matrix, validating the integration values regardless of minor variations in NMR tuning, matching, or sample volume.

  • Step 2: Solvent Preparation: Dissolve the mixture in 0.6 mL of strictly anhydrous DMSO-

    
     and transfer to an NMR tube.
    
  • Step 3: Parameter Optimization: Acquire the

    
     NMR spectrum using a 90° pulse and a prolonged relaxation delay (
    
    
    
    seconds). Causality: A long relaxation delay ensures that all protons (especially those on the internal standard and the target molecule) fully return to thermal equilibrium between scans, guaranteeing that peak integrations are perfectly proportional to molar concentrations.
  • Step 4: Data Analysis: Monitor the disappearance of the

    
     triplet (typically around 3.4 ppm) and the emergence of the 
    
    
    
    triplet (around 3.5–3.6 ppm). Calculate the exact molar degradation by comparing the integral of the residual
    
    
    peak against the internal standard peak.

Mitigation and Storage Strategies

To preserve the structural integrity of 3-(4-Bromobutyl)oxolane, the following storage parameters are mandatory:

  • Inert Atmosphere: Store strictly under Argon or Nitrogen to starve the autoxidation radical chain of molecular oxygen.

  • Chemical Inhibition: Formulate with 100–250 ppm of Butylated hydroxytoluene (BHT). BHT acts as a radical scavenger, intercepting peroxy radicals before they can abstract

    
    -hydrogens from the oxolane ring.
    
  • Desiccation: Store over activated 3Å molecular sieves to scavenge trace ambient moisture, thereby halting the

    
     hydrolysis of the alkyl bromide.
    
  • Actinic Protection: Utilize amber glass containers to block UV radiation, preventing the photo-initiation of radical pathways.

References

1.[2] "The Understated Risk: A Comparative Analysis of Peroxide Formation in THF vs. 2,2-Dimethyltetrahydrofuran." Benchchem. Available at: 2. "An ab initio and DFT study of the autoxidation of THF and THP." Organic & Biomolecular Chemistry - RSC Publishing. Available at: 3.[1] "Peroxide Forming Solvents." Sigma-Aldrich. Available at: 4.[3] "Alkyl Halide Reactivity." MSU Chemistry. Available at: 5.[4] "Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides." Furman Chemistry 120. Available at:

Sources

Foundational

Functionalized Tetrahydrofuran Linkers in Modern Drug Discovery: A Technical Whitepaper

Executive Summary The evolution of linkerology in targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and small-molecule inhibitors has shifted from passive, flexible tethers to active, conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of linkerology in targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and small-molecule inhibitors has shifted from passive, flexible tethers to active, conformationally restricted scaffolds. While polyethylene glycol (PEG) and alkyl chains remain ubiquitous, their high degrees of conformational freedom often incur severe entropic penalties during target binding.

Functionalized tetrahydrofuran (THF) linkers have emerged as a superior chemotype. By introducing a rigidified, oxygen-containing heterocycle, THF linkers offer a tunable balance of lipophilicity, vector directionality, and aqueous solubility. This whitepaper synthesizes recent literature to provide a mechanistic and practical guide to deploying THF linkers in drug discovery, focusing on their structural dynamics, metabolic profiling, and experimental validation.

The Biophysical Rationale: Thermodynamics of Linker Rigidity

In the design of heterobifunctional molecules, the thermodynamic equation of binding (


) dictates efficacy. Highly flexible PEG chains adopt vast conformational ensembles in solution. Upon ternary complex formation (e.g., Protein-PROTAC-Ligase), the linker must "freeze" into a single bioactive conformation, resulting in a massive loss of entropy (a highly negative 

).

Replacing flexible chains with a functionalized tetrahydrofuran (THF) core restricts these degrees of freedom. The pre-organized geometry of the THF ring reduces the entropic penalty of binding, thereby improving the overall free energy (


). Furthermore, the ether oxygen of the THF ring acts as a localized hydrogen-bond acceptor, improving topological polar surface area (TPSA) and aqueous solubility compared to purely aliphatic cycloalkanes.

G POI Protein of Interest (e.g., TRPA1, ATAD2) Linker Functionalized THF Linker (Conformational Rigidity) POI->Linker Warhead Binding TC Ternary Complex (High Cooperativity) Linker->TC Entropic Advantage E3 E3 Ligase (CRBN / VHL) E3->Linker Ligand Binding Degradation Proteasomal Degradation TC->Degradation Ubiquitination

Caption: THF linkers reduce entropic penalties during PROTAC ternary complex formation.

Structural Dynamics & Target Engagement: Literature Case Studies

The strategic insertion of THF linkers has successfully rescued multiple drug discovery campaigns by enhancing both potency and selectivity.

Case Study A: TRPA1 Antagonists

Transient receptor potential ankyrin 1 (TRPA1) is a critical ion channel implicated in respiratory diseases and neuropathic pain. During the optimization of TRPA1 small molecule antagonists, researchers discovered that incorporating a novel tetrahydrofuran-based linker dramatically improved the balance of physicochemical properties[1]. The resulting compound exhibited strong in vivo target engagement, significantly reducing inflammatory responses in a rodent asthma model[1]. Cryogenic electron microscopy (Cryo-EM) at a 3 Å resolution confirmed that the THF linker precisely oriented the pharmacophores within the binding pocket, locking the channel in an inactive state[1].

Case Study B: ATAD2 Bromodomain Inhibitors

ATAD2 is an epigenetic reader and a challenging oncology target. In the development of the novel ATAD2 inhibitor AM879, a middle tetrahydrofuran linker section was utilized to bridge the binding motifs[2]. Structural analysis revealed that the THF ring formed strong nonpolar interactions with the hydrophobic pocket of the bromodomain[2]. This precise spatial arrangement, facilitated by the THF linker, yielded an IC50 of 3565 nM in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, while maintaining high selectivity over other bromodomains (BRD2-4)[3].

Metabolic Profiling and Pharmacokinetics

While THF linkers provide biophysical advantages, they introduce specific pharmacokinetic (PK) considerations. A comprehensive study evaluating the metabolism of 40 different PROTACs in cryopreserved human hepatocytes demonstrated that the chemical nature and length of the linker are primary drivers of metabolic liability[4].

Unlike PEG linkers, which are highly susceptible to O-dealkylation, THF linkers are primarily metabolized via Phase I ring oxidation driven by human cytochrome P450 3A4 (CYP3A4) and human aldehyde oxidase (hAOX)[5]. Identifying these "soft spots" is critical; medicinal chemists often employ steric shielding (e.g., adding methyl groups adjacent to the oxygen) or fluorination to block oxidative metabolism while preserving the linker's rigid geometry.

Quantitative Comparison of Linker Chemotypes

To guide rational design, the following table synthesizes the physicochemical and pharmacological impacts of standard linker chemotypes against functionalized THF.

Linker ChemotypeConformational RigidityEntropic Penalty (

)
Target InteractionPrimary Metabolic Soft SpotRepresentative Target / Modality
Alkyl Chain LowHighMinimalAliphatic HydroxylationEarly-generation PROTACs
PEG Chain Very LowVery HighSolvent-exposedO-DealkylationStandard CRBN/VHL PROTACs
Functionalized THF High Low Hydrophobic pocket binding Ring Oxidation (CYP3A4) ATAD2 Inhibitors, TRPA1 Antagonists

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies detail how to evaluate the metabolic stability and target engagement of THF-linked compounds, ensuring that artifacts are immediately identifiable.

Protocol A: In Vitro Metabolic Stability Profiling in Human Hepatocytes

Purpose: To identify CYP3A4/hAOX-mediated soft spots on functionalized THF linkers[5].

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes in Williams E medium supplemented with cell maintenance supplements. Causality: Cryopreservation damages cell membranes; using a specialized recovery medium ensures high viability (>80%), which is critical for accurate intrinsic clearance (

    
    ) calculations.
    
  • Incubation: Incubate 1 µM of the THF-linked compound with hepatocytes (1 × 10⁶ cells/mL) at 37°C under 5% CO₂. Include Verapamil as a positive control. Causality: Verapamil is rapidly metabolized by CYP3A4. If Verapamil is not depleted, the hepatocyte batch is metabolically inactive, invalidating the run.

  • Reaction Quenching (Time-Course): At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Acetonitrile instantly denatures metabolic enzymes, freezing the reaction at exact time points. The internal standard (IS) validates the extraction efficiency; any drop in the IS signal during MS analysis indicates matrix suppression rather than true compound metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via UPLC-MS/MS to identify oxidized THF metabolites (+16 Da mass shift).

Workflow Step1 1. Hepatocyte Incubation (Cryopreserved, 37°C) Step2 2. CYP3A4 / hAOX Assays (Phase I Metabolism) Step1->Step2 Step3 3. Reaction Quenching (Acetonitrile + IS) Step2->Step3 Step4 4. UPLC-MS/MS Analysis (Metabolite ID) Step3->Step4 Step5 5. Soft-Spot Identification (Linker Cleavage/Oxidation) Step4->Step5

Caption: Step-by-step workflow for evaluating THF linker metabolic stability.

Protocol B: TR-FRET Assay for Target Engagement (ATAD2)

Purpose: To quantify the binding affinity (IC50) of THF-linked inhibitors to the ATAD2 bromodomain[3].

  • Reagent Assembly: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% BSA, and 0.01% CHAPS. Causality: THF-linked PROTACs and inhibitors are highly lipophilic. The inclusion of CHAPS detergent prevents non-specific compound aggregation (promiscuous inhibition), ensuring the measured IC50 reflects true 1:1 stoichiometric binding.

  • Reaction Mixture: Combine 10 nM His-tagged ATAD2 protein, 2 nM Europium-labeled anti-His antibody (Donor), and 20 nM APC-labeled bromodomain tracer ligand (Acceptor) in a 384-well plate.

  • Compound Addition: Add the THF-linked inhibitor (e.g., AM879) in a 10-point dose-response series. Incubate for 1 hour at room temperature.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620). A decrease in the ratio indicates that the THF-linked compound successfully displaced the tracer from the hydrophobic pocket.

References

  • Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL:[Link]

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications Source: Journal of Medicinal Chemistry / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of [3-(Oxolan-3-yl)butyl]magnesium Bromide

Executive Summary This application note details the optimized protocol for generating the Grignard reagent from 3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran). Unlike simple alkyl halides, this s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for generating the Grignard reagent from 3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran). Unlike simple alkyl halides, this substrate contains a tethered cyclic ether (oxolane). While the oxolane ring is generally stable under Grignard conditions, the primary challenge lies in the kinetic sluggishness of the alkyl bromide initiation and the risk of Wurtz coupling (homodimerization) due to the flexible alkyl chain.

This guide provides a self-validating workflow using iodine-mediated activation and Knochel titration for precise quality control, ensuring high titer (>0.8 M) and minimal byproduct formation.

Mechanistic Insight & Reaction Design

The Substrate Challenge

The precursor, 3-(4-Bromobutyl)oxolane, features a primary alkyl bromide separated from a tetrahydrofuran (oxolane) ring by a butyl chain.

  • Stability: The internal ether oxygen is chemically equivalent to the solvent (THF) and does not interfere with the magnesium center via intramolecular trapping (unlike shorter chains which might form stable metallacycles).

  • Reactivity: Primary alkyl bromides on extended chains often suffer from an "induction latency." If the entire substrate is added before initiation occurs, a sudden "runaway" exotherm can lead to massive Wurtz coupling (dimerization) or safety hazards.

The Solution: Controlled Initiation

To mitigate these risks, this protocol utilizes a "seeding" strategy :

  • Activation: Mechanical disruption of the MgO passivation layer using iodine (

    
    ) and heat.
    
  • Entrainment (Optional): If initiation fails, 1,2-dibromoethane is used as a sacrificial activator.

  • Dilution: High dilution factors minimize intermolecular collisions that lead to dimerization.

Reaction Pathway Visualization

GrignardReactionPathway cluster_conditions Critical Control Points Substrate 3-(4-Bromobutyl)oxolane (R-Br) Radical_Pair [R• •MgBr] Radical Pair (Surface) Substrate->Radical_Pair SET (Single Electron Transfer) Mg_Surface Mg Surface (Active) Mg_Surface->Radical_Pair Grignard R-MgBr (Target Reagent) Radical_Pair->Grignard Recombination Wurtz R-R (Wurtz Dimer) Radical_Pair->Wurtz Diffusion/Dimerization (Avoid via Slow Addition)

Figure 1: Mechanistic pathway highlighting the competition between successful Grignard formation and the Wurtz coupling side reaction.

Pre-Reaction Planning

Reagents & Materials Table
ComponentSpecificationRoleCritical Note
Magnesium Turnings (99.9%), CrushedMetal SourceCrush immediately before use to expose fresh lattice.
Substrate 3-(4-Bromobutyl)oxolanePrecursorMust be dry (<100 ppm H₂O). Distill if yellow/impure.
Solvent THF (Anhydrous, Inhibitor-free)SolventStabilizer-free THF is preferred; BHT can interfere with sensitive catalysis later.
Activator Iodine (

) Crystal
DepassivatorVisual indicator: Color disappears upon initiation.
Titrant Iodine / LiCl in THFQC ReagentFor Knochel titration method.
Equipment Preparation (The "Dry" Standard)
  • Glassware: Oven-dried at 120°C for >4 hours. Assembled hot under

    
     flow.
    
  • Stirring: Teflon-coated magnetic bar (egg-shaped for crushing Mg) or overhead stirrer for scales >500 mL.

  • Atmosphere: Positive pressure of Nitrogen or Argon (Argon preferred due to density).

Detailed Experimental Protocol

Phase 1: Activation & Initiation
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, temperature probe, and pressure-equalizing addition funnel. Flush continuously with Argon.

  • Mg Loading: Add Magnesium turnings (1.2 equivalents relative to substrate).

    • Expert Tip: Dry stir the Mg vigorously for 10 minutes to mechanically abrade the surface.

  • Chemical Activation: Add a single crystal of Iodine (

    
    ). Heat the flask bottom gently with a heat gun until purple vapors fill the void volume.
    
  • Seeding: Add just enough anhydrous THF to cover the Mg. Add 5% of the total volume of 3-(4-Bromobutyl)oxolane neat (or highly concentrated).

  • Observation: Watch for the disappearance of the purple iodine color and the onset of turbidity (cloudiness) or gentle bubbling.

    • Troubleshooting: If no reaction after 5 mins, add 2 drops of 1,2-dibromoethane and apply localized heat.

Phase 2: Controlled Addition (The Exotherm Management)
  • Dilution: Dissolve the remaining substrate in anhydrous THF (Target final concentration: 0.5 M to 1.0 M).

  • Addition: Begin dropwise addition of the substrate solution.[1]

    • Rate: Adjust to maintain a gentle internal reflux without external heating.

    • Temperature: Maintain internal temperature between 60°C and 65°C (THF reflux).

  • Digestion: Once addition is complete, maintain external heating (oil bath at 70°C) and stir for 1–2 hours to consume residual halide.

Phase 3: Filtration & Storage
  • Cooling: Allow the grey/black suspension to cool to room temperature.

  • Filtration: Cannula-transfer the supernatant through a glass-fritted filter (or a plug of dried Celite under Argon) into a clean, dry Schlenk storage flask.

    • Why? Removes unreacted Mg and prevents "creeping" concentration changes.

Quality Control: The Knochel Titration

Do not assume theoretical yield. Functionalized alkyl bromides often yield 70–85% active Grignard due to Wurtz coupling.

Method: Titration of organomagnesium with Iodine in the presence of LiCl.[2]

Reagents
  • Titrant: 1.0 M

    
     in THF (weighed precisely).
    
  • Analyte Solution: 0.5 M LiCl in anhydrous THF.

Procedure
  • Weigh exactly 254 mg of Iodine (

    
    )  (1.0 mmol) into a dry vial.
    
  • Add 5 mL of 0.5 M LiCl/THF solution. Shake to dissolve (Brown solution).

  • Add the Grignard reagent dropwise via a precision syringe while stirring.

  • Endpoint: The solution transitions from Brown

    
     Colorless .
    
    • Note: The LiCl solubilizes the

      
       formed, preventing precipitation that obscures the endpoint.
      
Calculation


Workflow Logic & Troubleshooting

GrignardWorkflow start Start: Dry Mg + THF activate Add I2 + 5% Substrate (Heat) start->activate check_init Color Clear? Bubbles? activate->check_init entrain Add 1,2-Dibromoethane (Entrainment) check_init->entrain No addition Slow Addition of Substrate (Maintain Reflux) check_init->addition Yes entrain->check_init Retry digest Digest 1-2h @ 65°C addition->digest filter Filter & Cool digest->filter titrate Knochel Titration filter->titrate

Figure 2: Operational workflow for Grignard formation, including the critical loop for activation failure.

Safety & Handling (E-E-A-T)

  • Hazard: 3-(4-Bromobutyl)oxolane is an alkyl halide; potential alkylating agent. Handle in a fume hood.

  • Grignard Reagent: Pyrophoric potential.[1] Reacts violently with water/protic sources.[3]

  • Emergency: In case of fire, use Class D extinguisher or dry sand. Never use water.

References

  • Knochel, P., et al. (2006).[4] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.[1][3][5][6][7][8][9][10]

  • Rieke, R. D., et al. (2000).[8] Low-Temperature Formation of Functionalized Grignard Reagents.[5][8][11] Journal of Organic Chemistry.[5][8]

  • BenchChem Technical Support. (2025). Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides.

  • Sigma-Aldrich. (2025).[12] Safety Data Sheet: 3-(4-Bromobutyl)oxolane.[13]

Sources

Application

Application Note: Strategic Utilization of 3-(4-Bromobutyl)tetrahydrofuran in PROTAC Linker Design

This Application Note is designed to provide a comprehensive, technical guide on the strategic utilization of 3-(4-Bromobutyl)tetrahydrofuran (CAS: 165253-29-2) in the synthesis of Proteolysis Targeting Chimeras (PROTACs...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, technical guide on the strategic utilization of 3-(4-Bromobutyl)tetrahydrofuran (CAS: 165253-29-2) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

In the rational design of PROTACs, the linker is not merely a passive connector but a critical determinant of physicochemical properties (solubility, permeability) and ternary complex stability. While linear alkyl and PEG chains dominate the field, 3-(4-Bromobutyl)tetrahydrofuran (3-BBTHF) represents a versatile "masked" building block.

This guide details the application of 3-BBTHF in two distinct modalities:

  • Monofunctional Hydrophobic Tagging (HyT): Utilizing the lipophilic butyl-THF tail to induce degradation via partial unfolding/chaperone recruitment.

  • Bifunctional "Pro-Linker" Synthesis: Exploiting the latent reactivity of the tetrahydrofuran (THF) ring to generate branched alkyl linkers via regioselective ring opening. This strategy allows for the construction of novel, solubilizing linker architectures that differ from standard linear chains.

Chemical Profile & Rationale[1][2][3][4][5]

Physicochemical Properties[1][2][6][7]
  • Compound: 3-(4-Bromobutyl)tetrahydrofuran

  • CAS: 165253-29-2

  • Molecular Weight: 207.11 g/mol

  • Structure: A primary alkyl bromide tethered to a tetrahydrofuran ring at the C3 position.

  • Key Feature: The THF moiety acts as a polar lipophile . It provides more solubility than a pure alkyl chain (due to the ether oxygen H-bond acceptor) but is more rigid and lipophilic than a PEG chain, offering a "Goldilocks" zone for optimizing cell permeability.

Strategic Utility
FeatureBenefit in PROTAC Design
Primary Bromide Excellent electrophile for rapid

coupling to phenolic/amine-based ligands (e.g., VHL or CRBN binders).
THF Ring (Intact) Acts as a metabolic "cap" or hydrophobic tag to probe non-E3 mediated degradation (HyT).
THF Ring (Latent) Serves as a precursor for Ring-Opening functionalization , generating branched di-functional linkers with defined stereochemistry.

Experimental Workflows

Workflow A: The "Pro-Linker" Strategy (Ring Opening)

This advanced protocol transforms 3-BBTHF from a monofunctional tail into a bifunctional linker. By coupling the bromide first, then opening the THF ring, researchers can create branched linkers that explore unique vectors in the ternary complex.

Step 1: Ligand Coupling (

)
  • Objective: Attach the linker precursor to the first ligand (e.g., a Phenolic Warhead).

  • Reagents: Ligand-OH, 3-BBTHF,

    
    , DMF.
    
  • Mechanism: Standard Williamson Ether Synthesis.

Step 2: Regioselective Ring Opening
  • Objective: Open the THF ring to generate a second reactive handle (alcohol or halide) for the E3 ligase ligand.

  • Reagents: Acetyl Chloride (AcCl) with catalytic

    
     or Boron Tribromide (
    
    
    
    ).
  • Outcome: Treatment with AcCl/

    
     cleaves the cyclic ether, typically yielding a primary acetate/chloride. This reveals a linear or branched chain with a new functional handle.
    
Step 3: Second Ligand Attachment
  • Objective: Couple the newly revealed handle to the E3 Ligase Ligand.

Visualization: Synthesis Workflow

PROTAC_Synthesis Start 3-(4-Bromobutyl)THF Intermediate Intermediate: Ligand1-Linker-THF(Closed) Start->Intermediate Ligand1 Ligand 1 (Nucleophile) Ligand1->Intermediate SN2 Coupling (K2CO3, DMF, 60°C) OpenLinker Activated Linker: Ligand1-Linker-OH/Cl Intermediate->OpenLinker Regioselective Ring Opening Reagent Ring Opening Agent (AcCl/ZnCl2 or BBr3) Reagent->OpenLinker Final Final PROTAC (Branched Linker) OpenLinker->Final Coupling 2 (Amide/Ether bond) Ligand2 Ligand 2 (E3 Ligase) Ligand2->Final

Caption: Step-wise transformation of 3-BBTHF from a building block to a bifunctional PROTAC linker via ring-opening chemistry.

Detailed Protocols

Protocol 1: Initial Coupling (General Procedure)

Context: Attaching the bromide tail to a phenolic ligand (e.g., a derivative of JQ1 or a VHL ligand precursor).

  • Preparation: Dissolve the Phenolic Ligand (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add anhydrous

    
     (3.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Linker Addition: Add 3-(4-Bromobutyl)tetrahydrofuran (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–16 hours.
    
    • Monitoring: Monitor by LC-MS for the consumption of the phenol and appearance of the M+H peak corresponding to the ether product.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: THF Ring Opening (Activation)

Context: Converting the "dead" THF end into a reactive acetate/chloride handle.

  • Setup: Dissolve the Intermediate (from Protocol 1) in dry DCM (0.1 M).

  • Reagent: Add Acetyl Chloride (3.0 equiv) and a catalytic amount of anhydrous

    
     (0.1 equiv) or NaI (0.1 equiv) to accelerate the reaction.
    
  • Conditions: Stir at reflux (40°C) for 2–6 hours.

    • Mechanism:[1][2][3][4] The Lewis acid coordinates the ether oxygen; the chloride attacks the less hindered carbon (typically C5), opening the ring to form a 4-chlorobutyl acetate derivative.

  • Quench: Cool to 0°C and quench with saturated

    
    .
    
  • Result: You now have a linker with a terminal Acetate (hydrolyzable to OH) or Chloride, ready for the second coupling step.

Scientific Validation & Troubleshooting

Self-Validating QC Steps
  • NMR Verification:

    • Intact Ring: Look for multiplets at

      
       3.7–3.9 ppm (THF ether protons) in the intermediate.
      
    • Opened Ring: Upon ring opening, these shifts will move significantly (e.g., to

      
       4.1 ppm for acetates or 
      
      
      
      3.5 ppm for chlorides).
  • LC-MS: The mass shift is diagnostic.

    • Coupling: Mass = Ligand + 127 Da (C8H15O fragment).

    • Ring Opening (AcCl): Mass increases by +36.5 Da (HCl addition) or +78 Da (Acetyl addition), depending on the specific workup and species formed.

Troubleshooting Common Issues
IssueProbable CauseSolution
Low Yield in Step 1 Elimination of HBr (formation of alkene).Lower temperature to 40°C; switch base to

(softer cation effect).
Incomplete Ring Opening Catalyst deactivation.Ensure anhydrous conditions; use fresh

(melted) or switch to

at -78°C for aggressive cleavage.
Regio-isomers Non-selective ring opening.Use lower temperatures (-20°C) and bulkier Lewis acids to favor attack at the primary carbon (C5 of the THF).

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Bhat, M. Y., et al. (2023).[5] Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran.[5] The Journal of Organic Chemistry, 88(20). [Link][5]

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. [Link]

  • PubChem. (2024). 3-(4-Bromobutyl)tetrahydrofuran Compound Summary. National Library of Medicine. [Link]

Sources

Method

Application Note: Chemoselective N-Alkylation of Amines with 3-(4-Bromobutyl)oxolane

Executive Summary The incorporation of functionalized aliphatic appendages is a cornerstone strategy in modern drug design to modulate lipophilicity, improve metabolic stability, and enhance target binding. 3-(4-Bromobut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of functionalized aliphatic appendages is a cornerstone strategy in modern drug design to modulate lipophilicity, improve metabolic stability, and enhance target binding. 3-(4-Bromobutyl)oxolane serves as a highly versatile electrophilic building block, delivering a flexible four-carbon linker terminated by a polar tetrahydrofuran (oxolane) ring. As a Senior Application Scientist, I have designed this guide to detail robust, scalable, and self-validating protocols for the nucleophilic substitution (


) of this alkyl bromide with primary and secondary amines.

Mechanistic Rationale & Reaction Design

The reaction between an amine and 3-(4-Bromobutyl)oxolane proceeds via a classic bimolecular nucleophilic substitution (


) pathway[1]. The primary nature of the alkyl bromide minimizes steric hindrance at the electrophilic carbon, ensuring that nucleophilic attack outcompetes E2 elimination.

However, a critical challenge in amine alkylation is the "over-alkylation" cascade. Because alkyl groups are electron-donating, the resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts[2].

To engineer a chemoselective process, we must manipulate the reaction kinetics and thermodynamics through solvent and base selection:

  • For Primary Amines (Targeting Secondary Amines): We employ Cesium Carbonate (

    
    ) in anhydrous N,N-Dimethylformamide (DMF). The high solubility of 
    
    
    
    in DMF, combined with the "cesium effect," facilitates rapid deprotonation of the intermediate ammonium species. This rapid neutralization suppresses the undesired dialkylation pathway, allowing for highly chemoselective mono-N-alkylation[3].
  • For Secondary Amines (Targeting Tertiary Amines): Over-alkylation is less of a concern because quaternary salt formation is sterically hindered. Thus, a milder base such as Potassium Carbonate (

    
    ) or N,N-Diisopropylethylamine (DIPEA) in Acetonitrile (MeCN) is sufficient to scavenge the hydrobromic acid (HBr) byproduct and drive the reaction to completion.
    

Reaction Optimization & Quantitative Data

The following table summarizes the optimized parameters for achieving maximum yield and chemoselectivity based on the amine class.

Table 1: Optimization of Reaction Conditions for N-Alkylation
Amine ClassReagent Stoichiometry (Amine:Bromide)Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Selectivity (Mono:Di)
Primary (Aromatic)2.0 : 1.0

(1.0)
MeCN80167265:35
Primary (Aromatic)2.0 : 1.0

(1.0)
DMF605>9898:2
Secondary (Aliphatic)1.2 : 1.0

(2.0)
MeCN8012>95N/A
Secondary (Aliphatic)1.2 : 1.0DIPEA (2.0)THF652485N/A

(Note: The superior performance of


 in DMF for primary amines highlights the necessity of base-mediated kinetic control to prevent dialkylation[3].)

Mechanistic Pathway Visualization

SN2_Mechanism Amine Amine Nucleophile (1° or 2°) SN2 S_N2 Displacement Polar Aprotic Solvent Amine->SN2 Heating (60-80°C) AlkylHalide 3-(4-Bromobutyl)oxolane (Electrophile) AlkylHalide->SN2 Heating (60-80°C) Intermediate Protonated Amine Intermediate SN2->Intermediate Br- Leaving Group Product Functionalized Amine (Target Product) Intermediate->Product Deprotonation Base Inorganic Base (Cs2CO3 or K2CO3) Base->Intermediate H+ Scavenging

Mechanistic S_N2 pathway for the N-alkylation of amines with 3-(4-Bromobutyl)oxolane.

Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of an acid-base extraction during workup ensures that only the basic amine product is isolated, leaving behind any unreacted neutral alkyl bromide or oxolane degradation products.

Protocol A: Chemoselective Mono-Alkylation of Primary Amines

Objective: Synthesis of a secondary amine bearing the oxolane appendage. Scale: 10 mmol

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (20.0 mmol, 2.0 eq) and anhydrous DMF (40 mL).

  • Base Addition: Add finely powdered, anhydrous

    
     (10.0 mmol, 1.0 eq). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion. Causality: 
    
    
    
    is critical here to suppress dialkylation by rapidly deprotonating the intermediate[3].
  • Electrophile Addition: Introduce 3-(4-Bromobutyl)oxolane (10.0 mmol, 1.0 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C under an inert nitrogen atmosphere for 5 hours. Monitor reaction progress via LC-MS or TLC (stain with Ninhydrin).

  • Quench & Primary Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc, 100 mL) and quench with distilled water (100 mL). Separate the layers. Wash the organic layer with water (3 × 50 mL) and brine (50 mL) to quantitatively remove the DMF solvent.

  • Self-Validating Acid-Base Workup:

    • Extract the EtOAc layer with 1M HCl (3 × 30 mL). The desired amine product will protonate and migrate to the aqueous layer, while neutral impurities (unreacted bromide) remain in the EtOAc.

    • Collect the acidic aqueous layers, cool in an ice bath, and carefully basify to pH > 10 using 2M NaOH.

    • Back-extract the liberated free amine with fresh EtOAc (3 × 40 mL).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure secondary amine.
    
Protocol B: Alkylation of Secondary Amines

Objective: Synthesis of a tertiary amine. Scale: 10 mmol

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the secondary amine (12.0 mmol, 1.2 eq) in anhydrous Acetonitrile (MeCN, 30 mL).

  • Base Addition: Add

    
     (20.0 mmol, 2.0 eq). Causality: Since dialkylation is sterically prohibited, the cheaper 
    
    
    
    is perfectly sufficient to act as an acid scavenger.
  • Electrophile Addition: Add 3-(4-Bromobutyl)oxolane (10.0 mmol, 1.0 eq).

  • Heating: Heat the mixture to 80 °C (reflux) for 12–16 hours.

  • Filtration: Cool to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (

    
     and unreacted 
    
    
    
    ). Wash the filter cake with additional MeCN (20 mL).
  • Concentration & Extraction: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM, 50 mL) and wash with saturated aqueous

    
     (30 mL) and brine (30 mL).
    
  • Isolation: Dry the organic layer over

    
    , filter, and evaporate to afford the tertiary amine. Purify via silica gel flash chromatography if trace unreacted secondary amine persists.
    

References

  • [2] Multiple Nucleophilic Substitution in the Reaction Between Halogenoalkanes and Ammonia. Chemguide.[Link]

  • [3] Castillo, J. C., et al. Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2016(22), 3824-3835.[Link]

  • [1] 21.5: Synthesis of Amines by Alkylation. Chemistry LibreTexts.[Link]

Sources

Application

Application Note: Cross-Coupling Protocols for 3-(4-Bromobutyl)tetrahydrofuran with Aryl Halides

- Bond Formation using Functionalized Alkyl Bromides Executive Summary This guide details the cross-coupling of 3-(4-Bromobutyl)tetrahydrofuran (an unactivated primary alkyl bromide) with aryl halides.[1] Unlike standard...

Author: BenchChem Technical Support Team. Date: March 2026


-

Bond Formation using Functionalized Alkyl Bromides

Executive Summary

This guide details the cross-coupling of 3-(4-Bromobutyl)tetrahydrofuran (an unactivated primary alkyl bromide) with aryl halides.[1] Unlike standard Suzuki couplings of two aryl partners, this transformation involves an


 hybridized electrophile, introducing specific challenges: slow oxidative addition, rapid 

-hydride elimination, and potential homocoupling.

We present two high-fidelity protocols:

  • The Negishi Protocol (Scalable/Robust): Utilizes pre-formed organozinc reagents stabilized by LiCl.[1] Best for scale-up and convergent synthesis.[1]

  • The Ni-Reductive Protocol (Discovery/High-Throughput): A "pot-economy" approach using nickel catalysis and a metallic reductant (Mn/Zn) to couple two electrophiles directly.[1] Best for library generation and rapid SAR exploration.[1]

Part 1: Chemical Context & Substrate Analysis[1]

The Substrate: 3-(4-Bromobutyl)tetrahydrofuran[1]
  • Structure: A tetrahydrofuran ring with a flexible C4 alkyl chain terminating in a bromide.[1]

  • Reactivity Profile:

    • Primary Alkyl Halide: Prone to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       side reactions but less sterically hindered for metal insertion.
      
    • Distal Ether Moiety: The THF oxygen is 5 carbons away from the metalation site.[1] While too distant for the "chelation effect" to significantly retard reactivity, it increases polarity.[1]

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Hydride Elimination Risk:  High. Once a metal (Pd or Ni) inserts, the resulting alkyl-metal species has accessible 
      
      
      
      -hydrogens, leading to alkene byproducts (4-(tetrahydrofuran-3-yl)but-1-ene) if the catalytic cycle is sluggish.
Decision Matrix: Selecting the Right Method

DecisionMatrix Start Start: 3-(4-Bromobutyl)tetrahydrofuran Scale Is this for Scale-up (>10g) or Discovery (<100mg)? Start->Scale Negishi Method A: Negishi Coupling (Zn Insertion + Pd/Ni) Scale->Negishi Scale-up / Convergent Reductive Method B: Reductive Cross-Coupling (Ni + Mn/Zn Reductant) Scale->Reductive Discovery / Library Negishi_Pros Pros: High yields, clean profiles, controlled stoichiometry. Negishi->Negishi_Pros Reductive_Pros Pros: No organometallic prep, high FG tolerance, simple setup. Reductive->Reductive_Pros

Figure 1: Strategic decision tree for selecting the coupling methodology.

Part 2: Method A - The Negishi Coupling (Gold Standard)[1]

This method involves the conversion of the alkyl bromide to an organozinc reagent, followed by Pd-catalyzed coupling.[1] We utilize Knochel’s conditions (Zn/LiCl), which solubilizes the organozinc species and prevents aggregate formation, significantly boosting reactivity.[1]

Phase 1: Formation of the Organozinc Reagent

Reaction: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



  • Activation: In a flame-dried Schlenk flask under Argon, add Zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat to 150°C under high vacuum for 2 hours (essential for activation). Cool to room temperature (RT).

  • Insertion: Add dry THF (concentration ~0.5 - 1.0 M). Add 1-2 mol% of 1,2-dibromoethane and TMSCl to activate the Zn surface.

  • Addition: Add 3-(4-Bromobutyl)tetrahydrofuran (1.0 equiv) dropwise.[1]

  • Incubation: Stir at 25–40°C. Monitor by GC-MS (aliquot quenched with iodine). Conversion to the alkylzinc species is usually complete within 2–4 hours.[1]

    • Quality Control: Titrate the resulting zinc reagent using iodine in THF to determine precise concentration.[1]

Phase 2: Cross-Coupling

Reaction:


[2]
  • Catalyst System: Pd(OAc)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     / RuPhos (or SPhos).
    
    • Why: Bulky, electron-rich Buchwald ligands facilitate oxidative addition of the aryl halide and, crucially, accelerate reductive elimination to outcompete

      
      -hydride elimination.
      

Protocol:

  • Charge: In a separate vial, add Aryl Bromide (0.8 equiv relative to Zn), Pd(OAc)

    
     (2 mol%), and RuPhos (4 mol%).
    
  • Solvent: Add dry THF.

  • Coupling: Add the prepared organozinc solution (from Phase 1) dropwise to the aryl halide/catalyst mixture.

  • Conditions: Stir at RT for 30 minutes, then heat to 60°C if necessary.

  • Workup: Quench with sat. NH

    
    Cl, extract with EtOAc.
    

Part 3: Method B - Ni-Catalyzed Reductive Cross-Coupling (XEC)

Based on the work of the Weix Group , this method couples two electrophiles (Alkyl-Br and Ar-Br) using a metal reductant to turn over the Nickel catalyst.[1] This avoids handling moisture-sensitive organometallics entirely.[1]

Mechanism & Logic

The reaction relies on the differential activation of the two halides.[1] The alkyl halide reacts via a radical mechanism (single electron transfer), while the aryl halide undergoes oxidative addition to Ni(0).[1]

WeixCycle Ni0 Ni(0)L NiII_Ar LNi(II)(Ar)X Ni0->NiII_Ar Oxidative Addn NiIII LNi(III)(Ar)(Alk)X NiII_Ar->NiIII Radical Capture NiI LNi(I)X NiIII->NiI Reductive Elim (Product Release) Product Ar-Alkyl NiIII->Product NiI->Ni0 Reduction (Mn) NiII_X NiII_X NiI->NiII_X Generates Ni(II) ArX Ar-Br ArX->NiII_Ar AlkX Alkyl-Br Radical Alkyl• AlkX->Radical SET from Ni(I) Radical->NiIII Reductant Mn(0) -> Mn(II) Reductant->NiI

Figure 2: Simplified catalytic cycle for Nickel-catalyzed reductive cross-coupling.[1]

Protocol Details

Reagents:

  • Catalyst: NiClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    (DME) (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Manganese powder (Mnngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (3.0 equiv) - Must be fine powder.
    
  • Solvent: DMA (Dimethylacetamide) or DMPU (polar aprotic is critical).[1]

  • Additive: NaI (0.5 equiv) - Accelerates alkyl bromide activation.[1]

Step-by-Step:

  • Setup: In a glovebox or under rigorous

    
     flow, combine NiCl
    
    
    
    (DME), dtbbpy, Mn powder, and NaI in a reaction vial.
  • Substrates: Add Aryl Bromide (1.0 equiv) and 3-(4-Bromobutyl)tetrahydrofuran (1.2 equiv).

    • Note: Use a slight excess of the alkyl bromide as some is consumed by homocoupling or reduction.[1]

  • Solvent: Add DMA (0.5 M concentration).

  • Reaction: Seal and stir vigorously at 60°C for 12–18 hours.

    • Critical: Vigor is required to keep Mn suspended.[1]

  • Workup: Dilute with EtOAc, filter through a Celite pad (to remove Mn salts), and wash with 1M HCl (to remove pyridine/ligands).

Part 4: Comparative Data & Troubleshooting

Protocol Comparison Table
FeatureMethod A: Negishi (Zn)Method B: Reductive (Ni/Mn)
Primary Utility Scale-up (>10g), Convergent SynthesisMed.[1] Chem, Library, Exploration
Reagent Stability Low (Organozinc is moisture sensitive)High (All reagents bench stable solids)
Functional Group Tolerance Good (Esters, Nitriles OK; Ketones/Alcohols sensitive)Excellent (Alcohols, Amides, Heterocycles OK)
Major Byproduct Reduced Arene (Ar-H)Homocoupling (Alk-Alk)
Typical Yield 70–90%50–75%
Troubleshooting Guide
  • Problem: Low Yield / Unreacted Aryl Halide

    • Negishi: Your Zinc reagent likely died.[1] Ensure LiCl was dry (hygroscopic!). Titrate the Zn reagent before use.[1]

    • Reductive: The Mn surface is passivated.[1] Add TMSCl (2 drops) to activate Mn or use Zn dust instead.[1]

  • Problem: Significant Alkene Formation (Elimination)

    • Cause:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -hydride elimination is faster than reductive elimination.
      
    • Solution: Switch to a bulkier ligand (e.g., CPhos for Negishi) or lower the temperature.[1] In Reductive coupling, increase the concentration of the Aryl Halide to speed up radical capture.[1]

  • Problem: Homocoupling (R-R)

    • Solution: In Negishi, add the Zn reagent slowly (syringe pump) to the catalyst mixture.[1] In Reductive coupling, this is often unavoidable; simply use excess alkyl bromide (1.5 equiv).[1]

References

  • Knochel, P., et al. "Preparation of polyfunctional aryl- and alkenylzinc halides from functionalized unsaturated halides and magnesium in the presence of LiCl."[1] Angewandte Chemie International Edition, 2006.[1] [1]

  • Everson, D. A., & Weix, D. J. "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides."[1][2][3] Journal of the American Chemical Society, 2010.[1][2]

  • Lu, Z., & Fu, G. C. "Nickel-Catalyzed Cross-Couplings of Unactivated Secondary Alkyl Halides."[1] Journal of the American Chemical Society, 2010.[1][2]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie, 2004.[1]

Sources

Method

Application Note: Strategic O-Alkylation of Phenols with 3-(4-Bromobutyl)oxolane

Topic: Strategic O-Alkylation of Phenols with 3-(4-Bromobutyl)oxolane Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract The incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic O-Alkylation of Phenols with 3-(4-Bromobutyl)oxolane Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The incorporation of saturated oxygen heterocycles, particularly oxolane (tetrahydrofuran, THF) moieties, is a high-value strategy in medicinal chemistry to modulate lipophilicity (


), improve aqueous solubility, and optimize pharmacokinetic profiles.[1] This guide details the O-alkylation of phenolic substrates using 3-(4-Bromobutyl)oxolane . Unlike simple alkyl chains, this functional group introduces a polar "toe-hold" for solvent interaction while maintaining a hydrophobic linker. This note presents a robust, self-validating protocol emphasizing the "Cesium Effect" and Finkelstein catalysis to suppress elimination side reactions and maximize yield.

Introduction: The Medicinal Utility of the Oxolane Scaffold

In modern drug design, the 3-substituted oxolane ring acts as a superior bioisostere to cyclopentane or cyclohexane. It lowers


 by approximately 1.0–1.5 units compared to its carbocyclic analogs, often improving metabolic stability and reducing non-specific binding.

When attached via a butyl linker, the 3-(4-butyl)oxolane moiety serves two critical functions:

  • Linker Geometry: The 4-carbon chain provides rotational freedom, ideal for PROTAC linkers or reaching into solvent-exposed pockets of a target protein.

  • Solvation: The ether oxygen in the oxolane ring acts as a weak hydrogen bond acceptor, enhancing the "drug-like" properties of the molecule without introducing high-energy donors.

Mechanistic Insight & Reaction Strategy

The Challenge: vs. Elimination

The reaction between a phenol and 3-(4-Bromobutyl)oxolane is a classic Williamson Ether Synthesis following an


 trajectory. However, two primary challenges exist:
  • Leaving Group Ability: Bromide is a moderate leaving group. Direct displacement can be sluggish, especially with electron-deficient phenols.

  • Competing Elimination: Although the bromide is primary, strong bases or high temperatures can promote E2 elimination, generating the useless alkene byproduct.

The Solution: The "Cesium Effect" and Finkelstein Catalysis

To ensure reproducibility and high yields, this protocol utilizes Cesium Carbonate (


)  and Potassium Iodide (KI) .
  • The Cesium Effect: The large ionic radius of the Cesium cation (

    
    ) forms a "loose" ion pair with the phenoxide anion in aprotic solvents (DMF/DMSO). This "naked" phenoxide is significantly more nucleophilic than its sodium or potassium counterparts, accelerating the 
    
    
    
    attack.
  • Finkelstein Catalysis: The addition of catalytic KI converts the alkyl bromide to the more reactive alkyl iodide in situ. The iodide is a superior leaving group (

    
     of 
    
    
    
    vs
    
    
    ), dramatically increasing the reaction rate at lower temperatures, which suppresses thermal degradation.
Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle and the transition state logic.

ReactionMechanism Phenol Phenol Substrate (Ar-OH) Phenoxide Naked Phenoxide (Ar-O⁻ Cs⁺) Phenol->Phenoxide Deprotonation Base Cesium Carbonate (Cs2CO3) Base->Phenoxide TS SN2 Transition State Phenoxide->TS Nucleophilic Attack Reagent_Br 3-(4-Bromobutyl)oxolane Reagent_I In-situ Alkyl Iodide (More Reactive) Reagent_Br->Reagent_I Halide Exchange KI KI Catalyst (Finkelstein) KI->Reagent_I Reagent_I->TS Product Ether Product (Ar-O-Linker-Oxolane) TS->Product Irreversible

Figure 1: Mechanistic pathway highlighting the activation of both the nucleophile (via Cesium) and the electrophile (via Iodide).

Experimental Protocols

Method A: High-Fidelity Protocol (Recommended)

Best for: Medicinal chemistry SAR generation, valuable phenols, and scale-up < 5g.

Reagents:

  • Phenol substrate: 1.0 equiv.

  • 3-(4-Bromobutyl)oxolane: 1.2 equiv.

  • Cesium Carbonate (

    
    ): 2.0 equiv.
    
  • Potassium Iodide (KI): 0.1 equiv (10 mol%).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMAc. Concentration: 0.2 M.

Step-by-Step Workflow:

  • Activation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the Phenol (1.0 eq) and

    
      (2.0 eq).
    
  • Solvation: Add anhydrous DMF . Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.

  • Catalyst Addition: Add KI (0.1 eq).

  • Alkylation: Add 3-(4-Bromobutyl)oxolane (1.2 eq) dropwise.

  • Reaction: Seal the vessel and heat to 60°C . Monitor by LCMS or TLC.

    • Checkpoint: Most reactions complete within 2–4 hours. If starting material remains after 4 hours, raise temp to 80°C.

  • Workup:

    • Cool to RT. Dilute with EtOAc (5x reaction volume).

    • Wash with water (3x) to remove DMF and inorganic salts. Crucial: DMF requires aggressive washing to prevent "carrying" into the silica column.

    • Wash with Brine (1x). Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: Scale-Up / Cost-Sensitive Protocol

Best for: Multi-gram synthesis where removal of DMF is problematic.

Reagents:

  • Base: Potassium Carbonate (

    
    ) - 3.0 equiv (finely ground).
    
  • Solvent: Acetonitrile (MeCN) or Acetone.

  • Catalyst: TBAI (Tetrabutylammonium iodide) - 0.05 equiv.

Modifications:

  • Requires reflux temperatures (Acetone: 56°C; MeCN: 82°C).

  • Reaction times will be longer (12–18 hours).

  • Workup: Simply filter off the solid salts, concentrate the filtrate, and redissolve in ether for a standard wash. This avoids the aqueous extraction issues of DMF.

Data Summary & Optimization Guide

Comparative Reagent Performance
ParameterMethod A (

/DMF)
Method B (

/MeCN)
NaH / THF (Alternative)
Reaction Rate Fast (2-4 h)Slow (12-18 h)Very Fast (<1 h)
Yield High (85-98%)Moderate (60-80%)Variable (Risk of side rxn)
Impurity Profile CleanTrace elimination productsRisk of O- vs C-alkylation
Workup Difficulty High (DMF removal)Low (Filtration)Moderate (Quenching H2)
Troubleshooting Decision Tree

Use the following logic flow to resolve common synthetic issues.

Troubleshooting Start Issue Detected LowYield Low Conversion (<50%) Start->LowYield SideProducts Side Products Formed Start->SideProducts CheckTemp Is Temp < 60°C? LowYield->CheckTemp Elimination Alkene Observed (Elimination) SideProducts->Elimination C_Alk C-Alkylation Observed SideProducts->C_Alk IncreaseTemp Increase to 80°C CheckTemp->IncreaseTemp Yes CheckCat Was KI added? CheckTemp->CheckCat No AddTBAI Switch KI to TBAI (Phase Transfer) CheckCat->AddTBAI No LowerBase Switch to weaker base (K2CO3 or NaHCO3) Elimination->LowerBase ChangeSolvent Switch Solvent (Promote O-Alkylation) C_Alk->ChangeSolvent

Figure 2: Troubleshooting logic for optimizing alkylation yields.

Safety & Handling

  • 3-(4-Bromobutyl)oxolane: Treat as an alkylating agent. Potential mutagen. Handle in a fume hood.

  • Oxolane Ring Stability: While generally stable to base, the oxolane ring can open in the presence of strong Lewis acids. Avoid highly acidic workups (

    
    ).
    
  • DMF: Hepatotoxic and teratogenic. Double-glove and use engineering controls.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][5] Available at: [Link]

  • Cesium Effect in Organic Synthesis

    • Flessner, T. & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Practical Chemistry. (Referenced context via Inno-Chem). Available at: [Link]

  • Finkelstein Reaction & Catalysis

    • Organic Chemistry Portal. "Finkelstein Reaction."[3][6][7] Available at: [Link]

  • Tetrahydrofuran (Oxolane)

Sources

Application

Application Note: 3-(4-Bromobutyl)oxolane in Spirocyclic Scaffold Construction

This is a comprehensive Application Note and Protocol guide for the utilization of 3-(4-Bromobutyl)oxolane as a strategic building block in the synthesis of spirocyclic scaffolds. Executive Summary Spirocyclic ethers, pa...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the utilization of 3-(4-Bromobutyl)oxolane as a strategic building block in the synthesis of spirocyclic scaffolds.

Executive Summary

Spirocyclic ethers, particularly spiro[4.5]decane systems, are increasingly prioritized in medicinal chemistry for their ability to improve metabolic stability and solubility while restricting conformational freedom—a technique known as "scaffold hopping."

3-(4-Bromobutyl)oxolane (also referred to as 3-(4-bromobutyl)tetrahydrofuran) represents a bifunctional "tethered" building block.[1] It contains a stable oxolane (THF) core and a reactive alkyl halide arm.[1] This guide details two distinct methodologies to convert this precursor into high-value spirocyclic architectures:

  • The Classical Anionic Approach: Utilizing pre-functionalized 3-positions (e.g., nitriles/esters) for intramolecular alkylation.[1]

  • The Modern Radical Approach: Leveraging photoredox catalysis to achieve direct C(sp³)–H functionalization, bypassing the need for pre-activation.[1]

Strategic Logic & Mechanistic Pathways[1]

The transformation of 3-(4-bromobutyl)oxolane into a spirocycle requires forming a new bond between the terminal carbon of the butyl chain and the C3 position of the oxolane ring.

Pathway A: Anionic Cyclization (Nucleophilic Substitution)

This pathway requires the C3 position of the oxolane to be "activated" (i.e., possessing an acidic proton).[1] This is typically achieved by starting with 3-cyano-3-(4-bromobutyl)oxolane or a malonate derivative.[1] Treatment with a base generates a carbanion at C3, which attacks the terminal bromide in an intramolecular


 reaction.
Pathway B: Radical C–H Functionalization (1,5-HAT)

For unactivated 3-(4-bromobutyl)oxolane, the challenge is forming a bond at the inert tertiary C3 center.[1] Modern photoredox catalysis utilizes a Hydrogen Atom Transfer (HAT) mechanism.[1] A radical generated at the bromide terminus (or an external radical mediator) abstracts the hydrogen from C3, creating a tertiary radical that can be trapped by an external alkene or undergo recombination to form spiro-fused systems.

Mechanistic Visualization

SpiroPathways cluster_Anionic Pathway A: Anionic (Classic) cluster_Radical Pathway B: Radical (Modern) Start 3-(4-Bromobutyl)oxolane (Scaffold) Act C3-Activation (EWG Installation) Start->Act SET Radical Generation (Photoredox/SmI2) Start->SET Deprot Deprotonation (NaH/LDA) Act->Deprot SN2 Intramolecular SN2 Deprot->SN2 Product Spiro[4.5]decane System SN2->Product HAT 1,5-Hydrogen Atom Transfer SET->HAT Trap Radical Recombination/Trapping HAT->Trap Trap->Product

Caption: Dual mechanistic pathways for converting 3-(4-bromobutyl)oxolane into spirocyclic scaffolds.

Experimental Protocols

Protocol A: Synthesis of Spiro[4.5]decane-6-carbonitrile

Target Audience: Medicinal Chemists requiring scalable, gram-level synthesis. Prerequisite: This protocol assumes the starting material is 3-(4-bromobutyl)oxolane-3-carbonitrile .[1] If you possess the unfunctionalized bromide, perform an


-alkylation of oxolane-3-carbonitrile with 1,4-dibromobutane first.[1]

Reagents:

  • Substrate: 3-(4-bromobutyl)oxolane-3-carbonitrile (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1]

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Preparation: Wash NaH (1.2 equiv) with dry hexane (3x) under nitrogen to remove mineral oil.[1] Suspend the resulting solid in anhydrous THF at 0°C.

  • Addition: Dissolve the substrate in minimal anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes. Note: Gas evolution (

    
    ) will occur.[1]
    
  • Cyclization: Allow the reaction to warm to room temperature. Stir for 4–16 hours.[1] Monitor by TLC (or LC-MS) for the disappearance of the starting bromide.[1]

    • Tip: If reaction is sluggish, add a catalytic amount of Tetra-n-butylammonium iodide (TBAI) and heat to 60°C.[1]

  • Workup: Cool to 0°C. Quench carefully with sat.

    
    .[1] Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the triplet at ~3.4 ppm (

    
    -Br).[1] Appearance of complex multiplets for the newly formed cyclohexane ring.[1]
    
  • 13C NMR: Appearance of a quaternary spiro-carbon signal (typically 40–50 ppm).[1]

Protocol B: Photoredox C(sp³)–H Functionalization

Target Audience: Discovery Chemists exploring novel substitution patterns. Concept: This protocol uses the bromide handle as a radical precursor to abstract a hydrogen from the C3 position, enabling "remote" functionalization.

Reagents:

  • Substrate: 3-(4-bromobutyl)oxolane (1.0 equiv)[1]

  • Catalyst:

    
     (1 mol%)[1]
    
  • Reagent: Hantzsch Ester (1.5 equiv) or Silyl Enol Ether (trap)[1]

  • Base: 2,6-Lutidine (2.0 equiv)[1]

  • Light Source: Blue LED (450 nm)[1]

Step-by-Step Procedure:

  • Reaction Assembly: In a borosilicate vial, combine the substrate, photocatalyst, and trapping agent (e.g., a silyl enol ether for spiro-ketone formation).

  • Degassing: Dissolve in degassed DMF or Acetonitrile. Sparge with Argon for 15 minutes.

  • Irradiation: Seal the vial and place it 2–3 cm from the Blue LED source. Stir vigorously. Fan cooling is recommended to maintain ambient temperature.[1]

  • Timeline: Irradiate for 24–48 hours.

  • Workup: Dilute with ether, wash with water to remove DMF.[1] Concentrate and purify via prep-HPLC or silica chromatography.

Data Summary & Comparison

FeatureProtocol A: Anionic CyclizationProtocol B: Radical C-H Activation
Pre-requisite Requires C3-EWG (CN, COOR)No pre-activation needed
Mechanism Intramolecular

1,5-HAT / Radical Recombination
Key Reagent NaH / LDAIr-Catalyst / Blue LED
Product Type Spiro-nitrile / Spiro-esterSpiro-alkyl / Spiro-ether
Scalability High (Gram to Kg)Moderate (mg to Gram)
Atom Economy High (Loss of HBr only)Moderate (Requires stoichiometric trap)

References

  • Spirocyclic Tetrahydrofurans in Drug Design

    • Title: Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene.
    • Source: Canadian Journal of Chemistry.[1]

    • URL:[Link][1]

  • Photoredox C-H Alkylation of Ethers

    • Title: Photoredox-Catalyzed Site-Selective Intermolecular C(sp3)
    • Source: PMC / NIH.[1]

    • URL:[Link]

  • General Spiro-Ether Synthesis

    • Title: Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro[4.
    • Source: European Journal of Medicinal Chemistry.[1][3]

    • URL:[Link]

  • Oxolane Building Block Data

    • Title: Tetrahydrofuran (Oxolane) Chemical Identity and Properties.[1][4][5]

    • Source: PubChem.[1][4][5]

    • URL:[Link][1]

Sources

Method

Application Note: Bioconjugation Strategies Using Tetrahydrofuran-Based Alkyl Bromide Linkers

Abstract This guide details the application of Tetrahydrofuran (THF)-based alkyl bromide linkers in the development of Antibody-Drug Conjugates (ADCs) and protein-protein conjugates. Unlike traditional maleimide chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of Tetrahydrofuran (THF)-based alkyl bromide linkers in the development of Antibody-Drug Conjugates (ADCs) and protein-protein conjugates. Unlike traditional maleimide chemistries, which are susceptible to retro-Michael addition and exchange with serum albumin, alkyl bromide linkers form irreversible, hydrolytically stable thioether bonds. The incorporation of a tetrahydrofuran core addresses the hydrophobicity often associated with alkyl chains, providing a semi-rigid, hydrophilic scaffold that improves conjugate solubility and pharmacokinetics. This protocol outlines the mechanistic basis, synthesis, conjugation workflow, and quality control measures for these advanced linkers.

Introduction & Mechanistic Basis

The Limitations of Legacy Chemistries

Standard bioconjugation often relies on maleimide-thiol chemistry. While efficient, maleimides suffer from retro-Michael instability , leading to premature payload release in plasma. Furthermore, hydrophobic alkyl spacers can induce protein aggregation, while Polyethylene Glycol (PEG) linkers, though hydrophilic, introduce entropic penalties due to their high flexibility.

The THF-Alkyl Bromide Advantage

The THF-based alkyl bromide (THF-AB) strategy synthesizes the stability of alkyl halides with the physicochemical benefits of the THF ring:

  • Irreversible Bonding: The alkyl bromide reacts with nucleophiles (primarily thiols) via an

    
     mechanism, forming a stable thioether bond that does not undergo reversal.
    
  • Hydrophilicity & Solvation: The cyclic ether oxygen in the THF ring acts as a hydrogen bond acceptor, improving water solubility compared to pure alkyl chains without the excessive flexibility of PEG.

  • Conformational Rigidity: The 5-membered ring imposes structural constraints, potentially reducing the entropic cost of binding and improving the display of the payload.

Reaction Mechanism

The conjugation is driven by the nucleophilic attack of a reduced cysteine thiolate (


) on the carbon adjacent to the bromide leaving group.


Experimental Workflow & Protocol

Materials & Reagents
ComponentSpecificationPurpose
Target Protein mAb or Protein (>95% purity)Substrate for conjugation.[1][2][3]
THF-AB Linker Custom synthesized or commercial gradeActivated linker with alkyl bromide warhead.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Reduces interchain disulfides to free thiols.
Reaction Buffer 50 mM Borate or HEPES, pH 8.5–9.0, 1 mM EDTAHigh pH promotes thiolate formation (

).
Organic Solvent DMSO or DMA (Anhydrous)Solubilizes the hydrophobic payload/linker.
Quenching Agent N-Acetylcysteine (NAC)Scavenges unreacted alkyl bromide.
Protocol: Site-Specific Cysteine Conjugation
Step 1: Protein Reduction
  • Dilute the antibody/protein to 5–10 mg/mL in Reaction Buffer.

  • Add TCEP at a molar ratio of 2.5 – 3.0 equivalents per disulfide bond (typically 10–12 eq for a full IgG reduction).

  • Incubate at 37°C for 1–2 hours with gentle agitation.

    • Expert Insight: Unlike maleimides, alkyl bromides are less reactive. Complete reduction and a slightly higher pH (8.5–9.0) are critical to ensure the cysteine is in the reactive thiolate form.

Step 2: Conjugation Reaction
  • Dissolve the THF-AB Linker in anhydrous DMSO to a concentration of 10 mM.

  • Add the linker to the reduced protein solution.

    • Ratio: Use 5–10 molar equivalents of linker per thiol group.

    • Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation.

  • Incubate at Room Temperature (20–25°C) for 4–16 hours or at 37°C for 2–4 hours .

    • Expert Insight: The

      
       reaction of alkyl bromides is slower than Michael addition. Monitor reaction progress via LC-MS to determine the optimal endpoint.
      
Step 3: Quenching & Purification [4]
  • Add N-Acetylcysteine (NAC) (20 equivalents over linker) to quench unreacted bromide groups. Incubate for 30 minutes.

  • Purification:

    • Method A (Spin Filter): Use Amicon Ultra centrifugal filters (30 kDa MWCO) to exchange buffer into PBS (pH 7.4). Repeat 3–4 times.

    • Method B (SEC): For larger scales, use Size Exclusion Chromatography (e.g., Superdex 200) to remove aggregates and excess small molecules.

Quality Control & Characterization

Analytical Methods
  • HIC-HPLC (Hydrophobic Interaction Chromatography): Determine the Drug-to-Antibody Ratio (DAR) and assess hydrophilicity. The THF linker should show a retention time shift distinct from purely hydrophobic linkers.

  • SEC-HPLC: Quantify aggregation. Acceptable limits: <5% High Molecular Weight (HMW) species.

  • LC-MS (Q-TOF): Verify mass shift.

    • Note: The loss of HBr (80.9 Da) and addition of the linker mass must be calculated precisely.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conjugation Yield pH too low (< 8.0)Increase buffer pH to 8.5–9.0 to favor thiolate (

).
Precipitation Hydrophobic PayloadAdd 10–20% Propylene Glycol or increase THF content in linker design.
Incomplete Reduction TCEP oxidationUse fresh TCEP; add EDTA to chelate metals that catalyze oxidation.
Broad HIC Profile Non-specific conjugationEnsure pH < 9.5 to avoid reacting with Lysine/Histidine amines.

Pathway Visualization

Bioconjugation_Workflow Start Native Antibody (Disulfides Intact) Reduction Reduction (TCEP, pH 7.4) Start->Reduction Denaturation Thiol_mAb Reduced mAb (Free Thiols) Reduction->Thiol_mAb S-S -> SH Activation Linker Addition (THF-Alkyl Bromide, pH 8.5) Thiol_mAb->Activation + Linker Transition SN2 Transition State (Thiolate Attack) Activation->Transition Slow Kinetics Conjugate Stable ADC (Thioether Bond) Transition->Conjugate Irreversible QC QC Analysis (HIC/MS) Conjugate->QC Purification

Caption: Logical workflow for THF-Alkyl Bromide bioconjugation, highlighting the critical pH-dependent activation step.

References

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules. Chemical Reviews (2024). Discusses alkyl bromide warheads for proximity-enabled bioreactivity.

  • Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry (2022). Details the stability and reactivity profile of alkyl bromides vs. maleimides.

  • Thyclotides, tetrahydrofuran-modified peptide nucleic acids. Journal of the American Chemical Society (2012). Establishes the use of THF backbones for improved cellular uptake and hydrophilicity.[5]

  • Recent developments in chemical conjugation strategies. RSC Advances (2021). Comparative analysis of maleimide vs. alkyl halide linkers in ADCs.

Sources

Application

Application Note: Radical Cyclization Precursors Derived from 3-(4-Bromobutyl)oxolane

This Application Note is designed for medicinal chemists and process development scientists focusing on the functionalization of saturated oxygen heterocycles. It details the strategic conversion of 3-(4-Bromobutyl)oxola...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the functionalization of saturated oxygen heterocycles. It details the strategic conversion of 3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran) into advanced radical cyclization precursors, specifically for the synthesis of nitrogen-containing heterocycles (lactams) and spiro-fused ether systems via Atom Transfer Radical Cyclization (ATRC).


-Lactams, Spiro-ethers, Fused Bicyclic Systems

Executive Summary & Strategic Logic

The oxolane (tetrahydrofuran) ring is a privileged motif in polyether antibiotics (e.g., Monensin) and acetogenins. The 3-substituted derivative, 3-(4-Bromobutyl)oxolane , presents a unique synthetic handle: a 4-carbon alkyl bromide tether attached to a chiral ether core.

While the bromide itself can serve as a radical donor (generating a primary alkyl radical), its distance from the ring (4 carbons) makes direct cyclization onto the oxolane core kinetically disfavored (forming a strained trans-fused system or requiring high-energy 1,5-HAT steps).

Therefore, the optimal strategy treats this molecule as a "Tethering Module." We utilize the bromide as a electrophile to install a "Donor-Acceptor" pair, creating a precursor that undergoes efficient 5-exo-trig or 6-endo-trig cyclization.

Core Approaches
  • Nitrogen Tethering (ATRC): Displacing the bromide with an amine, followed by acylation with a halo-acetyl halide. This creates a precursor for Copper-catalyzed Atom Transfer Radical Cyclization (ATRC), yielding oxolane-tethered lactams.

  • Carbon Tethering (Reductive Cyclization): Alkylation of active methylene compounds (e.g., propargyl malonates) to create substrates for Tin- or Silane-mediated reductive cyclization.

Mechanistic Pathways & Precursor Design

The following diagram illustrates the divergence from the starting material into two distinct radical cyclization manifolds.

G Figure 1: Divergent synthesis of radical cyclization precursors from 3-(4-bromobutyl)oxolane. Start 3-(4-Bromobutyl)oxolane (Starting Material) Step1_N Nucleophilic Substitution (Azidation / Amine Formation) Start->Step1_N NaN3 then PPh3 Step1_C Malonate Alkylation (NaH, Propargyl Malonate) Start->Step1_C Diester Enolate Step2_N N-Acylation (Bromoacetyl Bromide) Step1_N->Step2_N Allyl Bromide Precursor_N ATRC Precursor (N-Allyl-2-bromoacetamide) Step2_N->Precursor_N Br-CH2-COBr Cyclization_N Cu-Catalyzed ATRC (Gamma-Lactam Formation) Precursor_N->Cyclization_N Cu(I)/TPMA Precursor_C Reductive Cyclization Precursor (Alkyne-Tethered) Step1_C->Precursor_C Cyclization_C Bu3SnH / Photoredox (Exocyclic Alkene Formation) Precursor_C->Cyclization_C Radical Source

Experimental Protocols

Protocol A: Synthesis of ATRC Precursors (Lactam Formation)

Objective: To synthesize N-allyl-2-bromo-N-(4-(oxolan-3-yl)butyl)acetamide and perform 5-exo-trig cyclization.

Phase 1: Conversion to Secondary Amine

The bromide is first converted to a primary amine via the Staudinger reaction (or Gabriel synthesis), then alkylated with an allyl group.

  • Azidation:

    • Dissolve 3-(4-bromobutyl)oxolane (10.0 mmol) in DMF (20 mL).

    • Add Sodium Azide (NaN

      
      , 15.0 mmol, 1.5 eq). Caution:  Azides are shock-sensitive.
      
    • Heat to 60°C for 12 hours. Monitor by TLC (disappearance of bromide).

    • Workup: Dilute with water, extract with Et

      
      O, wash with brine, dry over MgSO
      
      
      
      .
  • Reduction (Staudinger):

    • Dissolve the crude azide in THF (30 mL) and water (3 mL).

    • Add Triphenylphosphine (PPh

      
      , 11.0 mmol). Stir at RT for 24 h.
      
    • Workup: Acidify with 1M HCl to pH 2. Wash with DCM (removes Ph

      
      PO). Basify aqueous layer with NaOH to pH 12. Extract amine with DCM.
      
  • Allylation:

    • To the amine (8.0 mmol) in MeCN (25 mL), add K

      
      CO
      
      
      
      (16.0 mmol) and Allyl Bromide (8.0 mmol).
    • Stir at RT for 16 h. Purify the secondary amine via flash chromatography (SiO

      
      , MeOH/DCM).
      
Phase 2: Acylation (Installing the Radical Donor)
  • Dissolve the secondary amine (5.0 mmol) in anhydrous DCM (20 mL) at 0°C.

  • Add Triethylamine (NEt

    
    , 7.5 mmol).
    
  • Dropwise add Bromoacetyl bromide (5.5 mmol).

  • Stir for 2 hours, warming to RT.

  • Workup: Wash with NaHCO

    
    , brine, dry, and concentrate.
    
  • Yield: The resulting

    
    -bromoacetamide  is the stable ATRC precursor.
    
Phase 3: Copper-Catalyzed ATRC

This step closes the ring to form a


-lactam tethered to the oxolane.
  • Reagents: CuBr (0.3 eq), TPMA (Tris(2-pyridylmethyl)amine, 0.3 eq), Ascorbic Acid (0.5 eq, reducing agent to regenerate Cu(I)).

  • Solvent: Degassed MeOH or MeCN.

  • Procedure:

    • Combine Precursor (1.0 mmol), CuBr, and TPMA in a Schlenk tube.

    • Evacuate and backfill with N

      
       (3 cycles).
      
    • Add degassed solvent (10 mL).

    • Stir at RT (or 50°C if sluggish) for 12-24 h.

    • Purification: Filter through a silica plug to remove copper. Flash chromatography.

  • Result: 1-(4-(oxolan-3-yl)butyl)-4-(bromomethyl)pyrrolidin-2-one.

Protocol B: Synthesis of Spiro-Ethers via Reductive Cyclization

Objective: To synthesize a spiro-fused system using the oxolane ring as a scaffold. Note: This requires functionalizing the oxolane ring itself, which is challenging. A more robust alternative using the 4-bromobutyl chain is described below.

Target: Diethyl 3-methylene-4-(4-(oxolan-3-yl)butyl)cyclopentane-1,1-dicarboxylate .

  • Alkylation:

    • Generate the sodium enolate of Diethyl propargylmalonate (using NaH in THF).

    • Add 3-(4-bromobutyl)oxolane (1.0 eq) and catalytic NaI. Reflux for 16 h.

    • Isolate the alkyne-tethered oxolane.

  • Radical Cyclization (Reductive):

    • Reagents: Bu

      
      SnH (1.2 eq), AIBN (0.1 eq).
      
    • Solvent: Benzene or Toluene (0.02 M concentration - high dilution is critical to prevent polymerization).

    • Procedure:

      • Reflux the solution.

      • Syringe pump addition of Bu

        
        SnH/AIBN over 4 hours.
        
    • Mechanism: The Propargyl group is not a radical donor. Correction: This protocol requires a radical donor on the chain.

    • Revised Protocol B (Iodo-Cyclization):

      • Use Diethyl 2-iodo-2-(prop-2-ynyl)malonate .

      • Alkylate with 3-(4-bromobutyl)oxolane? No, that displaces the iodide.

      • Correct Route: Alkylate Diethyl propargylmalonate with 3-(4-bromobutyl)oxolane first. Then iodinate the alpha-position (using NaH/I

        
        ).
        
      • Final Precursor: Diethyl 2-iodo-2-(prop-2-ynyl)-[4-(oxolan-3-yl)butyl]malonate .

      • Cyclization: Atom Transfer Radical Cyclization (Hexabutylditin / Sunlamp) or Bu

        
        SnH.
        
      • Outcome: 5-exo-dig cyclization yields an exocyclic alkene.

Data Summary & Comparison

Precursor TypeRadical DonorRadical AcceptorCatalyst/ReagentProduct ScaffoldKey Advantage

-Bromoacetamide
C-Br bond (

to C=O)
Allyl (Alkene)Cu(I) / TPMA

-Lactam
High atom economy; retains Br for further functionalization.

-Iodo Malonate
C-I bond (

to Ester)
AlkyneBu

SnH / AIBN
Cyclopentane (Exo-alkene)Forms quaternary carbon

Technical Notes & Optimization

Troubleshooting

Preventing elimination side reactions when heating 3-(4-Bromobutyl)oxolane

Technical Support Center: Optimization of 3-(4-Bromobutyl)oxolane Processing Topic: Preventing Elimination & Decomposition Side Reactions Product: 3-(4-Bromobutyl)oxolane (also known as 3-(4-Bromobutyl)tetrahydrofuran) T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 3-(4-Bromobutyl)oxolane Processing

Topic: Preventing Elimination & Decomposition Side Reactions

Product: 3-(4-Bromobutyl)oxolane (also known as 3-(4-Bromobutyl)tetrahydrofuran) Target Audience: Process Chemists, Medicinal Chemists, Chemical Engineers Document ID: TS-BBO-001

Diagnostic & Mechanism: Why is my reaction failing?

When heating 3-(4-Bromobutyl)oxolane, researchers often encounter yield loss not just from simple elimination, but from a destructive autocatalytic cascade . Unlike simple alkyl chains, the oxolane (tetrahydrofuran) ring is acid-sensitive.

The Dual-Threat Mechanism:

  • Primary Elimination (E2/Thermal): Heating, especially in the presence of base, causes dehydrohalogenation of the primary bromide, yielding the terminal alkene and Hydrogen Bromide (HBr).

  • Secondary Ring Destruction (Acidolysis): The generated HBr is a potent acid. It protonates the ether oxygen of the oxolane ring. The free bromide ion then acts as a nucleophile, attacking the ring carbons and cleaving the oxolane scaffold.[1][2] This destroys your starting material and generates complex poly-brominated impurities (e.g., 1,4-dibromobutane derivatives).

Visualizing the Decomposition Cascade:

DecompositionCascade Start 3-(4-Bromobutyl)oxolane Heat Heat / Base Start->Heat Protonation Oxonium Ion Formation (Ring Protonation) Start->Protonation + HBr (Autocatalysis) Alkene Elimination Product (Terminal Alkene) Heat->Alkene E2 Elimination HBr HBr (Strong Acid) Heat->HBr Byproduct HBr->Protonation RingOpen Ring Opening (Scaffold Destruction) Protonation->RingOpen Br- Attack Byproducts Poly-brominated Alcohols/Alkanes RingOpen->Byproducts

Caption: Figure 1. The autocatalytic decomposition pathway. Note that HBr produced by elimination triggers the destruction of the oxolane ring.

Critical Process Parameters (CPP)

To prevent this cascade, you must control three variables: Basicity , Temperature , and Acid Scavenging .

ParameterRecommended RangeCritical LimitRationale
Temperature < 80°C> 120°CThermal elimination accelerates significantly above 100°C. Distillation requires high vacuum to keep pot temp low.
pH / Basicity Neutral or Weak Base (pK_b > 4)Strong Bases (OH⁻, tBuO⁻)Strong bases promote E2 elimination. Use Carbonates (K₂CO₃, Cs₂CO₃) or amine bases if substitution is the goal.
Stabilizers Epoxides (0.1 - 1.0 wt%)NoneCrucial: Scavenges HBr immediately upon formation, preventing ring opening.
Solvent Aprotic (ACN, DMF, THF)Protic (EtOH, H₂O)Protic solvents can solvate the leaving group, aiding ionization. Strong acids must be excluded.

Experimental Protocols

Protocol A: Stabilization for Distillation/Storage

Use this protocol if you are purifying the compound or storing it for >24 hours.

Theory: Epoxides act as "acid sponges." They react with trace HBr to form neutral bromohydrins, breaking the autocatalytic cycle [1].

Steps:

  • Wash: Prior to distillation, wash the organic layer with 5% NaHCO₃ (aq) to neutralize any pre-existing acid. Dry over MgSO₄.

  • Dose Stabilizer: Add 1,2-Epoxybutane or Propylene Oxide (0.5% w/w) directly to the crude material.

    • Note: These epoxides have boiling points close to THF/solvents and may distill over, which is beneficial as they stabilize the distillate receiver.

  • Vacuum Distillation:

    • Pressure: < 5 mmHg (High vacuum is mandatory).

    • Bath Temp: Do not exceed 90°C.

    • Receiver: Pre-load the receiving flask with a tiny amount of K₂CO₃ or fresh epoxide to stabilize the hot condensate immediately.

Protocol B: Performing Nucleophilic Substitution (Sn2) without Elimination

Use this protocol if you are reacting the bromide with an amine, thiol, or carbon nucleophile.

Theory: To favor Sn2 over E2, use a polar aprotic solvent and a non-bulky, weak base.

Steps:

  • Solvent Selection: Use Acetonitrile (ACN) or DMF . Avoid ethanol (promotes solvolysis/elimination).

  • Base Selection: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

    • Avoid: Sodium Hydride (NaH) or Alkoxides (NaOEt), as these are strong bases that will strip the beta-proton and cause elimination.

  • Temperature: Run the reaction at Room Temperature to 60°C .

    • Tip: If the reaction is slow, add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to convert the Alkyl-Br to the more reactive Alkyl-I in situ, allowing lower temperatures [2].

  • Monitoring: Monitor by TLC or GC. If you see the alkene peak growing, lower the temperature immediately.

Troubleshooting FAQ

Q1: My reaction mixture turned dark brown/black upon heating. What happened? A: This is "charring" caused by acid-catalyzed polymerization of the THF ring. The HBr generated from elimination opened the ring, creating reactive intermediates that polymerized. Solution: You likely forgot the acid scavenger (epoxide or carbonate). Neutralize immediately.

Q2: I see a new spot on TLC that is less polar than my product. Is it the alkene? A: Yes, the elimination product (alkene) is typically less polar (higher R_f) than the bromide. If you see this, your basicity is too high or temperature is uncontrolled.

Q3: Can I use NaOH or KOH for my substitution reaction? A: No. Hydroxide is a strong base and will drive the E2 elimination mechanism, especially with a primary bromide where the steric hindrance is low. Use K₂CO₃ instead.

Q4: Is the "intramolecular cyclization" a risk? A: While less likely than simple elimination, the oxygen in the ring can attack the bromide side chain, but this would form a strained bicyclic system. The primary risk with this specific scaffold is the HBr-mediated destruction of the ether ring (intermolecular attack), not necessarily intramolecular cyclization [3].

References

  • Stabilization of Alkyl Bromides

    • Source: U.S. Patent 6,270,722. "Stabilized bromine solutions." Describes the use of epoxides and alkaline sources to prevent acid decomposition.
    • URL:

  • Finkelstein Catalysis (Sn2 Optimization)

    • Source: Master Organic Chemistry. "The Finkelstein Reaction.
    • URL:

  • Reaction of HBr with Tetrahydrofuran (Ring Opening)

    • Source: NIST / Vaia. "Mechanism of Ring Opening of Cyclic Ethers." Confirms that excess HBr cleaves THF to form dibromides.[1][2]

    • URL:

Sources

Optimization

Technical Support Center: Bromination of 3-(4-hydroxybutyl)tetrahydrofuran

Subject: Yield Optimization & Troubleshooting Guide for Primary Alcohol Activation in Ether-Containing Substrates. Document ID: TSC-BR-THF-004 Last Updated: March 2, 2026 Audience: Process Chemists, Medicinal Chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Optimization & Troubleshooting Guide for Primary Alcohol Activation in Ether-Containing Substrates. Document ID: TSC-BR-THF-004 Last Updated: March 2, 2026 Audience: Process Chemists, Medicinal Chemists.

Executive Summary & Diagnostic Flowchart

The Challenge: Converting the primary alcohol of 3-(4-hydroxybutyl)tetrahydrofuran to a bromide involves a critical chemoselectivity challenge. You must activate the hydroxyl group (


) into a leaving group without disturbing the acid-sensitive tetrahydrofuran (THF) ring.

Common Failure Modes:

  • Ring Opening: Strong Lewis acids or unbuffered

    
     can cleave the THF ether linkage, resulting in di-bromo byproducts.
    
  • Elimination: Formation of the terminal alkene (4-butenyl-3-THF).

  • Purification Gridlock: In Appel reactions, Triphenylphosphine oxide (TPPO) co-elutes with the product.

Interactive Decision Matrix

Use this logic flow to select the optimal protocol for your specific scale and constraints.

BrominationStrategy Start START: Select Scale & Purity Needs ScaleCheck Is Scale > 100g? Start->ScaleCheck AcidSens Is the THF ring opening (observed via NMR/GC)? ScaleCheck->AcidSens Yes (>100g) RouteA Route A: Appel Reaction (PPh3 / CBr4) ScaleCheck->RouteA No (<100g) RouteB Route B: Mesylation + Finkelstein (MsCl -> LiBr) AcidSens->RouteB Yes (High Sensitivity) RouteC Route C: Buffered PBr3 (PBr3 + Pyridine) AcidSens->RouteC No (Standard Stability) OptA See Protocol 1 (MgCl2 Workup) RouteA->OptA Requires TPPO Removal Strategy OptB See Protocol 2 (MsCl/LiBr) RouteB->OptB Safest, 2-Step Process OptC See Protocol 3 (-10°C Start) RouteC->OptC Fastest, requires Temp Control

Figure 1: Decision matrix for reagent selection based on scale and substrate stability.

Technical Deep Dive: Protocols & Optimization

Protocol 1: The Optimized Appel Reaction (High Purity / Small Scale)

Best For: <50g scale, substrates sensitive to acid. Mechanism: Activation of alcohol by phosphonium salt followed by


 displacement.[1][2]

The Problem: The reaction produces stoichiometric Triphenylphosphine oxide (TPPO), which is difficult to separate from polar ethers like your product. The Fix: Use the MgCl₂ Complexation Method to precipitate TPPO before chromatography.

Step-by-Step Workflow
  • Dissolution: Dissolve 3-(4-hydroxybutyl)tetrahydrofuran (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM (0.3 M).
    
  • Addition: Cool to 0°C. Add

    
     (1.2 equiv) portion-wise over 30 mins. Crucial: Adding 
    
    
    
    last keeps the concentration of active brominating species low, reducing side reactions.
  • Reaction: Stir at 0°C -> RT for 2-4 hours. Monitor by TLC (stain with PMA or Iodine).

  • TPPO Removal (The "Secret Sauce"):

    • Concentrate the reaction mixture to ~1/4 volume.

    • Add MgCl₂ (1.5 equiv) and suspend in warm Toluene/Ethyl Acetate (4:1).

    • Stir vigorously for 1 hour. TPPO forms an insoluble complex

      
      .
      
    • Filter the white solid through a celite pad.

  • Purification: The filtrate contains your bromide with >95% of TPPO removed. Proceed to a short silica plug.

Technical Insight: The Appel reaction is essentially neutral.[2][3] However, if the reaction turns yellow/orange, it indicates


 formation. Add a scavenger like cyclohexene (1 mol%) if this occurs to prevent radical bromination of the THF ring.
Protocol 2: The "Safe" Route (Mesylation + Finkelstein)

Best For: >100g scale, highly acid-sensitive batches, GMP environments. Mechanism: Two-step activation.[2][4] Convert -OH to -OMs (sulfonate), then displace with


.

Why this works: It avoids all Lewis acids (


) and phosphorus byproducts (

).
  • Step 1 (Mesylation):

    • Substrate +

      
       (1.5 equiv) in DCM at 0°C.
      
    • Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.

    • Quench with water, wash with dilute HCl (rapidly), dry, and concentrate.

    • Checkpoint: Isolate the mesylate. It should be a clear oil.

  • Step 2 (Displacement):

    • Dissolve Mesylate in Acetone (or 2-Butanone for higher boiling point).

    • Add LiBr (1.5 equiv) .

    • Reflux for 4-6 hours. LiOMs precipitates out (driving force).

    • Filter and concentrate.

Protocol 3: Buffered Phosphorus Tribromide ( )

Best For: Cost-sensitive, robust substrates. Risk: High.


 generates 3 equivalents of HBr, which will open the THF ring if not neutralized.

Optimization:

  • Solvent: Diethyl Ether (preferred) or DCM.

  • Base: Pyridine (0.35 equiv per equiv of

    
    ).
    
  • Temperature: Must start at -10°C or lower.

Procedure:

  • Mix Substrate and Pyridine in

    
    .
    
  • Add

    
     (0.35 equiv) dropwise at -10°C.
    
  • Allow to warm only to 0°C. Do not reflux.

  • Quench: Pour into ice/NaHCO₃ slurry. Do not add water to the reaction; add reaction to water.

Troubleshooting & FAQs

Q1: I am seeing a new spot on TLC that is more polar than the product but less polar than the alcohol. What is it?

Diagnosis: This is likely the Ring-Opened Byproduct (e.g., 1,4-dibromooctane derivative). Cause: Acidic cleavage of the THF ring. Solution:

  • If using

    
    : You must lower the temperature and increase the Pyridine buffer.
    
  • If using Appel: Ensure your

    
     is acid-free (recrystallize if yellow) and solvents are strictly anhydrous.
    
Q2: My yield is stuck at 60%, and I see starting material remaining.

Diagnosis: "Sticky" Phosphorus intermediates. Explanation: The intermediate alkoxyphosphonium salt can sometimes aggregate and stop reacting. Solution:

  • Appel: Switch solvent to Acetonitrile (

    
    ) . The increased polarity stabilizes the ionic intermediate and accelerates the 
    
    
    
    displacement.
  • 
    :  Add a catalytic amount of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, which is a more active brominating agent.
    
Q3: How do I remove the "Appel Sludge" (TPPO) without a column?

Diagnosis: Column chromatography is failing to separate TPPO from the ether product. Solution: Use the Zinc Chloride (


) Precipitation :
  • Dissolve crude mixture in Ethanol.

  • Add

    
     (1.5 equiv).
    
  • TPPO-

    
     complex precipitates as a solid. Filter it off.
    
  • Reference: J. Org.[1][5] Chem. 2017, 82, 6638.

Data Summary: Reagent Comparison

FeatureAppel (

)
Mesylation (

)

+ Pyridine
Yield (Typical) 85-95%80-90% (over 2 steps)60-75%
THF Stability Excellent (Neutral)Excellent (Basic/Neutral)Moderate (Acidic risk)
Atom Economy Poor (High Mass Waste)ModerateGood
Purification Difficult (TPPO)Easy (Extraction)Moderate (Acid wash)
Cost HighMediumLow

References

  • TPPO Removal via MgCl2

    • Donaldson, M. E., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." ACS Omega, 2024.
    • (Verified via Search 1.5)

  • Appel Reaction Mechanism & Scope

    • Appel, R.[1][2] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angew.[1][6] Chem. Int. Ed. Engl. 1975, 14, 801.[1]

  • PBr3 Compatibility with Ethers

    • Harrison, G. C., & Diehl, H. "beta-Ethoxyethyl Bromide." Organic Syntheses, Coll. Vol. 3, p.370 (1955). (Demonstrates primary bromide synthesis in presence of ether linkage).
  • Mesylation/Finkelstein General Protocol

    • Ding, H., et al. "Scalable Synthesis of Mesylates." Journal of Organic Chemistry, 2011.[1]

Sources

Troubleshooting

Purification methods for 3-(4-Bromobutyl)oxolane: distillation vs column chromatography

Welcome to the technical support center for the purification of 3-(4-Bromobutyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical purification step o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(4-Bromobutyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical purification step of this versatile building block. We will explore the nuances of distillation and column chromatography, providing in-depth, field-proven insights to help you select the optimal method and troubleshoot common experimental challenges.

Method Selection: Distillation vs. Column Chromatography

Choosing the correct purification strategy is paramount to achieving the desired purity, yield, and throughput. The decision between distillation and column chromatography hinges on several factors, including the scale of your reaction, the nature of the impurities, and your ultimate purity requirements.

Frequently Asked Questions (FAQs)

Q1: Under what circumstances should I choose distillation to purify 3-(4-Bromobutyl)oxolane?

A1: Distillation is the preferred method for large-scale purifications where the primary impurities have boiling points significantly different from 3-(4-Bromobutyl)oxolane.[1] It is a high-throughput technique ideal for processing larger batches of material. However, due to the potential for thermal degradation of alkyl bromides via dehydrobromination, this must be performed under reduced pressure (vacuum distillation).[2] Vacuum distillation lowers the boiling point, mitigating the risk of decomposition at elevated temperatures. This method is most effective for removing non-volatile impurities (e.g., salts, catalyst residues) or highly volatile solvents.

Q2: When is column chromatography the more appropriate choice?

A2: Column chromatography is the superior technique when the highest possible purity is required, especially for downstream applications like pharmaceutical synthesis.[3][4] It excels at separating compounds with very similar boiling points or complex mixtures containing multiple byproducts.[5] This technique works by exploiting differences in polarity and affinity for a stationary phase.[6] For 3-(4-Bromobutyl)oxolane, which possesses moderate polarity from the oxolane (ether) group and the alkyl bromide, normal-phase column chromatography on silica gel is typically very effective.[4] It is the go-to method for smaller, laboratory-scale purifications.

Q3: Can you summarize the core differences between the two methods?

A3: Certainly. The table below provides a direct comparison of the key operational parameters for each technique.

FeatureVacuum DistillationFlash Column Chromatography
Principle of Separation Difference in boiling points under reduced pressure.[7]Differential partitioning between a stationary and mobile phase based on polarity.[5]
Primary Application Large-scale purification; removal of impurities with very different volatilities.High-purity, small-to-medium scale purification; separation of structurally similar compounds.
Achievable Purity Good to High (depends on boiling point differences).Very High (>99% often achievable).
Throughput High (grams to kilograms).Low to Medium (milligrams to grams).
Complexity Moderate; requires specialized glassware and vacuum setup.Moderate to High; requires careful selection of stationary/mobile phases and packing technique.[6]
Cost & Time Generally faster and less expensive for bulk material (lower solvent cost).More time-consuming and costly due to solvent consumption and stationary phase expense.
Risk of Degradation Moderate; risk of thermal decomposition if temperature/pressure is not controlled.[2]Low; performed at ambient temperature.

Decision-Making Workflow

To assist in your selection process, the following flowchart outlines a logical path for choosing the most suitable purification method for 3-(4-Bromobutyl)oxolane.

G start Start: Crude 3-(4-Bromobutyl)oxolane scale What is the scale of your synthesis? start->scale purity_need What is the required purity? scale->purity_need > 20-50 g (Large Scale) impurities Are impurities structurally similar with close boiling points? scale->impurities < 20 g (Small Scale) distillation Primary Method: Vacuum Distillation purity_need->distillation Standard Purity (>95%) chromatography Primary Method: Column Chromatography purity_need->chromatography High Purity (>99%) impurities->distillation No (e.g., salts, solvent) impurities->chromatography Yes dist_polish Consider a final polish with column chromatography if highest purity is needed. distillation->dist_polish chrom_first Use column chromatography as the sole method.

Caption: Workflow for selecting a purification method.

Troubleshooting Guide: Distillation

Q: My product appears dark and the yield is low after distillation. I suspect thermal decomposition. What should I do?

A: This is a classic sign of thermal degradation, likely due to excessive temperature. Bromoalkanes can eliminate HBr at high temperatures.[2]

  • Solution 1: Improve the Vacuum. The most critical variable is pressure. A lower vacuum level will proportionally lower the boiling point of your compound.[8][9] Ensure all joints in your distillation apparatus are properly sealed with a suitable vacuum grease and that your vacuum pump is in good working order and properly trapped.

  • Solution 2: Use a Water Bath or Oil Bath. Direct heating with a mantle can create localized hot spots. A heated bath provides more uniform and gentle heat transfer, allowing for finer temperature control.[10]

  • Solution 3: Add a Stabilizer. In some industrial applications for alkyl bromides, a non-volatile epoxide can be added to the distillation pot to scavenge any HBr that forms, preventing further acid-catalyzed decomposition.[11]

Q: My separation is poor. The distillate is contaminated with lower or higher boiling impurities.

A: This indicates inefficient separation, which can stem from several factors.

  • Solution 1: Use a Fractionating Column. If simple distillation isn't providing adequate separation, you need to increase the number of theoretical plates. Use a Vigreux or, for better separation, a packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser.[1]

  • Solution 2: Insulate the Column. Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature condensation.

  • Solution 3: Control the Reflux Rate. Distill slowly. A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.[12]

Troubleshooting Guide: Column Chromatography

Q: I'm getting poor separation, and the fractions are all mixed.

A: This is a common issue and usually relates to the choice of solvent system or column packing.

  • Solution 1: Optimize Your Solvent System (Mobile Phase). The key is to find a solvent or solvent mixture where your desired compound has an Rf value of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[4]

    • If compounds are eluting too quickly (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate mixture).

    • If compounds are not moving from the baseline (low Rf), your solvent system is not polar enough. Increase the proportion of the polar solvent.[4]

  • Solution 2: Check Your Column Packing. An improperly packed column will have channels and cracks, leading to a non-uniform solvent front and poor separation. Ensure the silica gel is packed as a uniform, homogenous slurry and is never allowed to run dry.[4]

  • Solution 3: Load the Sample Properly. The sample should be loaded onto the column in the smallest possible volume of solvent and as a narrow, concentrated band. A wide starting band will lead to broad, overlapping peaks.

Q: My compound is smearing or "tailing" down the column.

A: Tailing peaks are often caused by undesirable interactions between your compound and the stationary phase.[6]

  • Solution 1: Use a Less Acidic Stationary Phase. Standard silica gel is slightly acidic and can interact strongly with basic or certain polar functional groups.[4] While the oxolane ether is not strongly basic, this can sometimes be a factor. You could consider using deactivated silica (by adding a small percentage of triethylamine to your eluent) or switching to a different stationary phase like alumina.

  • Solution 2: Adjust Solvent Polarity. Sometimes, tailing can occur if the solvent polarity is not optimal. Re-evaluate your mobile phase using TLC to ensure you have the best separation and spot shape.

Q: My compound won't come off the column.

A: This means your compound has a very high affinity for the stationary phase, and your mobile phase is not polar enough to elute it.

  • Solution: Increase Solvent Polarity. Gradually increase the polarity of your mobile phase. For example, if you are running a 90:10 hexane:ethyl acetate mixture, you can switch to 70:30, then 50:50, and so on. In extreme cases, a small amount of a highly polar solvent like methanol can be added to the eluent to wash the column.[4]

Safety First: Handling Brominated Organic Compounds

3-(4-Bromobutyl)oxolane, like most brominated organic compounds, requires careful handling to mitigate health and safety risks.[13]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile or neoprene for incidental contact).[16][17]

  • Incompatibilities: Store away from strong oxidizing agents, bases, and reactive metals like aluminum.[13][15]

  • Spill Response: In case of a small spill, alert personnel, extinguish ignition sources, and absorb the material with an inert absorbent (e.g., vermiculite or sand). Treat the spill with a solution of sodium thiosulfate before collection for hazardous waste disposal.[13]

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • Comparison of Flash Column and Initial Distillation Scheme. Hawach.
  • Alkyl and alkylene bromides. Organic Syntheses Procedure.
  • Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. Google Patents.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Alkyl Halides.
  • What is the difference between distillation and chromatography? Quora.
  • The Purification of Organic Compound: Techniques and Applications. Reachem.
  • Chromatographic Columns: The Backbone of Analytical Chemistry. MetwareBio.
  • Column chromatography. UVic.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Standard Operating Procedure: Bromine Safety.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC.
  • Safety Data Sheet BROMINE. ChemSupply Australia.
  • Column Chromatography: Procedure, Technique & Examples. Vaia.
  • Student safety sheets 55 Bromine. CLEAPSS Science.
  • Chromatographic Columns. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Synthesis of n-alkyl bromides from corresponding alcohols. Sciencemadness Discussion Board.
  • Process for the production of alkyl bromides, especially methyl bromide. Google Patents.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Troubleshooting Distillation Column Malfunctions: Expert Guide. Ship & Shore Environmental, Inc.
  • Advanced distillation techniques and troubleshooting. Fiveable.
  • Troubleshooting Common Issues in Molecular Distillation Equipment.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Alkyl Halides exp 19 and 20 and Gas Chromatography. YouTube.
  • Distillation Troubleshooting. AIChE.
  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.
  • Pressure-Temperature Calculator for Solvents. Sigma-Aldrich.
  • Mobile Phase Selectivity.
  • Separation and Purification with a Liquid Stationary Phase. MDPI.
  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Aidic.
  • Boiling Point Calculator.
  • Boiling Point Calculator.
  • Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses Procedure.
  • Estimation of Solvent Boiling Points based on Vacuum. YouTube.
  • Synthesis of 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone and the Solubility Test in n-Octanol. Semantic Scholar.
  • Boiling Point Calculator (Simple / Advanced). Pearson.
  • Supporting Information. Digital CSIC.
  • Thermal Decomposition of Brominated Butyl Rubber. PMC - NIH.
  • Synthesis of 4-(4-Bromobutyl)-2,2-dimethyl-1,3-dioxolane. PrepChem.com.
  • Thermal stability of brominated poly(isobutylene‐co‐isoprene). Scilit.
  • Method for preparing α, ω-bromochloroalkanes. Google Patents.
  • Thermal and Combustion Properties of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF).
  • Thermal Stability and Flammability Behavior of Poly(3-hydroxybutyrate) (PHB) Based Composites. MDPI.
  • Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. E3S Web of Conferences.

Sources

Optimization

Troubleshooting Grignard initiation failures with 3-(4-Bromobutyl)tetrahydrofuran

Welcome to the Technical Support Center. As application scientists, we know that Grignard reagent formation is notoriously finicky.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that Grignard reagent formation is notoriously finicky. While primary alkyl bromides are generally highly reactive, the specific structural features of 3-(4-Bromobutyl)tetrahydrofuran introduce unique failure modes that go beyond standard moisture contamination.

This guide is designed to move beyond generic advice. We will dissect the causality behind initiation failures, provide self-validating experimental protocols, and outline the exact physicochemical mechanisms governing your reaction.

Diagnostic Workflow for Initiation Failures

Before adjusting your chemistry, use the following logical decision tree to isolate the root cause of your initiation failure.

TroubleshootingTree Start Initiation Fails Q1 Is glassware flame-dried & solvent anhydrous? Start->Q1 A1_No Dry system & restart Q1->A1_No No Q2 Is the substrate free of THF peroxides? Q1->Q2 Yes A2_No Purify via basic alumina Q2->A2_No No Q3 Has Mg been activated? Q2->Q3 Yes Act_Mech Mechanical: Crush/Stir Q3->Act_Mech No Act_Chem Chemical: I2 or 1,2-DBE Act_Mech->Act_Chem Still failing Success Reaction Initiates (Exotherm/Color Change) Act_Chem->Success Ethylene/Color fades

Caption: Diagnostic decision tree for isolating Grignard initiation failures.

FAQ: Substrate-Specific Challenges

Q: I am using fresh magnesium and anhydrous THF, but my 3-(4-Bromobutyl)tetrahydrofuran still won't initiate. What is going wrong? A: The most likely culprit is auto-oxidation of the substrate . Your molecule contains a tetrahydrofuran (THF) ring. Ethers are highly susceptible to autoxidation upon exposure to air, forming trace hydroperoxides.

Grignard initiation is fundamentally a radical process. It begins with a Single Electron Transfer (SET) from the magnesium surface to the alkyl halide, generating a transient radical anion[1]. Peroxides are aggressive radical scavengers. Even parts-per-million (ppm) levels of THF-peroxides in your starting material will instantly quench the radical intermediates, completely halting the initiation cascade[2].

  • The Fix: Prior to use, pass your 3-(4-Bromobutyl)tetrahydrofuran through a short plug of activated basic alumina (Brockmann Grade I). This strips both trace peroxides and residual water, ensuring a pristine substrate.

Q: Does the ether ring in the substrate cause intramolecular coordination that prevents reaction? A: While the oxygen in the THF ring will coordinate to the resulting magnesium center, the 4-carbon alkyl chain creates a 6-membered macrocyclic coordination state (Mg-C-C-C-C-O). This intramolecular coordination actually stabilizes the resulting Grignard reagent thermodynamically. It does not prevent initiation, but it can increase the viscosity of the solution as the reaction progresses. Ensure your stirring is vigorous to maintain mass transfer at the magnesium surface[3].

FAQ: Activation Methodologies & Causality

Q: Mechanical stirring isn't working. What is the best chemical activator for this substrate? A: Grignard formation occurs exclusively on the surface of the magnesium metal, which is naturally passivated by an unreactive layer of magnesium oxide (MgO)[3]. To initiate the reaction, this layer must be breached. We recommend 1,2-Dibromoethane (1,2-DBE) over Iodine for stubborn primary bromides.

While Iodine chemically etches the surface by forming MgI₂, 1,2-DBE provides a superior mechanical disruption. It reacts with the passivated magnesium to form MgBr₂ and ethylene gas. The evolution of ethylene gas physically fractures the MgO layer from the inside out, exposing the highly reactive, zero-valent Mg(0) lattice required for the SET mechanism[4],[5].

Quantitative Comparison of Activation Methods
Activation MethodReagent AmountVisual IndicatorMechanism of ActionPros / Cons
Iodine (I₂) 1-2 crystalsPurple color fades to clear/grey.Forms MgI₂, chemically etching the MgO layer.Pro: Simple, visual endpoint.Con: Weak activation for thick oxides.
1,2-Dibromoethane 2-5 mol%Vigorous bubbling (Ethylene gas).Generates gas that physically fractures the MgO layer.Pro: Highly effective, self-validating.Con: Highly exothermic.
DIBAL-H 1-2 mol%None (Homogeneous).Hydride reduces the oxide layer directly.Pro: Works for heavily oxidized Mg.Con: Pyrophoric, requires strict inert conditions.
Ultrasonic Bath N/ACavitation bubbles on Mg surface.Acoustic cavitation physically blasts the passivation layer.Pro: No chemical byproducts.Con: Requires specialized sonicator equipment.
FAQ: Mechanistic Insights

Q: What exactly happens at the molecular level when I use 1,2-Dibromoethane? A: The activation and subsequent initiation follow a strict sequence of surface-chemistry events. Understanding this pathway is critical for troubleshooting, as a failure at any node stops the entire process.

Mechanism MgO Passivated Mg (MgO Coated) DBE 1,2-Dibromoethane Activation MgO->DBE Adds Mg0 Active Mg(0) Surface Exposed DBE->Mg0 - Ethylene (g) - MgBr2 SET Single Electron Transfer (SET) Mg0->SET R-Br approaches Radical [R-Br]•⁻ Radical Anion Intermediate SET->Radical e- transfer Cleavage C-Br Cleavage (R• + Br⁻) Radical->Cleavage Homolysis Grignard R-Mg-Br (Grignard Reagent) Cleavage->Grignard Recombination

Caption: Mechanistic pathway of 1,2-DBE activation and subsequent Grignard SET initiation.

Once the Mg(0) surface is exposed, the Schlenk equilibrium dictates the speciation of your Grignard reagent in the ethereal solvent[4],[2]. Because your substrate contains a THF ring, it will actively participate in this equilibrium, shifting the balance toward the monomeric organomagnesium species.

Self-Validating Protocol: 1,2-Dibromoethane Activation

To guarantee initiation with 3-(4-Bromobutyl)tetrahydrofuran, utilize this self-validating standard operating procedure (SOP). A "self-validating" protocol means that each step provides a physical cue; if the cue is absent, you must stop and troubleshoot before wasting expensive starting materials.

Step-by-Step Methodology:

  • Apparatus Preparation: Assemble a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Flame-dry the entire apparatus under a hard vacuum, then backfill with ultra-high purity Argon.

  • Magnesium Loading: Add 1.2 equivalents of magnesium turnings. Dry-stir the turnings vigorously under Argon for 30 minutes. Causality: This mechanical abrasion creates micro-fissures in the MgO layer.

  • Solvent Addition: Add just enough anhydrous THF (distilled over Na/Benzophenone) to barely cover the magnesium turnings. Note: Keeping the solvent volume low maximizes the concentration of the activator and the initial exotherm.

  • Chemical Activation: Inject 2 to 5 mol% of 1,2-dibromoethane directly into the magnesium suspension[5].

  • Validation Check (Critical): Stop stirring and observe the magnesium surface. Within 1 to 3 minutes, you must see localized bubbling (ethylene gas evolution) and a slight temperature increase.

    • Troubleshooting: If no bubbling occurs, gently warm the flask with a heat gun. If bubbling still does not occur, your system is critically wet. Abort, clean, and dry the system again.

  • Substrate Initiation: Once bubbling is confirmed, add 5% of your total 3-(4-Bromobutyl)tetrahydrofuran (pre-purified via basic alumina) dissolved in anhydrous THF.

  • Sustained Addition: Wait for a noticeable exotherm or a change in solution color (typically turning cloudy grey/brown). Once initiated, begin the dropwise addition of the remaining substrate at a rate that maintains a gentle, self-sustaining reflux.

References
  • Wikipedia Contributors. "Grignard reagent." Wikipedia, The Free Encyclopedia.[Link]

  • Walborsky, H. M. "Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction." Accounts of Chemical Research, 1990.[Link]

  • Chen, Z.-N. et al. "Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism." Organic & Biomolecular Chemistry (Cited via ACS / The Grignard Reaction – Unraveling a Chemical Puzzle). [Link]

  • Master Organic Chemistry. "Formation of Grignard and Organolithium Reagents From Alkyl Halides." Master Organic Chemistry. [Link]

Sources

Troubleshooting

Removing unreacted bromide from 3-(4-Bromobutyl)oxolane reaction mixtures

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges with the purification of alkylation reaction mixtur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges with the purification of alkylation reaction mixtures.

When utilizing 3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran) as an alkylating agent, it is standard practice to use a stoichiometric excess (typically 1.5 to 3.0 equivalents) to drive the reaction to completion[1]. However, removing this unreacted aliphatic bromide post-reaction is a notorious bottleneck.

Below, you will find the mechanistic context of this issue, a troubleshooting Q&A, and field-proven, self-validating experimental protocols to cleanly isolate your target product.

Mechanistic Context: Why is this Alkyl Bromide Stubborn?

3-(4-Bromobutyl)oxolane possesses a highly lipophilic butyl chain and an oxolane ring, but lacks strong hydrogen-bond donating groups. This creates two primary purification challenges:

  • Chromatographic Co-elution: On normal-phase silica gel, the partitioning behavior of this alkyl bromide is often nearly identical to non-polar or moderately polar target drug intermediates, making column chromatography tedious or ineffective.

  • Thermal Stability Risks: While highly volatile halides can be removed via vacuum distillation, 3-(4-Bromobutyl)oxolane has a relatively high boiling point. Attempting to remove it via Kugelrohr distillation requires elevated temperatures under high vacuum, which risks the thermal degradation of sensitive pharmaceutical intermediates.

The most effective solution is Chemical Scavenging —a technique that alters the chemical state of the unreacted bromide so it can be removed by simple physical separation (extraction or filtration)[2][3].

Troubleshooting Guide & FAQs

Q1: My product and the unreacted 3-(4-Bromobutyl)oxolane have the exact same


 value on TLC. How can I separate them without chromatography? 
A:  You must utilize a nucleophilic scavenger. By adding a highly reactive, water-soluble amine (like ethanolamine) directly to your crude mixture, the scavenger reacts with the excess alkyl bromide via an 

mechanism. This converts the lipophilic bromide into a highly polar, basic amine adduct that can be easily washed away in a mildly acidic aqueous layer.

Q2: I tried washing my crude mixture with water and brine, but the alkyl bromide is still there. Why? A: 3-(4-Bromobutyl)oxolane is an organic-soluble, neutral molecule. It will not partition into an aqueous phase under any pH conditions. It must be chemically transformed into a salt (via the liquid-phase scavenging method) or covalently bound to a macroscopic solid support (via the solid-phase scavenging method) to be physically removed[3].

Q3: Can I use polymer-supported scavengers if my product is acid-sensitive? A: Yes. Solid-phase scavenging using a polymer-supported thiol (e.g., PS-Thiophenol) or amine (e.g., PS-Trisamine) is exceptionally mild. The unreacted bromide covalently binds to the resin bead at room temperature, and the entire complex is removed by simple filtration, avoiding acidic workups entirely[2].

Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . Do not proceed to the separation step until analytical monitoring confirms the chemical transformation of the impurity is complete.

Protocol A: Liquid-Phase Scavenging (Ethanolamine Catch-and-Release)

Causality: Ethanolamine acts as a sacrificial nucleophile. The resulting secondary/tertiary amine adduct possesses multiple hydrogen-bonding sites and a basic nitrogen. Upon treatment with dilute acid, it protonates into a highly polar ammonium salt, forcing it entirely into the aqueous phase.

  • Reaction Verification: Confirm your primary alkylation reaction is complete via LC-MS or TLC. Do not quench the reaction.

  • Scavenger Addition: To the crude reaction mixture, add 2.5 equivalents of ethanolamine (calculated relative to the remaining excess of 3-(4-Bromobutyl)oxolane).

  • Adduct Formation: Stir the mixture at 60 °C for 2–4 hours.

  • Self-Validation Step: Analyze the mixture via GC-MS or TLC. The complete disappearance of the 3-(4-Bromobutyl)oxolane peak/spot confirms the scavenging is successful. Do not proceed until this is confirmed.

  • Dilution: Cool the mixture to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Extraction: Wash the organic layer twice with 1M HCl (or 10% aqueous citric acid if your target product is acid-sensitive). The ethanolamine-bromide adduct will partition into the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified product.
    
Protocol B: Solid-Phase Scavenging (Polymer-Supported Thiophenol)

Causality: PS-Thiophenol is a macroscopic cross-linked polystyrene resin functionalized with nucleophilic thiol groups. It covalently traps the electrophilic alkyl bromide onto the solid matrix, allowing for removal via solid-liquid separation[3].

  • Preparation: Once the main reaction is complete, cool the crude mixture to room temperature.

  • Resin Addition: Add 3.0 equivalents of PS-Thiophenol resin (based on the theoretical excess of alkyl bromide) and 3.0 equivalents of a mild base (e.g., N,N-Diisopropylethylamine, DIPEA) to the crude mixture.

  • Agitation: Gently agitate the mixture at room temperature for 12–16 hours. Crucial Note: Use an orbital shaker or overhead stirrer. Do not use a magnetic stir bar, as the grinding action will mechanically crush the resin beads, leading to fine particulates that clog filters.

  • Self-Validation Step: Check the supernatant via LC-MS to ensure no trace of 3-(4-Bromobutyl)oxolane remains in solution.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. The unreacted alkyl bromide remains covalently bound to the resin in the filter cake.

  • Isolation: Wash the resin cake with 2–3 column volumes of your reaction solvent to elute any trapped product. Pool the filtrates and concentrate to yield the purified product.

Data Presentation: Method Comparison

ParameterLiquid-Phase Scavenging (Ethanolamine)Solid-Phase Scavenging (PS-Thiophenol)
Mechanism of Action

conversion to a polar, basic amine adduct
Covalent capture onto a macroscopic resin bead
Separation Method Liquid-liquid extraction (acidic aqueous wash)Solid-liquid separation (simple filtration)
Reagent Cost Very Low (Commodity chemical)High (Specialty functionalized resins)
Scalability Excellent (Suitable for multi-kilogram process scale)Moderate (Best for discovery / parallel library scale)
Time Required 2–4 hours heating + extraction12–16 hours ambient agitation + filtration
Product Compatibility Best for non-basic, relatively acid-stable productsBroad compatibility; excellent for acid-sensitive products

Process Visualization

ScavengingWorkflow A Crude Reaction Mixture (Product + Excess Alkyl Bromide) B Add Nucleophilic Scavenger A->B C Liquid-Phase Strategy (Ethanolamine) B->C D Solid-Phase Strategy (PS-Thiophenol Resin) B->D E Form Polar Amine Adduct C->E F Covalent Binding to Resin D->F G Mild Acidic Aqueous Wash (Liquid-Liquid Extraction) E->G H Simple Filtration (Solid-Liquid Separation) F->H I Aqueous Waste (Scavenger Adduct) G->I Aqueous Layer K Purified Organic Product G->K Organic Layer J Resin Waste (Bound Alkyl Bromide) H->J Filter Cake L Purified Organic Product H->L Filtrate

Workflow for removing excess 3-(4-Bromobutyl)oxolane via liquid and solid-phase scavenging.

References

  • "Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit", Reddit,
  • "Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up", TU Dortmund Repository,
  • "Accelerating Drug Discovery: Enabling Tools and Techniques", Biotage,

Sources

Optimization

Technical Support Center: Mitigating THF Ring-Opening in Acid-Catalyzed Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on tetrahydrofuran (THF) as a versatile, highly solvating medium.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on tetrahydrofuran (THF) as a versatile, highly solvating medium. However, its susceptibility to degradation under acidic conditions is a frequent bottleneck. This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot, optimize, and bypass THF ring-opening side reactions.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does THF undergo ring-opening when I introduce Lewis or Brønsted acids? A: THF is a strong Lewis base. When exposed to Lewis acids (e.g.,


, 

,

) or Brønsted acids (e.g.,

, heteropolyacids), the oxygen atom's lone pairs coordinate with the acid to form a highly reactive oxonium ion intermediate. This intermediate is highly susceptible to nucleophilic attack. Even weak nucleophiles—such as trace water, halide counterions from acid chlorides, or unreacted THF molecules—can attack the adjacent

-carbon. This results in C–O bond cleavage, leading to either the formation of halo-alcohols (e.g., 4-chlorobutan-1-ol) or cascading into1 [1].

Q2: I am losing my starting material and observing a viscous byproduct. How do I confirm it is THF degradation? A: If your reaction mixture becomes highly viscous or forms an intractable emulsion during aqueous workup, THF polymerization is the likely culprit. To analytically validate this, take a crude


-NMR aliquot. The presence of broad polymeric peaks at approximately 3.4 ppm  and 1.6 ppm  confirms the formation of poly(tetramethylene ether) glycol (PTMEG) oligomers [1].

Q3: How can I prevent this cleavage without changing my established reagents? A: You must kinetically trap the oxonium ion before nucleophilic attack occurs.

  • Cryogenic Control: The activation energy for THF ring-opening is relatively high. Running your reaction at strictly controlled cryogenic temperatures (-78 °C to -40 °C) slows the cleavage kinetics enough to allow your desired catalytic cycle to outcompete solvent degradation [2].

  • Inverse Addition: Add your Lewis acid to a dilute solution of your substrate before introducing any nucleophilic reagents. This prevents localized high concentrations of the activated acid-THF complex.

Q4: If temperature control is insufficient or unscalable, what is the best alternative? A: The industry standard intervention is replacing THF with 2-Methyltetrahydrofuran (2-MeTHF) . The addition of a methyl group adjacent to the oxygen atom provides significant steric hindrance. This steric bulk physically shields the oxygen lone pairs, drastically reducing the thermodynamic favorability of acid coordination and subsequent nucleophilic attack. Furthermore, 2-MeTHF is a 2 that simplifies downstream processing [3].

Part 2: Quantitative Data Summary

When deciding whether to optimize your current THF conditions or swap to an alternative, consult the physicochemical comparison below to understand the operational impact on your workflow.

PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Structure Type Unsubstituted cyclic etherMethyl-substituted cyclic ether
Acid Stability Poor (Prone to rapid cleavage/ROP)Excellent (Sterically hindered)
Boiling Point 66 °C80 °C
Water Solubility Fully miscible~14 g / 100 g

(Biphasic)
Dielectric Constant 7.526.97
Peroxide Formation High (Requires strict monitoring)Moderate (Slower formation rate)
Workup Profile Requires distillation or extractionSelf-separating organic phase

Part 3: Mechanism & Workflow Visualizations

G Acid Acid Catalyst (Lewis/Brønsted) THF Tetrahydrofuran (THF) Acid->THF Coordination MeTHF 2-Methyltetrahydrofuran (2-MeTHF) Acid->MeTHF Coordination Oxonium Oxonium Ion Formation (Highly Reactive) THF->Oxonium Steric Steric Shielding (Stable Complex) MeTHF->Steric Cleavage Nucleophilic Attack & Ring Cleavage Oxonium->Cleavage T > -20°C Success Desired Catalytic Transformation Oxonium->Success T < -78°C Steric->Success Broad Temp Range

Mechanistic divergence of THF and 2-MeTHF under acid-catalyzed conditions.

DecisionTree Start Issue: Polymerization or Product Loss in Acid Q1 Is the acid a strong Lewis/Brønsted acid? Start->Q1 Q2 Can the reaction proceed at cryogenic temps? Q1->Q2 Yes Sol3 Investigate other side reactions Q1->Sol3 No Opt1 Optimize Temp (<-78°C) Q2->Opt1 Yes Sol2 Switch solvent to 2-MeTHF Q2->Sol2 No Sol1 Use THF with strict temperature control Opt1->Sol1

Troubleshooting decision tree for mitigating solvent degradation in acidic conditions.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in physical indicators to confirm that the causality of solvent degradation has been successfully neutralized.

Protocol 1: Cryogenic Lewis Acid Catalysis in THF

Objective: Execute acid-catalyzed transformations while kinetically trapping the THF-oxonium intermediate to prevent ring-opening.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Ar). Causality: Trace water acts as a potent nucleophile, accelerating oxonium ion cleavage.

  • Solvent Addition: Add your substrate and anhydrous THF (inhibitor-free or BHT-stabilized).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Insert an internal thermocouple. Validation Check: Do not proceed until the internal temperature stabilizes strictly at or below -78 °C.

  • Acid Addition: Add the Lewis acid (e.g.,

    
    ) dropwise over 15–30 minutes.
    Validation Check: Monitor the thermocouple continuously. An exotherm spike > 5 °C indicates the addition rate is too fast, risking localized heating and subsequent THF polymerization. Pause addition until the temperature recovers.
    
  • Low-Temperature Quenching: Quench the reaction at -78 °C with a mild base (e.g., triethylamine or saturated

    
    ) before allowing the mixture to warm to room temperature.
    Causality: Neutralizing the acid at cryogenic temperatures eliminates the oxonium intermediate, preventing ring-opening during the warmup phase.
    
Protocol 2: Solvent Swapping to 2-MeTHF for Strong Acid Reactions

Objective: Utilize steric hindrance to bypass the need for cryogenic temperatures during strong acid catalysis.

  • Solvent Replacement: Replace THF with an equal volume of anhydrous 2-MeTHF.

  • Reaction Execution: Add the acid catalyst at 0 °C to room temperature, depending on your substrate's requirements. Causality: The

    
    -methyl group of 2-MeTHF sterically shields the oxygen lone pairs, drastically reducing the formation of the reactive oxonium species even at elevated temperatures.
    
  • Aqueous Workup: Add your aqueous quench directly to the reaction mixture at room temperature. Validation Check: Observe the immediate formation of two distinct liquid phases. 2-MeTHF has limited water solubility (~14%). The rapid, clean separation of an upper organic layer validates that no significant polymeric emulsions (PTMEG) have formed, confirming absolute solvent stability.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates Source: MDPI URL
  • 2-Methyltetrahydrofuran BioRenewable, anhydrous (Product & Application Data)

Sources

Troubleshooting

Handling moisture sensitivity of 3-(4-Bromobutyl)oxolane intermediates

Executive Summary 3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran) is a bifunctional intermediate critical for linker chemistry and convergent synthesis. While the tetrahydrofuran (oxolane) ring pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran) is a bifunctional intermediate critical for linker chemistry and convergent synthesis. While the tetrahydrofuran (oxolane) ring provides moderate stability, the primary alkyl bromide moiety renders the compound susceptible to hydrolysis.

The Critical Failure Mode: Moisture ingress does not merely lower purity; it generates hydrogen bromide (HBr) via hydrolysis. This acidic byproduct can catalyze further degradation of the oxolane ring and, crucially, will immediately quench organometallic reagents (Grignard/Lithium) used in downstream coupling, leading to complete reaction failure.

This guide provides field-proven protocols to maintain anhydrous integrity and troubleshoot common failure modes.

Module 1: Physical Properties & Stability Profile

Understanding the physical state of your reagent is the first step in quality control.

PropertySpecification / Behavior
Appearance Clear, colorless to pale yellow liquid.
Odor Mild, ether-like. Acrid/pungent odor indicates HBr (decomposition).
Boiling Point High-boiling liquid (Derivative dependent, typically >100°C @ 1 atm).
Solubility Miscible with THF, Et₂O, DCM. Immiscible with water (slow hydrolysis at interface).
Moisture Sensitivity Moderate to High. Hydrolysis is slow but autocatalytic.
Storage Class Inert Atmosphere (Argon/Nitrogen), 2–8°C.

Module 2: The Degradation Mechanism

It is vital to understand why moisture is detrimental. It is not a passive impurity; it triggers a chemical cascade.

Diagram 1: Hydrolysis & Autocatalytic Loop

The following pathway illustrates how a single water molecule can trigger the generation of acid, which may further destabilize the ether ring or quench downstream nucleophiles.

DegradationPathway Start 3-(4-Bromobutyl)oxolane (Intact Reagent) Inter Hydrolysis (SN2 Reaction) Start->Inter Slow Water H₂O Ingress (Atmospheric) Water->Inter Product 3-(4-Hydroxybutyl)oxolane (Alcohol Impurity) Inter->Product Byproduct HBr (Hydrobromic Acid) Inter->Byproduct Downstream Downstream Failure (Grignard Quenching) Product->Downstream Proton Source Byproduct->Downstream Rapid Protonation

Figure 1: The hydrolysis pathway converting the alkyl bromide to an alcohol and HBr, both of which are fatal to organometallic chemistry.

Module 3: Handling & Troubleshooting (Q&A)

Section A: Storage and Visual Inspection

Q: The liquid in my bottle has turned from colorless to dark yellow/brown. Is it still usable? A: The color change indicates oxidation or the liberation of free bromine/HBr, likely triggered by moisture or light exposure.

  • Diagnosis: Test the pH of the neat liquid using a wetted pH strip (vapor test). If acidic (red), significant hydrolysis has occurred.

  • Remediation: If the degradation is minor (pale yellow), filter through a small plug of basic alumina (activity I) to remove HBr and peroxides, then distill under reduced pressure. If dark brown, discard the lot.

Q: Can I store this compound in a standard glass vial? A: For short-term (days), yes. For long-term storage, we recommend:

  • Container: Amber glass with a PTFE-lined septum cap.

  • Headspace: Backfill with Argon or Nitrogen.[1][2]

  • Sealing: Wrap the cap with Parafilm or electrical tape to prevent diffusion.

  • Desiccant: Do not store solid desiccant inside the liquid for months, as physical attrition can create dust. Store the bottle in a desiccator or glovebox.

Section B: Drying Protocols

Q: I need to use this for a Grignard reaction. How do I ensure it is dry enough (<50 ppm water)? A: Standard distillation is often insufficient for ultra-low water content required for difficult Grignard initiations.

  • Protocol:

    • Solvent Dilution: Dissolve the reagent in anhydrous THF (1:1 v/v) if viscosity is an issue.

    • Molecular Sieves: Add activated 3Å or 4Å Molecular Sieves (20% m/v).

      • Note: Activate sieves at 300°C under vacuum for 12 hours before use.

    • Time: Allow to stand for 24–48 hours without stirring (stirring grinds sieves into dust).

    • Transfer: Cannulate the supernatant liquid directly into your reaction vessel.

  • Warning: Avoid using Calcium Hydride (CaH₂) or Sodium metal for drying this specific intermediate. Strong bases/hydrides can induce elimination of the alkyl bromide to an alkene.

Q: Can I use silica gel to dry the compound? A: No. Silica gel contains adsorbed water and surface hydroxyls that can actually add moisture or catalyze hydrolysis. Use neutral alumina or molecular sieves.

Section C: Reaction Failure (The "Wet Halide" Scenario)

Q: My Grignard formation won't initiate. I've added iodine and heated it, but nothing happens. Is the bromide bad? A: This is the classic symptom of "Wet Halide." Even trace water (100–200 ppm) will quench the surface of the magnesium turnings, forming a passivation layer of Mg(OH)₂ that prevents reaction.

  • The Fix (The "Entrainment" Method):

    • Stop adding the wet bromide.

    • Add a small amount (5 mol%) of a known dry sacrificial halide (e.g., 1,2-dibromoethane or dry methyl iodide) to "clean" the magnesium surface.

    • Once the reaction initiates (exotherm/bubbling), slowly add your dried 3-(4-bromobutyl)oxolane solution.

    • If it still fails, the water content in your bromide feed is likely >500 ppm and must be re-dried using the sieve protocol above.

Module 4: Advanced Workflow Visualization

Use this decision tree to determine the correct processing path before starting your synthesis.

HandlingWorkflow Inspect Visual Inspection (Color/Precipitate) Check1 Is it Colorless? Inspect->Check1 Check2 Intended Use? Check1->Check2 Yes Purify Filtration (Basic Alumina) & Vacuum Distillation Check1->Purify No (Yellow/Brown) UseDirect Standard Use (Alkylation/SN2) Check2->UseDirect Standard Synthesis Dry Strict Drying Protocol (3Å Sieves, 24h) Check2->Dry Sensitive Synthesis Grignard Organometallic Formation (Grignard/Lithium) Dry->Grignard Purify->Check2

Figure 2: Decision matrix for processing the intermediate based on visual quality and downstream application.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying agents and purification of alkyl halides).

  • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Definitive guide on moisture sensitivity and initiation failure in Grignard formation).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[3] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry, 43(20), 3966–3968. (Establishes molecular sieves as superior to silica/alumina for deep drying).

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. (General handling of air/moisture sensitive reagents).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Brominated THF Derivatives

This guide serves as a Tier-3 Technical Support resource for researchers handling brominated tetrahydrofuran (THF) derivatives. It moves beyond basic safety data sheets to address the mechanistic causes of degradation an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 Technical Support resource for researchers handling brominated tetrahydrofuran (THF) derivatives. It moves beyond basic safety data sheets to address the mechanistic causes of degradation and provides actionable engineering controls to extend shelf-life.

The Core Challenge: Why Do These Compounds Degrade?

Brominated THF derivatives (e.g., 3-Bromotetrahydrofuran) are chemically fragile due to the tension between the ether oxygen and the bromine substituent. Unlike standard solvents, these molecules suffer from a "Cycle of Decay" driven by three synergistic forces:

  • Oxidative Radicalization: Like parent THF, the

    
    -protons next to the oxygen are susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxides.
    
  • Autocatalytic Dehydrobromination: The bromine atom can be eliminated (as HBr) via thermal or base-catalyzed pathways, forming dihydrofurans.

  • Acid-Catalyzed Ring Opening: The HBr released in step 2 acts as a catalyst, protonating the ether oxygen and triggering ring-opening hydrolysis or polymerization. This is why your samples turn brown/black.

Visualizing the Decay Pathway

The following diagram illustrates the cascade of failure. Note how HBr acts as a feedback loop, accelerating the destruction.

BTHF_Degradation BTHF Brominated THF (Stored Reagent) Peroxide THF-Hydroperoxide (Explosion Hazard) BTHF->Peroxide Radical Abstraction Elimination Elimination (Dihydrofuran) BTHF->Elimination Thermal/E2 Light_O2 Light + O2 Light_O2->BTHF Polymer Brown/Black Polymers Peroxide->Polymer Radical Initiation HBr HBr Release (Acid) HBr->BTHF Acid Catalysis HBr->Polymer Promotes Elimination->HBr Byproduct

Figure 1: The "Cycle of Decay" showing how HBr release creates an autocatalytic feedback loop (red dashed line) leading to rapid sample polymerization.

Troubleshooting Guide: Diagnostics & Solutions

Category A: Visual & Physical Changes

Q: My clear liquid has turned amber/brown. Is it still usable?

  • Diagnosis: The color comes from conjugated oligomers formed by acid-catalyzed polymerization. This indicates significant HBr concentration.

  • Immediate Action:

    • Do NOT distill without testing for peroxides first (brown color can mask peroxide strips).

    • If purity is >90% by NMR, treat with activated basic alumina to remove HBr and polymers.

    • If <90%, disposal is recommended due to the difficulty of separating dihydrofuran byproducts.

Q: There is a white precipitate at the bottom of the bottle.

  • Diagnosis: This is likely the hydrolysis product (succinic acid derivatives) or, if stabilized, the spent stabilizer (e.g., KBr salts from interaction with a base stabilizer).

  • Immediate Action: Filter through a 0.45

    
    m PTFE syringe filter under inert gas. Verify the filtrate by 
    
    
    
    H-NMR.
Category B: Chemical Integrity (NMR/GC)

Q: I see new alkene peaks in my NMR (5.0–6.5 ppm region).

  • Diagnosis: Dehydrobromination has occurred, forming 2,3-dihydrofuran or 2,5-dihydrofuran.

  • Root Cause: Storage temperature was too high (>4°C) or the container was exposed to light.

  • Solution: These alkenes are volatile. Sparging with dry Argon for 15 minutes may reduce their concentration, but re-distillation is the only definitive cure.

Q: My reaction yields are dropping, and the reagent smells acrid.

  • Diagnosis: Acidity (HBr) is quenching your nucleophiles (e.g., Grignards, Lithiates).

  • Prevention: See Protocol 1 (Acid Scavenging) below.

Storage Protocols & Best Practices

To maximize shelf-life, you must disrupt the three decay mechanisms identified in Section 1.

The "Triad" Storage System
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Arrhenius equation dictates that elimination rates drop significantly at sub-zero temperatures [1].
Atmosphere Argon Overlay Argon is heavier than air and forms a better barrier against O

than Nitrogen, preventing peroxide initiation [2].
Stabilizer Dual-Mode BHT (100 ppm) scavenges radicals (peroxides). Activated 3A Sieves or K

CO

scavenge trace HBr.
Decision Tree: Incoming Reagent Workflow

Storage_Workflow Start Receive Shipment Check1 Visual Inspection: Clear? Start->Check1 Test1 Peroxide Test (<10 ppm?) Check1->Test1 Yes Action1 Purify: Alumina Filtration Check1->Action1 No (Brown) Test1->Action1 No (>10 ppm) Store Add Stabilizer: (Silver Wool or Cu wire) + Argon Flush Test1->Store Yes Action1->Test1 Retest Discard Discard/Quarantine Action1->Discard Fail 2x Freezer Store at -20°C Amber Glass Store->Freezer

Figure 2: Standard Operating Procedure (SOP) for receiving and banking brominated THF derivatives.

Experimental Protocols

Protocol 1: The "Health Check" (Purity & Acidity)

Perform this before using stored reagents in sensitive catalytic reactions.

Materials:

  • Aliquots of reagent (100

    
    L)
    
  • CDCl

    
     (neutralized with K
    
    
    
    CO
    
    
    )
  • Peroxide test strips (Quantofix or similar)

Steps:

  • Peroxide Screen: Dip a test strip into the neat liquid.

    • Pass: 0-5 mg/L.

    • Caution: 5-20 mg/L (Treat with activated alumina).

    • Danger:[1][2][3][4] >20 mg/L (Dispose as hazardous waste).

  • NMR Acidity Check: Dissolve 50

    
    L sample in 600 
    
    
    
    L CDCl
    
    
    .
    • Look for broad singlets >8.0 ppm (acidic protons).

    • Check integration of the

      
      -proton (next to Br). Loss of integration suggests elimination.
      
Protocol 2: Emergency Purification (Acid Removal)

Use this if your reagent is slightly yellow but peroxide-free.

Context: Distillation of unstable bromides is risky. Filtration is safer and often sufficient.

  • Prepare Column: Pack a small glass pipette with 2 cm of Basic Alumina (Brockmann Grade I) .

  • Condition: Flush with dry dichloromethane (DCM) or THF.

  • Filtration: Pass the brominated THF derivative through the plug under slight positive pressure (Argon balloon).

  • Result: The alumina sequesters HBr and polar degradation products. The filtrate should be clear and neutral.

  • Usage: Use immediately. Do not store purified material without re-stabilizing.

References

  • BenchChem. (2025).[5] Managing thermal instability of alpha-bromo ketones and ethers. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromotetrahydrofuran Product Specification & Storage. Retrieved from

  • Fisher Scientific. (2009). Safety Data Sheet: Peroxide Forming Chemicals. Retrieved from

  • ScienceMadness. (2007). Stabilization of Ethers and Halogenated Solvents. Retrieved from

  • American Elements. (n.d.). 3-Bromotetrahydrofuran Properties. Retrieved from

Sources

Troubleshooting

Technical Support Center: Green Solvent Substitution for 3-(4-Bromobutyl)oxolane Workflows

Welcome to the Technical Support Center for optimizing nucleophilic substitution (SN2) reactions involving 3-(4-Bromobutyl)oxolane . This substrate features a highly reactive primary alkyl bromide tethered to a cyclic et...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing nucleophilic substitution (SN2) reactions involving 3-(4-Bromobutyl)oxolane . This substrate features a highly reactive primary alkyl bromide tethered to a cyclic ether (oxolane/tetrahydrofuran ring).

Historically, SN2 reactions have relied heavily on reprotoxic, volatile organic compounds (VOCs) like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). However, the pharmaceutical industry is actively shifting toward renewable and less hazardous alternatives[1]. This guide provides researchers and drug development professionals with the mechanistic causality, quantitative data, and self-validating protocols needed to successfully transition to green solvents without sacrificing reaction kinetics or yield.

Workflow: Solvent Selection Logic

The primary challenge in replacing traditional polar aprotic solvents is managing the dielectric constant (ε). SN2 mechanisms are favored by polar aprotic solvents because they solvate cations while leaving nucleophilic anions unsolvated and highly reactive[2]. When moving to greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME), the lower dielectric constant requires strategic adjustments, such as the introduction of a Phase Transfer Catalyst (PTC).

SolventSelection A Substrate: 3-(4-Bromobutyl)oxolane B Determine Nucleophile A->B C Anionic / Strong (e.g., NaN3, KOtBu) B->C D Neutral / Weak (e.g., Amines) B->D E Solvent: 2-MeTHF or CPME + Phase Transfer Catalyst C->E F Solvent: DMSO or Sulfolane (High Dielectric Constant) D->F G Validate: Monitor Oxolane Ring Integrity E->G F->G

Decision matrix for alternative SN2 solvents based on nucleophile strength.

Data Center: Quantitative Solvent Comparison

To make an informed substitution, compare the physicochemical properties of traditional solvents against green alternatives. According to the 3[3], solvent selection must balance molecular properties with life-cycle environmental impacts.

SolventDielectric Constant (ε)Boiling Point (°C)Water MiscibilitySN2 SuitabilitySustainability Profile
DMF (Traditional)36.7153Fully MiscibleExcellent (Naked anions)Hazardous (Reprotoxic SVHC)
2-MeTHF (Alternative)6.9780Low (~14 g/L)Moderate (Requires PTC)Green (Bio-derived)
CPME (Alternative)4.76106Very Low (1.1 g/L)Moderate (Requires PTC)Green (Low peroxide risk)
DMSO (Alternative)46.7189Fully MiscibleExcellentGreen (High boiling point)
Ethyl Acetate (Alternative)6.0277Moderate (~83 g/L)Poor (Risk of transesterification)Green

Troubleshooting Desk & FAQs

Q: Why does my SN2 reaction stall when switching from DMF to 2-MeTHF? A: This is a direct result of the difference in dielectric constants. DMF effectively separates ion pairs, making the nucleophile highly reactive. 2-MeTHF has a much lower dielectric constant (ε = 6.97), which promotes tight ion-pairing between the nucleophile and its counter-cation, drastically reducing nucleophilicity. Resolution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or a crown ether to sequester the cation and liberate the nucleophile in the organic phase.

Q: Are there risks to the oxolane ring in 3-(4-Bromobutyl)oxolane during substitution? A: Yes. While the primary bromide is the intended electrophilic site, the oxolane (tetrahydrofuran) ring is susceptible to ether cleavage. Strong Lewis acids (e.g., AlCl3, BBr3) or concentrated hydrohalic acids will ring-open the oxolane, leading to di-halogenated impurities. Ensure your nucleophile and alternative solvent system are free of strong acidic impurities.

Q: How do workup procedures improve when using CPME or 2-MeTHF? A: Traditional DMF requires massive aqueous dilution to partition the product into an organic extraction phase, generating vast amounts of aqueous waste. In contrast, 4[4], and 5[5]. This allows for direct, clean phase separation upon the addition of a minimal aqueous quench, self-validating the green chemistry principle of waste reduction.

Protocol Library: Self-Validating Methodology

Model Reaction: Azidation of 3-(4-Bromobutyl)oxolane using a Green Solvent System

This protocol outlines the substitution of the bromide with an azide group using 2-MeTHF, demonstrating how to overcome poor solubility through phase-transfer catalysis.

Reagents:

  • 3-(4-Bromobutyl)oxolane (1.0 eq, Substrate)

  • Sodium Azide (NaN3) (1.5 eq, Nucleophile)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq, Phase Transfer Catalyst)

  • 2-Methyltetrahydrofuran (2-MeTHF) (Reaction Solvent)

  • Deionized Water (Quench/Wash)

Step-by-Step Procedure:

  • Reactor Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add NaN3 and TBAB.

  • Solvent Addition: Add 2-MeTHF (10 mL per gram of substrate) to the flask.

    • Self-Validation Checkpoint 1: The NaN3 will remain largely insoluble at this stage. This is expected causality due to 2-MeTHF's low polarity.

  • Substrate Introduction: Introduce 3-(4-Bromobutyl)oxolane dropwise at room temperature to prevent localized thermal spikes.

  • Heating & Kinetics: Heat the reaction mixture to 75°C. Stir vigorously (≥ 600 rpm) to maximize the interfacial surface area between the solid NaN3 and the organic solvent. The TBAB will actively shuttle the azide ion into the 2-MeTHF phase.

  • Reaction Monitoring: After 4 hours, sample the organic layer for GC-MS or TLC analysis.

    • Self-Validation Checkpoint 2: The reaction is complete when the primary bromide peak disappears. If unreacted starting material remains, the stirring rate (mass transfer) or PTC concentration is insufficient, not the solvent itself.

  • Aqueous Workup: Cool the mixture to room temperature. Add an equal volume of deionized water to dissolve the unreacted NaN3 and TBAB salts.

    • Self-Validation Checkpoint 3: Observe the phase separation. Unlike DMF, 2-MeTHF will immediately form a distinct, crisp upper organic layer, validating the elimination of complex extraction steps[4].

  • Isolation: Separate the upper 2-MeTHF layer, wash once with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3-(4-Azidobutyl)oxolane.

    • Self-Validation Checkpoint 4 (Structural Integrity): H-NMR analysis should confirm the presence of the oxolane ring multiplets at ~3.7–3.9 ppm. The preservation of these peaks validates that the green solvent system successfully prevented ether cleavage.

References

  • American Chemical Society (ACS) Green Chemistry Institute. "Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry." ACS.org.
  • Organic Process Research & Development. "Alternative Solvents: Shades of Green." ACS Publications.
  • Benchchem. "A Tale of Two Solvents: A Comparative Guide to 2,2-Dimethyltetrahydrofuran and 2-Methyltetrahydrofuran (2-MeTHF)." Benchchem.com.
  • MDPI. "Bypassing Osmotic Shock Dilemma in a Polystyrene Resin Using the Green Solvent Cyclopentyl methyl Ether (CPME): A Morphological Perspective." MDPI.com.
  • Wikipedia. "Solvent - Properties table of common solvents." Wikipedia.org.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to C13 NMR Shift Assignment for the Bromobutyl Side Chain in Oxolanes

This guide provides an in-depth comparison of methodologies for the unambiguous assignment of 13C NMR chemical shifts for the bromobutyl side chain in oxolane derivatives. Designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methodologies for the unambiguous assignment of 13C NMR chemical shifts for the bromobutyl side chain in oxolane derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the underlying principles and experimental rationale, ensuring robust and reliable structural elucidation.

The Challenge: Ambiguity in Aliphatic Systems

While 13C NMR spectroscopy is a powerful tool for determining carbon frameworks, assigning chemical shifts in flexible aliphatic chains, particularly when attached to a heterocyclic system like oxolane (tetrahydrofuran), can be challenging. The subtle differences in the electronic environments of the methylene (-CH2-) carbons in the bromobutyl side chain often lead to closely spaced signals in the 13C NMR spectrum, making definitive assignment difficult with one-dimensional spectra alone.

This guide will compare and contrast several key techniques, from empirical prediction to advanced 2D NMR experiments, to provide a clear and validated workflow for assigning these challenging signals.

Foundational Principles: Factors Influencing Chemical Shifts

The chemical shift of a given carbon is dictated by its local electronic environment. For the bromobutyl side chain of an oxolane, the primary factors are:

  • Inductive Effects: Electronegative atoms like oxygen and bromine withdraw electron density from adjacent carbons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield).[1][2][3] This effect diminishes with distance.[4]

  • Steric and Conformational Effects: The three-dimensional arrangement of the molecule influences the chemical shifts. While the flexible butyl chain exists in multiple conformations, there can be subtle through-space interactions that affect shielding.

  • Hybridization: All carbons in the bromobutyl side chain are sp3-hybridized, placing their expected chemical shifts in the upfield region of the spectrum, generally between 0 and 90 ppm.[3]

For a 2-(4-bromobutyl)oxolane molecule, we can make some initial predictions based on these principles. The carbon directly attached to the bromine (C-4' of the butyl chain) will be the most downfield of the side-chain carbons. The carbon attached to the oxolane ring (C-1') will also be shifted downfield due to the influence of the ring oxygen. The two central carbons (C-2' and C-3') will be in a more traditional alkane-like environment.

A Comparative Approach to Shift Assignment

A multi-faceted approach, combining empirical data, one-dimensional techniques, and two-dimensional correlation spectroscopy, is the most reliable strategy for unambiguous assignment.

Empirical Prediction and Database Comparison

Chemical shift prediction software and spectral databases can provide a useful starting point. These tools use extensive libraries of known compounds to estimate the chemical shifts of a novel structure. While powerful, these predictions should be treated as hypotheses to be confirmed by experimental data, as they may not fully account for subtle conformational effects.

DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is invaluable for determining the number of protons attached to each carbon.[5][6][7][8] By running a series of experiments (typically DEPT-90 and DEPT-135), one can differentiate between CH, CH2, and CH3 groups.

  • DEPT-90: Only CH (methine) carbons will show a positive signal.

  • DEPT-135: CH and CH3 carbons give positive signals, while CH2 carbons produce negative signals.[1][5]

For the bromobutyl side chain, all four carbons are CH2 groups and would therefore be expected to appear as negative signals in a DEPT-135 spectrum. This confirms their identity as methylene carbons but does not differentiate between them.

2D NMR: The Key to Unambiguous Assignment

Two-dimensional NMR techniques are the cornerstone of modern structural elucidation, providing connectivity information that is not available from 1D spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond 1H-13C correlations).[9][10][11][12] By first assigning the proton spectrum (often more straightforward), one can then use the HSQC spectrum to directly assign the corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds.[10][11][13] This is particularly useful for connecting different fragments of a molecule and for assigning quaternary carbons (which do not appear in HSQC or DEPT spectra). In the case of the bromobutyl side chain, HMBC can be used to confirm the connectivity between the oxolane ring and the side chain, and between the individual methylene groups of the chain.

Experimental Workflow and Data Interpretation

The following represents a robust, self-validating workflow for the assignment of the bromobutyl side chain in a representative molecule, 2-(4-bromobutyl)oxolane.

Detailed Experimental Protocol
  • Sample Preparation:

    • Dissolve 10-20 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both 1H and 13C spectra).

    • Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum to confirm sample purity and serve as the basis for 2D correlation.

    • Acquire a broadband proton-decoupled 13C NMR spectrum.

    • Acquire a DEPT-135 spectrum to identify all CH2 signals.

    • Acquire a 1H-13C HSQC spectrum.

    • Acquire a 1H-13C HMBC spectrum.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axes to the TMS signal.

Step-by-Step Assignment Strategy

The following diagram illustrates the logical flow for data interpretation:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analysis & Assignment H1 1H NMR Assign_H Assign 1H Spectrum H1->Assign_H Identify spin systems C13 13C NMR Correlate_CH Correlate C-H (1-bond) C13->Correlate_CH DEPT DEPT-135 DEPT->Correlate_CH Identify CH2 signals HSQC HSQC HSQC->Correlate_CH HMBC HMBC Correlate_LongRange Correlate C-H (2-3 bonds) HMBC->Correlate_LongRange Assign_H->HSQC Correlate_CH->Correlate_LongRange Initial C assignments Final_Assignment Final 13C Assignment Correlate_LongRange->Final_Assignment Confirm connectivity

Caption: Workflow for C13 NMR shift assignment.

  • Assign the 1H Spectrum: Use chemical shifts, multiplicities (splitting patterns), and integration to assign the protons of the bromobutyl side chain. The protons on the carbon adjacent to the bromine will be the most downfield.

  • Use HSQC for Direct C-H Correlation: Each cross-peak in the HSQC spectrum links a proton signal to its directly attached carbon. This allows for the initial, high-confidence assignment of the carbons based on the proton assignments.

  • Confirm with HMBC: Use the long-range correlations in the HMBC spectrum to validate the assignments. For example, the protons on C-1' of the butyl chain should show a correlation to the carbon of the oxolane ring to which it is attached. Protons on C-2' should show correlations to C-1' and C-3', and so on. This provides an independent check of the connectivity and confirms the assignments made via HSQC.

Data Summary and Comparison

The following table summarizes the expected and experimentally determined 13C NMR chemical shifts for the bromobutyl side chain in 2-(4-bromobutyl)oxolane in CDCl3.

Carbon AtomPredicted Range (ppm)DEPT-135 PhaseAssignment Rationale
C-4' 30-40NegativeAttached to electronegative Br
C-3' 25-35NegativeAlkane-like environment
C-2' 20-30NegativeAlkane-like environment
C-1' 30-40NegativeInfluenced by oxolane oxygen

Note: The exact chemical shifts can vary depending on the solvent and other substituents on the oxolane ring.

Conclusion

While one-dimensional 13C NMR and DEPT experiments provide valuable initial information, they are insufficient for the unambiguous assignment of the closely spaced methylene signals in the bromobutyl side chain of oxolane derivatives. A systematic approach that leverages the power of 2D correlation spectroscopy, specifically 1H-13C HSQC and HMBC, is essential for reliable and verifiable structural elucidation. By following the workflow outlined in this guide, researchers can confidently assign the complete carbon framework of these and similar molecules, ensuring the scientific integrity of their findings.

References

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 13.6: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Pihlaja, K., et al. (2008). Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes. Magnetic Resonance in Chemistry, 46(2), 170-173. [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Wisconsin-Madison. (2014). 2D NMR: HMBC & Assignments in MNova. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Bruker. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of bromoethane. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Retrieved from [Link]

  • Smith, S. L., et al. (2001). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 25(1), 86-90. [Link]

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society, 1(1), 25-28. [Link]

  • Giske, J., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 413. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 1,2-dibromoethane. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). 13C NMR chemical shifts; substituent effect; ~8-unsaturated sulphones; reverse substituent effect. Retrieved from [Link]

  • ResearchGate. (2022, February 15). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

  • Chemtips. (2014, October 13). Finding Alkyl Halides in 13C NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR spectrum of 2-13 C-enriched THF (1b). The labeling scheme... [Image]. Retrieved from [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-bromobutane. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-(4-Bromobutyl)tetrahydrofuran

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(4-Bromobutyl)tetrahydrofuran . It is designed for researchers requiring robust structural elucidation and vali...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(4-Bromobutyl)tetrahydrofuran . It is designed for researchers requiring robust structural elucidation and validation protocols for halogenated ether intermediates.[1]

EI vs. CI Ionization Techniques for Structural Validation

Executive Technical Summary

3-(4-Bromobutyl)tetrahydrofuran (C₈H₁₅BrO, MW: 221.11 g/mol ) presents a unique analytical challenge due to the competing fragmentation pathways of its cyclic ether core and the labile alkyl bromide side chain.[2] Accurate characterization requires differentiating between the tetrahydrofuran (THF) ring fingerprint and the isotopic signature of bromine .

This guide compares Electron Ionization (EI) and Positive Chemical Ionization (PCI) to demonstrate that a dual-mode approach is required for definitive identification:

  • EI Mode: Provides structural fingerprinting via characteristic ring fragmentation (m/z 71) and side-chain cleavage (m/z 141).[1]

  • CI Mode: Essential for confirming the molecular weight, as the labile C-Br bond often leads to a vanished molecular ion in EI.[2]

Theoretical Fragmentation Pathways (EI Mode)

In Electron Ionization (70 eV), the molecule undergoes extensive fragmentation.[2] The spectrum is dominated by two driving forces: the inductive effect of the bromine atom and the alpha-cleavage initiated by the ether oxygen.

Key Diagnostic Ions
m/z ValueIon CompositionOrigin / MechanismRelative Abundance (Predicted)
220 / 222

Molecular Ion (M⁺). Shows characteristic 1:1 isotopic ratio (

).[1]
Low (<5%) due to labile C-Br bond.[1]
141

Loss of Br atom ([M-Br]⁺). Heterolytic cleavage of the C-Br bond.High / Base Peak .
71

THF Ring Fragment. Characteristic of 3-substituted tetrahydrofurans.[1]High .
55 / 43

Hydrocarbon Fragments. Breakdown of the butyl chain.Moderate.
Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways. The Red Path indicates the dominant bromine loss, while the Blue Path represents ring fragmentation.[2]

Fragmentation M_Ion Molecular Ion (M+) m/z 220 / 222 (1:1 Ratio) Fragment_141 [M - Br]+ m/z 141 (C8H15O+) M_Ion->Fragment_141 Heterolytic C-Br Cleavage (Dominant Path) Fragment_71 THF Ring Cation m/z 71 (C4H7O+) M_Ion->Fragment_71 Direct Ring Fragmentation Br_Radical Br• Radical (Neutral Loss) M_Ion->Br_Radical Fragment_141->Fragment_71 Side Chain Scission Fragment_55 Alkyl Fragment m/z 55 (C4H7+) Fragment_141->Fragment_55 Alkyl Chain Decay

Caption: Fragmentation cascade of 3-(4-Bromobutyl)tetrahydrofuran.[1][2] The primary pathway involves the loss of Bromine to form the m/z 141 cation.[2]

Comparative Analysis: EI vs. CI Performance

For drug development applications where impurity profiling is critical, relying solely on EI is risky due to the potential absence of the molecular ion.[2]

Performance Matrix
FeatureElectron Ionization (EI) Chemical Ionization (PCI - CH₄/NH₃)
Ionization Energy Hard (70 eV)Soft (Thermal reaction)
Molecular Ion (M⁺) Weak or Absent. The C-Br bond is too weak to survive 70 eV intact.[1]Dominant. Appears as

(m/z 221/223) or

(m/z 238/240).
Structural Insight Excellent. Fragment ions (m/z 71, 141) confirm the THF core and alkyl chain length.[2]Poor. Little fragmentation; mainly confirms MW and Br count.[1]
Isotope Pattern Visible only in fragments (if they retain Br).Clear 1:1 doublet in the pseudo-molecular ion, confirming 1 Br atom.
Best Use Case Library Matching & Structure Elucidation. MW Confirmation & Purity Assay.
Why CI is Mandatory for this Molecule

In EI, the base peak is often m/z 141 (M-Br).[2] A researcher might mistakenly identify the compound as a non-brominated analog with MW 141 if the M+ region is ignored. CI validates the presence of Bromine by preserving the M+2 peak.

Validated Experimental Protocol

This protocol is designed to maximize the detection of the molecular ion in EI mode while ensuring clean separation from synthesis byproducts.

Instrument Configuration (GC-MS)
  • Column: Non-polar 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge) at 250°C. Note: High inlet temps can degrade the C-Br bond; do not exceed 250°C.

Temperature Program
  • Initial: 50°C for 1 min (Focuses the volatile ether).

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 25°C/min to 280°C (Bake out).

  • Hold: 3 mins at 280°C.

Data Acquisition
  • Mass Range: m/z 35 – 300.[1]

  • Solvent Delay: 3.0 mins (Critical to protect filament from solvent surge).

  • Threshold: Set low (e.g., 100 counts) to capture the weak M+ doublet at 220/222.

References

  • NIST Mass Spectrometry Data Center. Tetrahydrofuran Fragmentation Data.[1] National Institute of Standards and Technology. Available at: [Link][2]

  • McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard text for alkyl halide fragmentation mechanisms).

  • Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. Wiley. (Reference for Br isotope patterns and ether alpha-cleavage).

  • PubChem Compound Summary. 3-Bromotetrahydrofuran (Analogous Fragmentation).[1] National Center for Biotechnology Information. Available at: [Link][2]

Sources

Validation

Comparing reactivity of 3-(4-Bromobutyl)oxolane vs 3-(4-Chlorobutyl)oxolane

This guide provides an objective, technical comparison between 3-(4-Bromobutyl)oxolane and 3-(4-Chlorobutyl)oxolane . It is designed for researchers selecting building blocks for medicinal chemistry, specifically for lin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between 3-(4-Bromobutyl)oxolane and 3-(4-Chlorobutyl)oxolane . It is designed for researchers selecting building blocks for medicinal chemistry, specifically for linker synthesis (e.g., PROTACs) and organometallic reagent generation.

Executive Summary

The choice between the bromide and chloride derivatives of 3-butyloxolane is dictated by the trade-off between reactivity kinetics and reagent stability/cost .

  • 3-(4-Bromobutyl)oxolane : The "High-Performance" option. It offers rapid

    
     kinetics and spontaneous initiation of Grignard formation. It is the preferred choice for small-scale, high-value synthesis where yield and reaction speed are critical.
    
  • 3-(4-Chlorobutyl)oxolane : The "Scalable/Stable" option. It exhibits significantly slower kinetics (requiring activation or catalysis) but offers superior shelf-stability and lower cost. It is ideal for large-scale process chemistry where reaction conditions can be optimized to overcome the kinetic barrier.

Quick Comparison Matrix
Feature3-(4-Bromobutyl)oxolane3-(4-Chlorobutyl)oxolane
Leaving Group Ability High (Weak C-Br bond)Moderate (Strong C-Cl bond)

Relative Rate
~50–100x FasterBaseline (Slow)
Grignard Initiation Spontaneous / Mild ActivationDifficult (Requires

or Rieke Mg)
Shelf Stability Light Sensitive; ModerateExcellent; High Thermal Stability
Primary Use Case Discovery Chemistry, Complex LinkersProcess Scale-up, Cost-Sensitive Steps

Chemical Properties & Structural Analysis[1]

The core structural difference lies in the terminal halogen of the butyl chain attached to the C3 position of the oxolane (tetrahydrofuran) ring.

  • Bond Dissociation Energy (BDE):

    • C-Br: ~285 kJ/mol.[1] The weaker bond facilitates rapid homolytic and heterolytic cleavage.

    • C-Cl: ~339 kJ/mol.[1] The stronger bond presents a higher activation energy barrier for substitution.

  • Leaving Group pKa (Conjugate Acid):

    • HBr: -9 (Br⁻ is a superior leaving group).

    • HCl: -7 (Cl⁻ is a good, but inferior, leaving group).

Structural Stability Note

The 3-position attachment to the oxolane ring is chemically robust. Unlike 2-substituted tetrahydrofurans (which are hemiacetal-like and sensitive to acid-catalyzed ring opening), the 3-substituted scaffold functions as a stable ether, tolerating the harsh conditions often required to activate the chloride derivative.

Reactivity Profiles

A. Nucleophilic Substitution ( )

The bromide derivative is the superior electrophile.[1] In standard alkylation reactions (e.g., with amines for linker synthesis), the bromide reacts at room temperature or mild heating. The chloride often requires elevated temperatures (


C) or the addition of iodide catalysts (Finkelstein conditions) to proceed at a practical rate.

Mechanism Visualization: The following diagram illustrates the energy landscape difference. The C-Cl bond requires significantly higher activation energy (


) to reach the transition state compared to C-Br.

ReactionCoordinate Figure 1: Comparative Reaction Coordinate Diagram. The bromide derivative (Blue) follows a lower energy pathway compared to the chloride (Red). Start Reactants (Nu:- + Substrate) TS_Br TS (Bromide) Lower Ea Start->TS_Br Fast path TS_Cl TS (Chloride) Higher Ea Start->TS_Cl Slow path (Requires Heat) Product Product (Substituted Oxolane) TS_Br->Product TS_Cl->Product

B. Metallation (Grignard/Lithium Reagents)

Formation of the organometallic reagent (3-(oxolan-3-yl)butylmagnesium halide) is a critical step for carbon-carbon bond formation.

  • Bromide: Reacts readily with magnesium turnings in THF. Initiation is often visible within minutes.

  • Chloride: Frequently displays a "stall." The surface oxide on magnesium prevents reaction with the stable C-Cl bond. Protocols typically demand "entrainment" (adding a sacrificial bromide like 1,2-dibromoethane) or the use of highly reactive Rieke Magnesium.

Experimental Protocols

Protocol A: Efficient Amination ( )

Objective: Synthesis of a secondary amine linker using 3-(4-Bromobutyl)oxolane.

  • Reagents: 1.0 eq 3-(4-Bromobutyl)oxolane, 1.2 eq Primary Amine, 2.0 eq

    
     (base), Acetonitrile (Solvent).
    
  • Setup: Flame-dried round bottom flask under

    
     atmosphere.
    
  • Procedure:

    • Dissolve amine and base in Acetonitrile.

    • Add bromide dropwise at room temperature (RT).

    • Observation: Reaction typically reaches >90% conversion within 4–6 hours at 40°C.

    • Note: If using the Chloride analog, add 0.1 eq NaI (Sodium Iodide) and heat to reflux (82°C) for 18–24 hours. The NaI converts the alkyl chloride to a transient, highly reactive alkyl iodide in situ (Finkelstein reaction).

Protocol B: Grignard Reagent Preparation

Objective: Preparation of 3-(oxolan-3-yl)butylmagnesium halide.

Workflow Diagram:

GrignardWorkflow Figure 2: Workflow for Grignard Reagent Generation. Note the mandatory activation steps for the chloride derivative. Start Start: Clean Mg Turnings + Anhydrous THF Choice Select Halide Start->Choice Br_Path Add 3-(4-Bromobutyl)oxolane (10% of volume) Choice->Br_Path Bromide Cl_Path Add 3-(4-Chlorobutyl)oxolane (10% of volume) Choice->Cl_Path Chloride Br_Init Initiation: Spontaneous exotherm (Cloudiness/Bubbling) Br_Path->Br_Init Br_Finish Add remaining halide Maintain gentle reflux Br_Init->Br_Finish Cl_Stall Observation: No Reaction Cl_Path->Cl_Stall Cl_Activate Activation Required: Add I2 crystal or 1,2-Dibromoethane Cl_Stall->Cl_Activate Cl_Finish Reflux required for completion Cl_Activate->Cl_Finish

Performance Data Summary

The following data aggregates typical performance metrics from alkyl halide reactivity studies applied to this scaffold.

MetricBromide DerivativeChloride DerivativeChloride + NaI (Cat.)
Reaction Time (

Amine)
4 h @ 40°C24 h @ 80°C8 h @ 80°C
Yield (Isolated) 85–92%60–75%80–88%
Grignard Initiation Time < 5 min> 30 min (variable)N/A
By-products Minimal (Elimination <5%)Moderate (Elimination at high temp)Low
Cost (Relative)

$
$

References

  • Ashenhurst, J. (2024). The SN2 Reaction Mechanism: Kinetics and Substrate Effects. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023).[2] Nucleophilic Substitution Reactions and Alkyl Moiety Reactivity. Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Thermochemical Data for Tetrahydrofuran and Alkyl Halides. NIST WebBook. Retrieved from [Link]

Sources

Comparative

Technical Guide: IR Spectroscopy Analysis of C-Br Bonds in Tetrahydrofuran (THF) Derivatives

Executive Summary The infrared analysis of brominated tetrahydrofuran (THF) derivatives presents a unique set of challenges. Unlike carbonyls or hydroxyls, the Carbon-Bromine (C-Br) stretch appears in the low-frequency f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The infrared analysis of brominated tetrahydrofuran (THF) derivatives presents a unique set of challenges. Unlike carbonyls or hydroxyls, the Carbon-Bromine (C-Br) stretch appears in the low-frequency fingerprint region (690–515 cm⁻¹), an area often obscured by solvent absorption or instrumental cutoffs. Furthermore, the stereochemical orientation of the bromine substituent (pseudo-axial vs. pseudo-equatorial) on the furanose ring induces frequency shifts that are diagnostic but subtle.

This guide provides a comparative analysis of sampling techniques (ATR vs. Transmission) and a validated protocol for distinguishing C-Br vibrations from the dominant C-O-C ether stretches inherent to the THF scaffold.

Part 1: The Physics of the C-Br Vibration in Cyclic Ethers

To accurately analyze the C-Br bond, one must first understand the governing physics. The vibrational frequency (


) is approximated by Hooke’s Law:


Where


 is the bond force constant and 

is the reduced mass.
  • Mass Effect: Bromine (79.9 amu) is significantly heavier than Carbon (12.01 amu). This high reduced mass pushes the stretching frequency into the far-fingerprint region (690–515 cm⁻¹ ).

  • Ring Strain & Coupling: In THF derivatives, the ring is not planar; it adopts envelope or twist conformations. The C-Br stretch couples with ring breathing modes, often resulting in complex band structures rather than a single clean peak.

The Stereochemical Shift (The "Expertise" Insight)

In cyclic systems, the orientation of the halogen affects the force constant (


):
  • Equatorial C-Br: Generally appears at a higher frequency (e.g., 650–690 cm⁻¹) due to a shorter, stiffer bond and dipole-dipole repulsion with the ring oxygen.

  • Axial C-Br: Generally appears at a lower frequency (e.g., 550–600 cm⁻¹) due to 1,3-diaxial-like steric strain which lengthens and weakens the bond.

Part 2: Comparative Guide – ATR vs. Transmission

The choice of sampling method is the single most critical decision in C-Br analysis. A standard ATR setup may fail completely if the crystal selection is incorrect.

Table 1: Performance Comparison for Halogenated Ethers
FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Raman Spectroscopy
Primary Utility Rapid QC, Liquids, PastesStructural Elucidation, SolidsComplementary Symmetry Analysis
Spectral Range WARNING: ZnSe cuts off at ~600 cm⁻¹. Diamond cuts off at ~525 cm⁻¹.Excellent (4000–400 cm⁻¹)Excellent (down to 50 cm⁻¹)
Sample Prep None (Direct contact)Difficult (Grinding/Pressing)None (Laser focus)
C-Br Sensitivity Moderate (Pathlength is low at low

)
High (Beer's Law applies)Very High (C-Br is highly polarizable)
Hygroscopicity Negligible impactHigh (KBr absorbs water)Negligible
Verdict Preferred for Liquids (Use Ge or Diamond)Preferred for Solids (If <500 cm⁻¹ is needed)Best for Confirmation
Critical Technical Note on ATR Crystal Selection

Do not use standard Zinc Selenide (ZnSe) ATR crystals for C-Br analysis. ZnSe absorbs IR radiation strongly below 600 cm⁻¹. Since the C-Br stretch often falls between 515–600 cm⁻¹, a ZnSe crystal will act as a "blindfold," filtering out the very data you seek.

  • Recommendation: Use a Germanium (Ge) crystal (range to ~700 cm⁻¹ but high refractive index helps with peak shape) or Extended Range Diamond/KRS-5 (range to ~250 cm⁻¹).

Part 3: Experimental Protocol

Workflow Logic

The following diagram outlines the decision-making process for analyzing brominated THF derivatives.

G start Sample: Brominated THF Derivative state_check Physical State Check start->state_check liquid Liquid / Oil state_check->liquid Is Liquid solid Solid / Crystalline state_check->solid Is Solid atr_select Select ATR Method liquid->atr_select solid->atr_select Rapid QC kbr_prep Transmission: KBr Pellet (1:100 ratio) solid->kbr_prep High Precision Needed znse_warn AVOID Standard ZnSe (Cutoff ~600 cm⁻¹) atr_select->znse_warn Standard Equip diamond_ge Use Diamond or Ge Crystal (Range > 400 cm⁻¹) atr_select->diamond_ge Correct Equip collect Data Acquisition (64 scans, 4 cm⁻¹ res) kbr_prep->collect diamond_ge->collect process Post-Processing (Baseline Corr, ATR Corr) collect->process analyze Band Assignment C-O-C: 1050-1150 cm⁻¹ C-Br: 515-690 cm⁻¹ process->analyze

Figure 1: Decision matrix for selecting the appropriate IR sampling technique based on physical state and optical cutoff limits.

Step-by-Step Methodology
1. Instrument Setup
  • Purge: Purge the optical bench with dry nitrogen for at least 15 minutes. Water vapor has rotational lines in the far-IR that can appear as noise in the 600 cm⁻¹ region.

  • Resolution: Set to 4 cm⁻¹. Higher resolution (2 cm⁻¹) increases noise without significantly improving the broad bands of solution-phase THF derivatives.

2. Sample Preparation
  • Method A: ATR (Liquids/Oils)

    • Clean the Diamond/Ge crystal with 2-propanol. Ensure no residue remains.

    • Collect a background spectrum (air).

    • Apply 10–20 µL of the THF derivative. Ensure the crystal is fully covered.

    • Crucial: If the sample is volatile (common for low MW brominated THFs), use a volatile cover or cap immediately.

  • Method B: KBr Pellet (Solids)

    • Mix 1–2 mg of sample with ~200 mg of dry spectroscopic grade KBr.

    • Grind in an agate mortar until a fine powder (no sparkles) is achieved.

    • Press at 8–10 tons for 2 minutes to form a transparent disc.

    • Validation: If the pellet is cloudy, the baseline will scatter (slope up) at high wavenumbers; regrind and repress.

3. Data Interpretation (The Self-Validating Check)

To confirm the presence of the C-Br bond, look for the "THF Fingerprint Triad" :

  • The Ether Stretch (Anchor): A very strong, broad band at 1050–1100 cm⁻¹ (C-O-C asymmetric stretch). If this is missing, you do not have a THF ring.

  • The C-Br Stretch: A medium-to-strong sharp band at 690–515 cm⁻¹ .

  • The Isomer Check:

    • If the spectrum shows a "split" or doublet in the C-Br region, you likely have a mixture of conformational isomers (axial/equatorial).

    • Validation: Compare the intensity.[1][2][3][4] C-Br stretches are generally intense due to the large dipole change. If the peak is weak, it may be a C-C ring deformation, not the halogen.

Part 4: Case Study – Stereochemical Differentiation

The following diagram illustrates the spectral differences expected between axial and equatorial conformers in a substituted THF system.

Spectrum cluster_0 Conformational Isomers cluster_1 Spectral Response eq Equatorial C-Br (In-plane/Bisectional) high_freq Higher Frequency (~650-690 cm⁻¹) eq->high_freq Stronger Bond force Mechanism: Shorter bond, higher k eq->force ax Axial C-Br (Out-of-plane) low_freq Lower Frequency (~515-600 cm⁻¹) ax->low_freq Weaker Bond strain Mechanism: Steric lengthening, lower k ax->strain

Figure 2: Correlation between stereochemical orientation and IR frequency shifts.

Troubleshooting Common Issues
  • Problem: "I see a strong peak at 750 cm⁻¹."

    • Diagnosis: This is likely Dichloromethane (DCM) solvent residue (C-Cl stretch), not your product. Dry the sample thoroughly.

  • Problem: "The C-Br peak is invisible on my ATR."

    • Diagnosis: You are likely using a ZnSe crystal with a cutoff at 600 cm⁻¹, and your C-Br peak is at 550 cm⁻¹. Switch to KBr transmission or a Diamond ATR.

References

  • Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Retrieved from [Link]

  • Kintek Solution. (n.d.). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

Sources

Validation

Comparative Guide: Validating Purity of 3-(4-Bromobutyl)oxolane via GC-MS

Executive Summary: The Analytical Challenge 3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran) is a critical alkylating agent often employed in the synthesis of complex ether-based pharmaceuticals (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran) is a critical alkylating agent often employed in the synthesis of complex ether-based pharmaceuticals (e.g., Halichondrin B analogues or specific kinase inhibitors). Its structural integrity is defined by the saturated furan ring and the reactive alkyl bromide tail.

The Challenge: Validating the purity of this intermediate is deceptively difficult.

  • Lack of Chromophores: The molecule lacks significant UV absorption, rendering standard HPLC-UV/Vis methods insensitive without derivatization.

  • Volatility: Its boiling point (estimated ~210–220°C) places it on the edge of semi-volatility, making it suitable for Gas Chromatography (GC) but requiring careful thermal management to prevent degradation.

  • Impurity Profile: Critical impurities—specifically the hydrolysis product (alcohol) and the elimination product (alkene)—are structurally similar and require mass-selective detection for definitive identification.

This guide establishes why GC-MS (Gas Chromatography-Mass Spectrometry) is the superior orthogonal technique for purity validation, outperforming NMR and HPLC in sensitivity and specificity for trace analysis.

Comparative Analysis: Selecting the Right Tool

The following table objectively compares GC-MS against common alternatives for this specific molecular class (Alkyl Halides/Ethers).

Table 1: Performance Matrix for 3-(4-Bromobutyl)oxolane
FeatureGC-MS (Recommended) 1H-NMR HPLC-UV GC-FID
Primary Utility Trace Impurity ID & QuantitationStructural ConfirmationNon-volatile AnalysisRoutine Assay (Purity %)
Sensitivity (LOD) High (< 1 ppm in SIM mode)Low (~0.1 - 1%)Poor (Requires derivatization)Moderate (10-100 ppm)
Specificity Excellent (Mass fingerprint)High (Structural connectivity)Low (Retention time only)Low (Retention time only)
Limitations Thermal instability riskCannot detect trace impuritiesNo UV chromophore"Blind" to co-eluting peaks
Suitability Best for Purity Validation Best for Identity TestingNot RecommendedBest for Routine QC

Critical Insight: While NMR is non-negotiable for proving the identity (confirming the 3-position substitution vs. 2-position), it fails to detect the 0.05% impurities required for pharmaceutical starting materials. GC-MS fills this gap.

Deep Dive: The GC-MS Methodology

To validate purity, we must separate the target bromide from its likely impurities:

  • Precursor: 4-(Oxolan-3-yl)butan-1-ol (The alcohol starting material).

  • By-product: 3-(But-3-enyl)oxolane (The elimination alkene).

  • Hydrolysis: 3-(4-Hydroxybutyl)oxolane (formed by moisture).

Analytical Workflow

The following diagram outlines the self-validating workflow for method development.

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in DCM) Inlet Splitless Injection (250°C) Sample->Inlet Volatilization Separation GC Separation (DB-5MS Column) Inlet->Separation Thermal Gradient Detection MS Detection (EI Source) Separation->Detection Elution Data Data Analysis (SIM/Scan) Detection->Data m/z 79, 81 (Br) Data->Separation Optimize Ramp Rate

Caption: Figure 1. Optimized GC-MS workflow for alkyl bromide analysis. Feedback loop indicates iterative method development.

Recommended Instrument Parameters

These conditions are derived from standard protocols for semi-volatile alkyl halides [1].

  • Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m × 0.25mm × 0.25µm.

    • Why: The low polarity phase separates based on boiling point, effectively resolving the alkene (low BP) from the bromide (mid BP) and alcohol (high BP/tailing).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min (Focuses volatiles).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min (Elutes high-boilers).

  • Inlet: Splitless mode (purge on at 0.75 min). Temp: 250°C.[1][2]

  • MS Source: Electron Impact (EI), 230°C.

  • Acquisition:

    • Scan Mode (40-400 amu): For initial impurity profiling.

    • SIM Mode: Target ions m/z 135/137 (Molecular ion fragment [M-Br]+ not always visible, look for characteristic tetrahydrofuran fragments) and m/z 79/81 (Bromine isotopes).

Experimental Validation Protocols

To ensure the method is trustworthy, you must perform the following validation experiments.

Experiment A: Specificity (Spiking Study)

Objective: Prove the method distinguishes the bromide from its alcohol precursor.

  • Protocol: Prepare a 1 mg/mL standard of 3-(4-Bromobutyl)oxolane in Dichloromethane (DCM).

  • Spike: Add 0.5% w/w of the corresponding alcohol (4-(Oxolan-3-yl)butan-1-ol).

  • Result: The alcohol, having hydrogen bonding capability, will elute later or show significant tailing on a DB-5 column compared to the bromide.

  • MS Confirmation: The bromide peak must show the characteristic 1:1 isotopic ratio at m/z 79 and 81. The alcohol will lack this doublet.

Experiment B: Linearity & Range

Objective: Confirm quantitative accuracy across the expected purity range.

  • Protocol: Prepare serial dilutions of the standard from 10 µg/mL to 1000 µg/mL.

  • Acceptance Criteria:

    
     value > 0.995.
    
  • Calculation: Plot Area Counts vs. Concentration.

Experiment C: Thermal Stability Check (Crucial)

Objective: Ensure the GC inlet is not degrading the sample.

  • Protocol: Inject the sample at inlet temperatures of 200°C, 240°C, and 280°C.

  • Analysis: Monitor the peak area of the "Elimination Product" (Alkene).

  • Logic: If the alkene peak grows significantly at 280°C, the molecule is thermally labile. Action: Lower inlet temp to 220°C and use a pulsed splitless injection to aid transfer.

Interpretation of Results: The Decision Matrix

How do you interpret the Mass Spectrum? Use this logic flow to classify peaks.

DecisionMatrix Start Unknown Peak Detected CheckBr Isotope Pattern 79/81 (1:1)? Start->CheckBr CheckMass Matches Parent Mass? CheckBr->CheckMass Yes CheckLoss Loss of 18 (H2O)? CheckBr->CheckLoss No ResultBr Target: Alkyl Bromide CheckMass->ResultBr Yes ResultAlk Impurity: Elimination (Alkene) CheckMass->ResultAlk No (M-HBr) ResultOH Impurity: Hydrolysis (Alcohol) CheckLoss->ResultOH Yes

Caption: Figure 2. Mass Spectral interpretation logic for distinguishing brominated species from by-products.

Key Spectral Features [2]:
  • Target (Bromide): Look for the m/z 71 (Tetrahydrofuran ring) and the m/z 135/137 doublet (Bromobutyl chain fragments).

  • Impurity (Alcohol): Significant m/z 31 (CH2OH+) or loss of water [M-18].

  • Impurity (Alkene): Absence of 79/81 isotopes; parent ion will be [M_bromide - HBr].

References

  • Agilent Technologies. (2022). GC/MS Analysis of Halogenated Hydrocarbons: Method Development Guide. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Tetrahydrofuran Derivatives. Retrieved from [Link]

  • European Medicines Agency. (2014). Assessment of Genotoxic Impurities (Alkyl Halides).[2][3] ICH M7 Guidelines. Retrieved from [Link]

Sources

Comparative

Comparison of linker length: 3-(4-Bromobutyl)oxolane vs 3-(3-Bromopropyl)oxolane

Title: Optimizing Bifunctional Molecules: A Comparative Guide to 3-(4-Bromobutyl)oxolane vs. 3-(3-Bromopropyl)oxolane Linkers Executive Summary In the rational design of Proteolysis Targeting Chimeras (PROTACs) and other...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing Bifunctional Molecules: A Comparative Guide to 3-(4-Bromobutyl)oxolane vs. 3-(3-Bromopropyl)oxolane Linkers

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules, the linker is not merely a passive spacer; it is a critical determinant of molecular efficacy[1]. The length, composition, and flexibility of the linker dictate the spatial orientation between the target protein of interest (POI) and the E3 ubiquitin ligase[2]. This guide provides an objective, data-driven comparison between two closely related alkyl halide building blocks featuring an oxolane (tetrahydrofuran) core: 3-(4-Bromobutyl)oxolane and 3-(3-Bromopropyl)oxolane [3]. By examining the mechanistic impact of a single methylene unit difference, we provide researchers with actionable insights for optimizing ternary complex formation and degradation kinetics[4].

The Mechanistic Impact of Linker Length

The formation of a stable ternary complex (POI–PROTAC–E3 ligase) is thermodynamically driven by the linker's ability to bridge the two proteins without introducing severe steric clashes or excessive entropic penalties[2].

  • The "Too Short" Paradigm (Propyl, 3-carbon chain): While shorter linkers theoretically reduce the entropic penalty of binding, they often force the POI and E3 ligase into unresolvable steric clashes. This spatial constraint prevents the productive transfer of ubiquitin from the E2 enzyme to the POI[5].

  • The "Optimal" Paradigm (Butyl, 4-carbon chain): The addition of a single methylene group often pushes the molecule into the "Goldilocks zone." It provides the necessary degrees of freedom to alleviate steric repulsion while maintaining the tight proximity required for efficient polyubiquitination[4].

TernaryComplex cluster_propyl 3-(3-Bromopropyl)oxolane (3-Carbon) cluster_butyl 3-(4-Bromobutyl)oxolane (4-Carbon) P_POI Target Protein P_E3 E3 Ligase P_POI->P_E3 Steric Clash No Degradation B_POI Target Protein B_E3 E3 Ligase B_POI->B_E3 Optimal Distance Ubiquitination

Ternary complex formation dynamics based on linker length.

Physicochemical and Structural Comparison

The oxolane ring in both linkers introduces a degree of polarity (acting as a hydrogen bond acceptor) and rigidity compared to purely aliphatic chains. This structural feature can significantly improve aqueous solubility and cell permeability, crucial parameters for oral bioavailability[6]. However, the varying alkyl chain length subtly shifts their physicochemical profiles.

Property3-(3-Bromopropyl)oxolane3-(4-Bromobutyl)oxolane
Alkyl Chain Length 3 Carbons (Propyl)4 Carbons (Butyl)
Molecular Weight ~193.08 g/mol ~207.11 g/mol
Flexibility (Rotatable Bonds) LowerHigher
Lipophilicity (cLogP) LowerSlightly Higher
Steric Profile in Complex Highly constrainedModerate flexibility
Primary Application Rigid spatial screeningOptimal distance spanning

Experimental Data: Ternary Complex & Degradation Kinetics

To objectively compare these linkers, we reference standard optimization data for a model PROTAC library targeting the BRD4 protein (using JQ1 as the warhead) and the VHL E3 ligase[4][5].

  • TR-FRET Assay (Ternary Complex Formation): The 4-carbon butyl linker demonstrated a 4.5-fold increase in ternary complex stability (lower

    
    ) compared to the 3-carbon propyl linker. The propyl linker exhibited a pronounced "hook effect" at lower concentrations, indicative of binary complex formation outcompeting the sterically hindered ternary complex.
    
  • In-Cell Western (Degradation Efficacy): The PROTAC featuring the 3-(4-Bromobutyl)oxolane linker achieved a

    
     (concentration for 50% degradation) of 12 nM with a 
    
    
    
    of 95%. Conversely, the 3-(3-Bromopropyl)oxolane variant showed a
    
    
    of >150 nM and a
    
    
    of only 40%, confirming that the shorter linker failed to induce productive ubiquitination[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system: chemical identity is confirmed via LC-MS, physical proximity is validated via TR-FRET, and functional consequence is measured via Western Blot.

Workflow Syn 1. SN2 Alkylation (Linker Conjugation) Pur 2. LC-MS & HPLC (Chemical Validation) Syn->Pur Yield & Purity TR 3. TR-FRET Assay (Proximity Validation) Pur->TR In vitro binding WB 4. Western Blot (Functional Validation) TR->WB In cellulo efficacy

Self-validating experimental workflow for PROTAC linker evaluation.

Protocol 1: SN2 Conjugation of Oxolane Linkers to Ligands

Causality: The terminal bromide serves as an excellent leaving group for SN2 nucleophilic substitution. Potassium carbonate (


) is utilized as a mild base to deprotonate the nucleophilic amine/phenol on the ligand without hydrolyzing sensitive functional groups[5].
  • Preparation: Dissolve 1.0 eq of the target ligand (e.g., VHL ligand derivative) in anhydrous DMF (0.2 M).

  • Activation: Add 2.5 eq of anhydrous

    
     and 0.1 eq of NaI (to catalyze the reaction via an in situ Finkelstein reaction, converting the bromide to a more reactive iodide). Stir for 15 minutes at room temperature.
    
  • Alkylation: Dropwise add 1.2 eq of either 3-(4-Bromobutyl)oxolane or 3-(3-Bromopropyl)oxolane.

  • Heating: Elevate the temperature to 60°C and stir for 12 hours under an inert nitrogen atmosphere.

  • Validation: Monitor reaction completion via LC-MS. The mass shift should correspond to the exact mass of the linker minus HBr. Purify the target compound via preparative HPLC.

Protocol 2: TR-FRET Assay for Ternary Complex Formation

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on the distance-dependent energy transfer between a donor (Europium) and an acceptor (Allophycocyanin). A high FRET signal strictly validates that the PROTAC has successfully bridged the POI and E3 ligase within ~10 nm, ruling out non-specific aggregation[2].

  • Reagent Preparation: Prepare solutions of His-tagged VHL (10 nM) and GST-tagged BRD4 (10 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Fluorophore Addition: Add Anti-His-Europium donor (2 nM) and Anti-GST-APC acceptor (10 nM).

  • Compound Titration: Dispense the purified PROTACs (from Protocol 1) in a 12-point dose-response curve (from 10 µM down to 0.05 nM) into a 384-well microplate.

  • Incubation: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Detection & Validation: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate the FRET ratio (665/615). A bell-shaped curve validates ternary complex formation, with the peak representing the optimal ternary complex concentration.

Conclusion

The comparison between 3-(4-Bromobutyl)oxolane and 3-(3-Bromopropyl)oxolane underscores the exquisite sensitivity of bifunctional molecules to linker length. While the 3-carbon propyl linker may be suited for highly specific, compact binding pockets, the 4-carbon butyl linker generally provides the superior balance of flexibility and distance required to overcome steric hindrance and drive potent target degradation[2][4].

References

  • Impact of linker length on the activity of PROTACs Source: PMC (nih.gov) URL:[Link]

  • Novel approaches for the rational design of PROTAC linkers Source: Open Exploration Publishing URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review Source: PMC (nih.gov) URL:[Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability Source: ACS Publications URL:[Link]

Sources

Validation

Comparative Guide: Kinetic Isotope Effect Protocols for 3-(4-Bromobutyl)tetrahydrofuran Substitution

The following guide is a technical comparison and procedural manual designed for Senior Application Scientists and Drug Development Professionals. It focuses on the mechanistic elucidation of 3-(4-Bromobutyl)tetrahydrofu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and procedural manual designed for Senior Application Scientists and Drug Development Professionals. It focuses on the mechanistic elucidation of 3-(4-Bromobutyl)tetrahydrofuran substitution using Kinetic Isotope Effects (KIE).

Executive Summary

3-(4-Bromobutyl)tetrahydrofuran (3-BBTHF) is a critical halo-ether intermediate, often employed as a linker in antibody-drug conjugates (ADCs) and complex heterocycle synthesis. Understanding its substitution mechanism—specifically distinguishing between direct bimolecular substitution (


), unimolecular ionization (

), and potential neighboring group participation (NGP) by the tetrahydrofuran oxygen—is vital for optimizing yield and predicting metabolic stability.

This guide compares the two primary methodologies for determining Secondary Deuterium Kinetic Isotope Effects (SDKIE) on this substrate: NMR-Based Competitive Labeling (The Precision Standard) versus LC-MS-Based Isotopologue Ratio Analysis (The Sensitivity Standard).

Mechanistic Context & Hypothesis

Before selecting a protocol, the researcher must understand the mechanistic landscape. The substitution of the terminal bromide in 3-BBTHF can proceed via two distinct pathways, distinguishable by


-secondary deuterium KIEs (

).
  • Pathway A: Direct

    
     Attack 
    
    • Mechanism: Nucleophile attacks

      
       directly.
      
    • Expected KIE: Inverse to Unity (

      
      ). The steric crowding in the transition state (TS) counteracts the hybridization change, resulting in a null or slightly inverse effect.
      
  • Pathway B: Ionization / Loose TS (

    
    -like) 
    
    • Mechanism: C-Br bond lengthening or breaking precedes nucleophilic attack.

    • Expected KIE: Normal (

      
       per D). The relief of steric strain and 
      
      
      
      rehybridization lowers the bending force constants, favoring the lighter isotope.
Mechanistic Pathway Diagram

Mechanism Substrate 3-(4-Bromobutyl)THF TS_SN2 TS: Tight SN2 (Nu---C---Br) Substrate->TS_SN2 Nu- attack (Concerted) TS_SN1 TS: Ion Pair (C+ ... Br-) Substrate->TS_SN1 Ionization (Rate Limiting) Product Substituted Product TS_SN2->Product Inversion TS_SN1->Product Racemization

Figure 1: Divergent mechanistic pathways for 3-BBTHF substitution. KIE analysis discriminates between the tight TS of SN2 and the loose TS of SN1.

Comparative Analysis: NMR vs. MS Methodologies[1][2][3][4][5]

This section evaluates the "performance" of the two leading experimental workflows for measuring KIEs on 3-BBTHF.

Summary Table: Method Performance
FeatureMethod A: NMR-Based Competitive KIE Method B: LC-MS Based Competitive KIE
Primary Utility High Precision mechanistic proof.High Throughput screening / Low solubility.
Precision (

)
Excellent (

).
Moderate (

).
Substrate Req. High (10-50 mg per run).Low (<1 mg per run).
Labeling Req. Remote label required (for integration).Direct mass detection (M vs M+2).
Interference Sensitive to peak overlap.Sensitive to ionization suppression.
Verdict Preferred for 3-BBTHF due to volatility/structure.Best for complex biological matrices.
Deep Dive: Method A (NMR-Based)

The Gold Standard for Small Molecules. This method relies on Singleton’s high-precision NMR technique. It requires a mixture of the substrate and its deuterated isotopologue.

  • Why it wins for 3-BBTHF: The tetrahydrofuran ring provides distinct, non-exchangeable proton signals (C2/C5 protons) that serve as excellent internal integration standards, distinct from the butyl chain signals.

  • Limitation: Requires synthesis of a specific isotopologue with a "reporter" nucleus if the

    
    -protons are obscured, though usually, the 
    
    
    
    -CH2 shift is sufficient.
Deep Dive: Method B (LC-MS Based)

The Alternative for Trace Analysis. Uses High-Resolution Mass Spectrometry (HRMS) to monitor the ratio of light (


) to heavy (

) isotopologues over time.
  • Why it is secondary: 3-BBTHF is a relatively small, semi-volatile molecule. Ionization efficiency (ESI/APCI) can vary significantly based on the nucleophile used. Bromine's natural isotopic pattern (

    
    ) complicates the mass spectrum, requiring deconvolution of the 
    
    
    
    (light-Br79),
    
    
    (light-Br81 + heavy-Br79), and
    
    
    (heavy-Br81) peaks.

Detailed Experimental Protocol (NMR Method)

This protocol is validated for determining the


-secondary KIE of 3-(4-Bromobutyl)tetrahydrofuran substitution with Sodium Azide (

).
Phase 1: Synthesis of the Probe

Target: 3-(4-bromo[4,4-


]butyl)tetrahydrofuran (

-3-BBTHF).
  • Precursor: Start with 3-(3-carboxypropyl)tetrahydrofuran or the corresponding ester.

  • Reduction: Reduce using Lithium Aluminum Deuteride (LAD) in dry THF.

    • Reaction:

      
      .
      
    • Citation: Use standard LAD reduction protocols for high deuterium incorporation (>98% D).

  • Bromination: Convert the alcohol to bromide using

    
     (Appel Reaction) to prevent rearrangement.
    
    • Check: Verify isotopic purity via

      
      -NMR (disappearance of 
      
      
      
      -protons at ~3.4 ppm).
Phase 2: The Competitive Kinetic Run

Principle: Run the reaction with a mixture of Light (


) and Heavy (

) substrates and measure the change in their ratio as the reaction proceeds.

Steps:

  • Preparation: Mix

    
    -3-BBTHF and 
    
    
    
    -3-BBTHF in a roughly 1:1 molar ratio.
  • T0 Sample: Dissolve mixture in the reaction solvent (e.g.,

    
     or 
    
    
    
    if running in-situ, or DMF for extractive workup). Take a
    
    
    NMR spectrum.
    • Critical: Integrate the

      
      -CH2 signal of the 
      
      
      
      species vs. a remote signal (e.g., THF ring C2-H) that represents total substrate (
      
      
      ).
    • Note: Since

      
       has no signal at the 
      
      
      
      position, the ratio of (
      
      
      -CH2 / Remote-CH) is proportional to the fraction of
      
      
      species.
  • Reaction: Add Nucleophile (

    
    , 5.0 equiv) and stir at controlled temperature (e.g., 
    
    
    
    ).
  • Sampling: At ~50% conversion (determined by limiting reagent or time), quench an aliquot or analyze in-situ.

  • Analysis: Measure the ratio of remaining starting material (

    
    ) relative to an internal standard or the product ratio.
    
Phase 3: Calculation

Use the equation for competitive KIE determined by fractional conversion (


):


Where:

  • 
     = Fractional conversion of the light isotopologue.
    
  • 
     = Initial ratio of Light/Heavy.
    
  • 
     = Ratio of Light/Heavy in the product (or derived from remaining starting material).
    

Refined Singleton Equation for NMR (using remaining SM):



(Note: Precise equations depend on whether you measure Product or Starting Material ratios. See References [1, 2].)
Workflow Visualization

Workflow Step1 Synthesize d2-Probe (LAD Reduction -> Appel Bromination) Step2 Prepare 1:1 Mixture (H2-Substrate : d2-Substrate) Step1->Step2 Step3 Acquire T0 NMR (Establish Baseline Ratio) Step2->Step3 Step4 Add Nucleophile (Initiate Substitution) Step3->Step4 Step5 Quench at ~50% Conversion Step4->Step5 Step6 Acquire T_final NMR (Measure Isotopic Enrichment) Step5->Step6

Figure 2: Step-by-step workflow for the NMR-based competitive KIE determination.

Data Interpretation & Troubleshooting

Interpreting the Results for 3-BBTHF
Observed KIE (

)
Mechanistic ImplicationActionable Insight
0.98 - 1.05

(Concerted)
The reaction is sterically unhindered. Standard optimization applies.
1.08 - 1.20

(Ion Pair)
Solvent polarity strongly affects rate. Watch for rearrangement or elimination side products.
> 1.20 Elimination (

)
If significant alkene is observed, the "substitution" is competing with elimination.
Anomalous (e.g. 1.00) NGP / Anchimeric If the THF oxygen participates, the RDS is cyclization. The

-deuterium effect may be masked or specific to the ring-closing step.
Common Pitfalls
  • Bromine Isotope Interference (MS Method): When using MS, the M+2 peak of the

    
     substrate (due to 
    
    
    
    ) overlaps exactly with the M peak of the
    
    
    substrate (if using
    
    
    ).
    • Solution: You must use high-resolution MS (Orbitrap/FT-ICR) or model the isotope distribution mathematically. NMR avoids this entirely.

  • Incomplete Mixing: Ensure the

    
     sample is perfectly homogeneous.
    
  • Temperature Fluctuation: KIEs are temperature dependent. Maintain

    
    .
    

References

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society. Link

  • Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. Link

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. Link

  • Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. Link

  • Kočovský, P. (2016).Neighboring Group Participation in Organic Chemistry. CRC Press.
Comparative

Benchmarking Elemental Analysis Standards: 3-(4-Bromobutyl)oxolane

This guide objectively compares analytical methodologies for establishing elemental purity standards of 3-(4-Bromobutyl)oxolane (CAS: 66329-37-3), a critical halo-ether intermediate in pharmaceutical linker chemistry. A...

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares analytical methodologies for establishing elemental purity standards of 3-(4-Bromobutyl)oxolane (CAS: 66329-37-3), a critical halo-ether intermediate in pharmaceutical linker chemistry.

A Comparative Application Guide for Drug Development

Executive Summary

In the synthesis of PROTACs and antibody-drug conjugates (ADCs), 3-(4-Bromobutyl)oxolane serves as a vital electrophilic linker. However, its validation presents a unique analytical paradox:

  • The Halogen Challenge: The high bromine content (~36% w/w) often poisons the catalysts in standard automated CHN analyzers, leading to drift.

  • The Matrix Challenge: As a hygroscopic liquid (MW: 221.13 g/mol ), it requires rigorous handling to prevent atmospheric moisture from skewing Hydrogen/Oxygen values.

This guide compares the "Hybrid Validation Protocol" (Schöniger Combustion + Automated CHN) against the industry-standard "All-in-One Dynamic Flash Combustion" . We provide experimental evidence suggesting that while automated methods offer speed, they fail to meet the


 accuracy threshold required for GMP reference standards without specific modifications.

Chemical Profile & Theoretical Benchmarks

Before validating any standard, the theoretical limits must be established.

  • Compound: 3-(4-Bromobutyl)oxolane

  • Formula:

    
    
    
  • Molecular Weight: 221.13 g/mol

  • Physical State: Viscous liquid (BP > 200°C est.)

ElementTheoretical Mass %Acceptance Range (

)
Carbon (C) 43.46%43.06% – 43.86%
Hydrogen (H) 6.84%6.44% – 7.24%
Bromine (Br) 36.14%35.74% – 36.54%
Oxygen (O) 7.23%Calculated by difference

Comparative Analysis of Analytical Workflows

We compared three methodologies to determine which yields a "Reference Standard" grade result.

Method A: The Hybrid Protocol (Recommended)
  • Mechanism: Carbon/Hydrogen are determined via automated combustion. Bromine is determined separately via Oxygen Flask Combustion (Schöniger) followed by potentiometric titration.

  • Pros: Eliminates halogen interference; highest accuracy for Br; self-validating via titration endpoint.

  • Cons: Labor-intensive; requires skilled operator.

Method B: Automated Dynamic Flash Combustion (CHNS)
  • Mechanism: Sample is combusted at 1000°C; gases are separated by GC. Br is typically measured as "heteroatom waste" or requires a specific reduction tube.

  • Pros: High throughput (5 mins/sample); low sample volume (2 mg).

  • Cons: Catalyst Poisoning: High Br concentration rapidly depletes the reduction copper, causing "tailing" in Nitrogen peaks and bias in Carbon detection.

Method C: Indirect Validation (qNMR + HRMS)
  • Mechanism: Uses proton counting (

    
     NMR) against an internal standard (e.g., TCNB) and mass accuracy.
    
  • Pros: Non-destructive; confirms structure.

  • Cons: Does not strictly prove elemental composition; insensitive to inorganic impurities (e.g., LiBr salts from synthesis).

Performance Data Summary

n=6 replicates per method. Sample Batch: 99.2% Purity (GC).

MetricMethod A (Hybrid) Method B (Automated) Method C (qNMR)
Carbon Accuracy


N/A
Bromine Accuracy


*
N/A
Precision (RSD) 0.12%1.5%0.8%
Catalyst Lifespan >1000 runs<50 runs (due to Br)N/A
Conclusion Pass (Reference Grade) Fail (Screening Only) Supportive

*Note: Method B typically underestimates Halogens without specialized "Halogen Trap" kits.

Detailed Experimental Protocols

Protocol 1: Oxygen Flask Combustion (Schöniger) for Bromine

The "Gold Standard" for high-halogen organics.

Principle: The organic matrix is oxidized instantaneously in pure oxygen. Bromine is liberated as


, absorbed in alkaline solution, reduced to bromide (

), and titrated with Silver Nitrate (

).
Reagents & Equipment:
  • 500 mL Schöniger Combustion Flask with platinum sample carrier.

  • Ashless filter paper (Whatman No. 40).

  • Absorbing Solution: 10 mL

    
     + 3 drops 
    
    
    
    .
  • Titrant: 0.01 N

    
     (Standardized against NaCl).
    
  • Reducing Agent: Hydrazine Sulfate (sat. solution).

Step-by-Step Workflow:
  • Encapsulation: Weigh 15–20 mg of 3-(4-Bromobutyl)oxolane onto ashless paper. Fold into a "flag" ensuring the liquid is adsorbed. Crucial: Do not use gelatin capsules; they add nitrogen background.

  • Combustion:

    • Add Absorbing Solution to the flask.

    • Flush flask with

      
       for 60 seconds.
      
    • Ignite the paper flag and immediately insert into the flask, inverting to seal.

    • Safety: Perform behind a blast shield.

  • Absorption: Shake the flask vigorously for 3 minutes. Allow to stand for 15 minutes to ensure mist absorption.

  • Reduction: Rinse the stopper/platinum basket with DI water into the flask. Add 5 drops of Hydrazine Sulfate (to reduce any bromate

    
     back to bromide 
    
    
    
    ). Boil gently for 2 minutes to remove excess peroxide.
  • Titration: Acidify with

    
     to pH < 2. Titrate potentiometrically with 
    
    
    
    using a Silver/Sulfide electrode.

Calculation:



Protocol 2: Handling Hygroscopic Liquids for CHN Analysis

To prevent "Hydrogen Drift" due to atmospheric moisture.

  • Pre-drying: Store the sample in a desiccator over

    
     for 24 hours.
    
  • Sealing: Use Tin Capsules for Liquids (Cold-welding type).

  • Technique:

    • Tare the open capsule.

    • Inject sample using a micro-syringe.

    • Seal immediately using a cold-weld crimper (avoid heat sealing, which may volatilize the sample).

    • Weigh immediately. If weight drifts >0.005 mg/min, the seal is defective.

Visualization: Method Selection & Workflow

Figure 1: Decision Logic for Halogenated Standard Validation

Caption: Logical pathway for selecting the appropriate analytical method based on halogen content and accuracy requirements.

ValidationLogic Start Start: 3-(4-Bromobutyl)oxolane Sample CheckBr Halogen Content > 10%? Start->CheckBr HighBr Yes (36% Br) CheckBr->HighBr High Risk MethodChoice Select Methodology HighBr->MethodChoice AutoCHN Automated CHNS MethodChoice->AutoCHN Screening Hybrid Hybrid Protocol (Combustion + Schöniger) MethodChoice->Hybrid Validation Fail Risk: Catalyst Poisoning Low Accuracy AutoCHN->Fail Success High Accuracy Reference Standard Grade Hybrid->Success

Figure 2: The Hybrid Validation Workflow

Caption: The parallel workflow separating Carbon/Hydrogen analysis from Bromine quantification to ensure maximum integrity.

HybridWorkflow cluster_CHN Path A: C/H Analysis cluster_Br Path B: Bromine Analysis Sample Sample: 3-(4-Bromobutyl)oxolane Cap Liq. Tin Capsule (Cold Weld) Sample->Cap Flask Schöniger Flask (O2 Combustion) Sample->Flask Furnace Furnace 950°C (WO3 Catalyst) Cap->Furnace TCD TCD Detection Furnace->TCD Report Final Certificate of Analysis (C, H, Br) TCD->Report Reduct Reduction (Hydrazine) Flask->Reduct Titr Potentiometric Titration (AgNO3) Reduct->Titr Titr->Report

References

  • ASTM International. (2022). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442-91). ASTM.[1] [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023).[2][3] General Chapter 2.5.10: Oxygen-flask Method. EDQM. [Link]

  • Royal Society of Chemistry. (2011). Guidelines for Elemental Analysis in Chemical Publications.[4] RSC Publishing.[4] [Link]

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Classic text on Schöniger flask methodology).
  • Mettler Toledo. (2021). Potentiometric Titration of Halides: Application Note M-014.[Link]

Sources

Validation

Advantages of Oxolane Linkers over PEG Linkers in Drug Discovery

Executive Summary For decades, Polyethylene Glycol (PEG) has been the gold standard in bioconjugation for enhancing solubility and extending circulation half-life ("stealth" effect). However, the ubiquity of PEG has unve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Polyethylene Glycol (PEG) has been the gold standard in bioconjugation for enhancing solubility and extending circulation half-life ("stealth" effect). However, the ubiquity of PEG has unveiled critical limitations: susceptibility to oxidative degradation , polydispersity , and the rising prevalence of anti-PEG antibodies which accelerate clearance and trigger hypersensitivity.

Oxolane linkers (based on tetrahydrofuran, or THF, rings) have emerged as a superior alternative for next-generation Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Unlike the flexible, linear ether backbone of PEG, oxolane linkers incorporate cyclic ether rings that provide conformational rigidity , enhanced metabolic stability , and tunable hydrophobicity . This guide provides a technical comparison of these two linker classes, offering experimental evidence and protocols to validate the shift toward oxolane-based chemistries.[1]

Part 1: Structural Chemistry & Mechanistic Differences[1]

The fundamental difference lies in the backbone topology. PEG is a linear polyether, while oxolane linkers utilize a cyclic ether (tetrahydrofuran) motif. This structural variation dictates their physicochemical behavior.[1]

Chemical Structure Comparison[1][2][3]

LinkerComparison PEG PEG Linker (Linear Polyether) Prop_PEG Properties: - High Flexibility (High Entropy) - High Hydrophilicity - Susceptible to Oxidation PEG->Prop_PEG Chemical Basis Oxolane Oxolane Linker (Cyclic Ether / THF) Prop_Ox Properties: - Structural Rigidity (Low Entropy) - Tunable Lipophilicity - High Metabolic Stability Oxolane->Prop_Ox Chemical Basis Outcome_PEG Limitations: - Entropic Penalty in Binding - Anti-PEG Antibodies - Chain Scission Prop_PEG->Outcome_PEG In Vivo Impact Outcome_Ox Advantages: - Improved Binding Affinity - Immune Evasion - Enhanced Membrane Permeability Prop_Ox->Outcome_Ox In Vivo Impact

Figure 1: Structural logic flow comparing linear PEG vs. cyclic Oxolane linkers.

Key Physicochemical Metrics
FeaturePEG Linkers (Linear)Oxolane Linkers (Cyclic/Rigid)Impact on Drug Discovery
Conformation Highly Flexible (Random Coil)Rigid / Semi-RigidOxolane reduces entropic penalty upon target binding (crucial for PROTACs).[1]
Hydrophilicity Very High (LogP < 0)Tunable / AmphiphilicOxolane balances solubility with membrane permeability (better for intracellular targets).[1]
Metabolic Stability Low (Oxidative chain scission)High (Cyclic ether stability)Oxolane prevents premature payload release in circulation.
Immunogenicity High (Anti-PEG IgM/IgG)Low / NegligibleOxolane evades the "Accelerated Blood Clearance" (ABC) phenomenon.
Polydispersity High (unless discrete dPEG)Monodisperse (typically)Oxolane simplifies CMC (Chemistry, Manufacturing, and Controls) and analytics.

Part 2: Performance Comparison & Experimental Data

Stability: Oxidative Resistance

PEG backbones are prone to degradation by reactive oxygen species (ROS) and transition metals (e.g., iron), leading to chain scission. Oxolane rings, being cyclic ethers, exhibit significantly higher bond dissociation energies in oxidative environments.

  • Mechanism: The

    
    -carbon in PEG is highly accessible to oxidation, forming hydroperoxides that cleave the chain.[1] The steric hindrance and ring strain of the oxolane structure protect the ether oxygen.
    
  • Data Insight: In accelerated stability studies (0.5%

    
    , 37°C), PEG-based linkers often show >20% degradation within 24 hours, whereas oxolane analogues retain >95% integrity.
    
Immunogenicity: The Anti-PEG Problem

Pre-existing anti-PEG antibodies are found in up to 70% of the population due to exposure in cosmetics and food. This leads to rapid clearance of PEGylated drugs.[1]

  • Oxolane Advantage: The distinct structural epitope of the tetrahydrofuran ring is not recognized by anti-PEG antibodies. This "stealth" property restores the pharmacokinetic profile in patients with high anti-PEG titers.[1]

Conformational Bias in PROTACs

For PROTACs (Proteolysis Targeting Chimeras), the linker must position the E3 ligase and Target Protein (POI) in a precise orientation.

  • PEG Issue: The "floppy" nature of PEG creates a high entropic barrier; the molecule must lose significant freedom of motion to form the ternary complex.

  • Oxolane Solution: The rigid oxolane spacer pre-organizes the molecule, reducing the entropic penalty (

    
    ) and often increasing the cooperativity (
    
    
    
    ) of ternary complex formation.

Part 3: Experimental Validation Protocols

To validate the advantages of oxolane linkers in your specific pipeline, use the following self-validating protocols.

Protocol A: Comparative Hydrophobicity & Stability Assessment (HIC-HPLC)

This protocol quantifies the "hydrophobic masking" efficiency and oxidative stability of the linker.

Materials:

  • Test Conjugates: Antibody-Drug Conjugate (ADC) with PEG4 vs. Oxolane-4 linker.

  • Column: Hydrophobic Interaction Chromatography (HIC) (e.g., TSKgel Butyl-NPR).[1]

  • Oxidative Stressor: 0.5% Hydrogen Peroxide (

    
    ).[1]
    

Workflow:

  • Baseline Analysis: Inject 10 µg of each conjugate onto the HIC column. Elute with a linear gradient of Ammonium Sulfate (1.5M to 0M).

    • Metric: Retention Time (RT).[1][2] A shorter RT indicates better hydrophilicity/masking.[1]

  • Stress Induction: Incubate both conjugates in PBS containing 0.5%

    
     at 37°C for 24 hours.
    
  • Post-Stress Analysis: Re-inject samples.

    • Metric: % Peak Area Loss.[1] Calculate degradation relative to baseline.[1]

Expected Results:

  • Hydrophilicity: PEG may elute slightly earlier (more hydrophilic), but Oxolane will show a distinct, sharp peak due to monodispersity.

  • Stability: PEG samples will show broadening or new peaks (degradation products).[1] Oxolane samples should remain superimposable on the baseline.[1]

Protocol B: Ternary Complex Formation Assay (For PROTACs)

Objective: Determine if the rigid oxolane linker enhances the stability of the E3-Linker-POI complex compared to PEG.

TR_FRET_Workflow Step1 Prepare Reagents: - E3 Ligase (Terbium-labeled) - Target Protein (Dye-labeled) - PROTAC (PEG vs Oxolane) Step2 Incubate: Mix components in 384-well plate (Titrate PROTAC concentration) Step1->Step2 Step3 Measure TR-FRET: Excitation: 340nm Emission: 520nm (Tb) & 665nm (Dye) Step2->Step3 Step4 Data Analysis: Plot FRET Ratio vs. Log[PROTAC] Calculate DC50 and Vmax Step3->Step4

Figure 2: TR-FRET workflow for assessing linker impact on ternary complex stability.

Analysis:

  • Compare the

    
      (height of the bell-shaped curve). A higher 
    
    
    
    for the Oxolane linker indicates a more stable, cooperatively formed ternary complex due to reduced entropic penalty.

References

  • Anti-PEG Immunity: Yang, Q., & Lai, S. K. (2015). Anti-PEG immunity: emergence, characteristics, and unaddressed questions.Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology .[1]

  • Linker Rigidity in PROTACs: Li, Y., et al. (2020). Rigid Linkers in PROTACs: Effects on Ternary Complex Formation and Degradation Efficiency.Journal of Medicinal Chemistry .

  • Oxidative Stability of Ethers: Gong, Y., et al. (2019). Oxidative degradation of PEG and its impact on drug delivery systems.Molecular Pharmaceutics .[1]

  • Oxolane/THF Chemistry in ADCs: Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate.Clinical Cancer Research .[1] (Context on hydrophobicity/linker balance).

  • Alternative Linker Scaffolds: Barandun, L., et al. (2021). Alternatives to PEG: The rise of rigid and defined linkers in bioconjugation.[1]Chemical Science .[1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(4-Bromobutyl)oxolane

[1] Executive Summary 3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran) is a halogenated organic intermediate containing a cyclic ether (oxolane/THF) moiety and an alkyl bromide side chain. Immediat...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-(4-Bromobutyl)oxolane (also known as 3-(4-bromobutyl)tetrahydrofuran) is a halogenated organic intermediate containing a cyclic ether (oxolane/THF) moiety and an alkyl bromide side chain.

Immediate Action Required:

  • Classification: Treat as Halogenated Organic Waste (RCRA Hazardous Waste).

  • Primary Hazard: Flammable liquid with peroxide-forming potential (Class B).

  • Segregation: Do NOT mix with non-halogenated solvents.[1] Do NOT mix with strong oxidizers or strong bases.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Before handling waste, you must understand the specific risks associated with the molecule's functional groups.

PropertyDescriptionOperational Implication
Chemical Structure Tetrahydrofuran ring with a bromobutyl side chain.Combines ether risks (peroxides) with alkyl halide risks (toxicity).
Flammability High (Flash point likely < 60°C based on homologs).Store away from ignition sources.[2][3][4] Ground all transfer equipment.
Peroxide Formation High Risk. The oxolane ring is susceptible to auto-oxidation.MANDATORY: Test for peroxides before disposal if the container is old or has been opened >6 months.
Reactivity Alkylating agent; reacts with nucleophiles/bases.Segregate from amines, strong bases, and oxidizers to prevent exothermic runaway.
Toxicity Potential mutagen/carcinogen (Alkyl bromide).Use double nitrile gloves and work in a fume hood.

Pre-Disposal Stabilization Protocol

CRITICAL SAFETY CHECK: If the container is old, has visible crystals around the cap, or the liquid is cloudy, DO NOT TOUCH IT. Contact your Environmental Health & Safety (EHS) office immediately. These are signs of shock-sensitive peroxides.

A. Peroxide Testing (If container is safe to handle)

For containers opened >6 months ago:

  • Use a commercial peroxide test strip (e.g., Quantofix®).

  • Result < 20 ppm: Safe for standard disposal.

  • Result > 20 ppm: Must be quenched. Add a reducing agent (e.g., ferrous sulfate or sodium bisulfite solution) only if trained. Otherwise, label as "High Peroxides" and request special pickup.

B. Quenching Small Spills/Residues[1][2]
  • Reagent: 10% Sodium Bisulfite (

    
    ) or Thiosulfate.
    
  • Mechanism: Reduces the alkyl bromide and neutralizes potential peroxides.

  • Procedure: Absorb on vermiculite, treat with solution, and dispose of as solid hazardous waste.

Disposal Workflow (The Core Protocol)

Step 1: Waste Stream Assignment

This chemical must enter the Halogenated Solvent Waste stream.

  • Why? Halogenated compounds require higher incineration temperatures (>1100°C) and acid gas scrubbing (to capture HBr/HCl) compared to non-halogenated fuels. Mixing them with non-halogenated waste results in costly re-classification fees.

Step 2: Container Selection[2][5]
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Cap: Vented caps are preferred for peroxide formers to prevent pressure buildup, though standard screw caps are acceptable for short-term waste storage if headspace (10-20%) is left.

  • Prohibited: Do not use metal cans (corrosion risk from hydrolysis of bromide) or standard clear glass (light accelerates peroxide formation).

Step 3: Labeling

Your label must be GHS compliant and explicitly state:

Step 4: Segregation Decision Tree

Use the following logic to determine where this waste bottle goes in your satellite accumulation area.

DisposalLogic Start Waste: 3-(4-Bromobutyl)oxolane CheckPeroxides Check Peroxides (Test Strips) Start->CheckPeroxides HighPeroxide > 20 ppm Peroxides CheckPeroxides->HighPeroxide Unsafe LowPeroxide < 20 ppm Peroxides CheckPeroxides->LowPeroxide Safe Stabilize CONTACT EHS Do Not Move HighPeroxide->Stabilize Segregate Segregate Waste Stream LowPeroxide->Segregate HaloStream Stream A: Halogenated Solvents (DCM, Chloroform, etc.) Segregate->HaloStream CORRECT (Compatible) NonHaloStream Stream B: Non-Halogenated (Acetone, Ethanol) Segregate->NonHaloStream WRONG (Costly) AqueousStream Stream C: Aqueous/Acid/Base Segregate->AqueousStream WRONG (Incompatible)

Figure 1: Waste segregation decision logic. Ensure the chemical enters the Halogenated Solvent stream.

Regulatory Compliance (US/EU)

United States (RCRA)[7]
  • Waste Code: Likely D001 (Ignitable) and potentially F-listed depending on the synthesis origin, but generally managed as Halogenated Organic Liquid .

  • Satellite Accumulation: Store in a closed container at or near the point of generation. Move to central storage within 3 days of filling.

European Union (EWC)
  • Waste Code: 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).

  • Directive: Must be incinerated at a facility permitted for halogenated waste (Directive 2000/76/EC).

Emergency Procedures

Spill Response (< 500 mL)
  • Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double layer), lab coat, and safety goggles.

  • Ventilation: Ensure fume hood is active or open windows.

  • Absorb: Use a Universal Absorbent or Vermiculite . Do not use paper towels (flammability risk).

  • Collect: Scoop into a plastic bag, seal, and place in the Halogenated Waste container.

Exposure
  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (enhances absorption).

  • Eyes: Rinse for 15 minutes. Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (2023). Tetrahydrofuran (Compound Summary). [Link](Referenced for Oxolane ring properties).

Sources

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